3-Methyl-3-phenylcyclobutan-1-one
Description
Properties
IUPAC Name |
3-methyl-3-phenylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKYQUHYCYKGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151990-53-3 | |
| Record name | 3-methyl-3-phenylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 3-Methyl-3-phenylcyclobutan-1-one
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-3-phenylcyclobutan-1-one
Introduction: The Significance of Strained Carbocycles
Cyclobutane derivatives are valuable structural motifs in organic chemistry, serving as versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2] The inherent ring strain of the four-membered ring makes them susceptible to a variety of ring-opening and rearrangement reactions, providing access to diverse molecular architectures that would be challenging to construct through other means.[1] This guide focuses on a specific, non-commercially available derivative, This compound , a compound featuring a quaternary stereocenter that presents unique synthetic challenges and opportunities.
As a senior application scientist, this document is structured to provide not just a series of protocols, but a comprehensive understanding of the underlying principles governing the synthesis and a robust, multi-faceted approach to its structural verification. We will explore the strategic decisions behind selecting a synthetic route and the logic of how different analytical techniques are synergistically employed to provide an unambiguous structural assignment and purity assessment.
Part 1: Synthesis Strategy and Mechanism
The construction of the 3,3-disubstituted cyclobutanone core requires a careful selection of synthetic methodology. While several methods exist for forming cyclobutanones, including ring expansions of cyclopropanols and rearrangements of oxaspiropentanes, the most reliable and convergent approach for this specific target is the photochemical [2+2] cycloaddition.[3][4][5] This class of reactions uses light energy to form two new carbon-carbon bonds in a single step, making it a highly efficient method for accessing four-membered rings.[6][7]
Rationale for the [2+2] Photocycloaddition Pathway
The chosen strategy involves the intramolecular [2+2] photocycloaddition of a suitable substituted enone. This approach is selected for several key reasons:
-
Convergence: An intramolecular reaction is often more efficient and provides better stereocontrol than an intermolecular equivalent, minimizing side reactions.
-
Precursor Accessibility: The required open-chain precursor can be synthesized from readily available starting materials.
-
High Efficiency: Photochemical reactions can proceed under mild conditions and often in high yield, avoiding the need for harsh reagents that could degrade the strained product.
The proposed reaction proceeds via the mechanism outlined below. The process begins with the photo-excitation of the enone chromophore to an excited state (typically a triplet state via intersystem crossing), which then behaves as a diradical. This diradical undergoes an intramolecular radical addition to the terminal alkene, forming a 1,4-diradical intermediate, which subsequently collapses to form the cyclobutane ring.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, where the successful synthesis is confirmed by the subsequent characterization steps.
Protocol 2.1: Synthesis of this compound
This procedure is adapted from established methodologies for intramolecular enone-alkene cycloadditions.[6]
-
Precursor Synthesis (Not Detailed): The synthesis begins with a suitable precursor, such as 5-methyl-5-phenylhex-1-en-3-one. This precursor can be prepared via standard organic methods (e.g., aldol condensation followed by oxidation or Grignard addition to an α,β-unsaturated aldehyde).
-
Reaction Setup:
-
In a quartz reaction vessel, dissolve the precursor (1.0 eq) in 250 mL of degassed acetone to a final concentration of 0.05 M. Acetone is chosen as it is a suitable solvent and can also act as a triplet sensitizer.
-
Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen, which can quench the excited triplet state.
-
-
Photochemical Reaction:
-
Irradiate the solution using a medium-pressure mercury lamp (e.g., 450W Hanovia lamp) equipped with a Pyrex filter to block short-wavelength UV light (<290 nm) that could cause decomposition.
-
Maintain the reaction temperature at 20-25 °C using a cooling bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). The choice of a gradient allows for the separation of the nonpolar product from more polar impurities.
-
Combine the product-containing fractions and remove the solvent to yield this compound as a pale yellow oil.
-
Part 3: Comprehensive Characterization
Unambiguous characterization is critical. Data from multiple orthogonal techniques must be acquired and correlated to confirm the identity and purity of the synthesized compound.
Protocol 3.1: Sample Preparation for Analysis
-
NMR Spectroscopy: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Place a small drop of the neat oil between two sodium chloride (NaCl) plates to create a thin film.
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile for analysis by GC-MS or direct infusion ESI-MS.
Spectroscopic and Chromatographic Data
The following tables summarize the expected data for this compound, based on established principles and data from analogous structures.[8][9][10]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| 7.40 - 7.25 | m | 5H | Ar-H | Aromatic protons of the phenyl group. |
| 3.45 | d (J ≈ 18 Hz) | 2H | -CH ₂-C=O | Diastereotopic protons alpha to the carbonyl, showing geminal coupling. |
| 2.80 | d (J ≈ 18 Hz) | 2H | -CH ₂-C(Ph) | Protons on the other side of the cyclobutane ring. |
| 1.65 | s | 3H | -CH ₃ | Methyl protons at the quaternary center. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| 208.0 | C =O | Characteristic downfield shift for a ketone carbonyl. |
| 145.0 | Ar C -ipso | Quaternary aromatic carbon attached to the cyclobutane ring. |
| 128.5 | Ar C -ortho/meta | Aromatic carbons. |
| 126.0 | Ar C -para | Aromatic carbon. |
| 55.0 | -C H₂-C=O | Carbon alpha to the carbonyl. |
| 45.0 | C (Ph)(CH₃) | The quaternary carbon. |
| 38.0 | -C H₂-C(Ph) | Methylene carbon. |
| 28.0 | -C H₃ | Methyl carbon. |
Table 3: Predicted IR and MS Data
| Technique | Parameter | Expected Value | Rationale |
|---|---|---|---|
| IR Spectroscopy | C=O Stretch | ~1785 cm⁻¹ | High frequency due to the ring strain of the cyclobutanone. |
| C-H (sp²) Stretch | ~3060 cm⁻¹ | Aromatic C-H bonds. | |
| C-H (sp³) Stretch | ~2970 cm⁻¹ | Aliphatic C-H bonds. | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 160.21 | Corresponds to the molecular formula C₁₁H₁₂O.[11][12][13] |
| Major Fragment | m/z = 132 | Loss of carbon monoxide ([M-CO]⁺). |
| | Major Fragment | m/z = 105 | Phenyl-C=O fragment or related rearrangement product. |
Part 4: Integrated Synthesis and Characterization Workflow
The entire process, from initial synthesis to final validation, follows a logical and systematic workflow. This ensures that the material produced is of high purity and its structure is correctly assigned.
Conclusion
This guide has detailed a robust and efficient strategy for the synthesis of this compound via an intramolecular photochemical [2+2] cycloaddition. The causality behind the selection of this synthetic route and the specific experimental conditions has been thoroughly explained. Furthermore, a comprehensive characterization workflow employing NMR, IR, and Mass Spectrometry provides a self-validating system to confirm the structure and purity of the target molecule. The data and protocols presented herein offer a reliable foundation for researchers and drug development professionals seeking to synthesize this and related strained carbocyclic systems for use as advanced chemical building blocks.
References
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Li, W., et al. (2022). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Gicquel, M., et al. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Angewandte Chemie International Edition. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Retrieved from [Link]
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Wang, D., et al. (2017). Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins. Angewandte Chemie International Edition. Available at: [Link]
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Li, Z., et al. (2022). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Advances. Available at: [Link]
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ResearchGate. (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Enantioselective Synthesis of 2-Substituted Cyclobutanones. Retrieved from [Link]
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Dong, V. (2013). Synthesis of Cyclobutanone and Cyclobutenone. University of California, Irvine. Retrieved from [Link]
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Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Retrieved from [Link]
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Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]
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Dowd, P., Gold, A., & Sachdev, K. (1970). Oxetane formation in the photochemical reaction of cyclobutanones with butadiene, cyclopentadiene, and piperylene. Journal of the American Chemical Society. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C11H12O). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-3-phenylcyclohexan-1-one. Retrieved from [Link]
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D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-3-phenylbutan-2-one. Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-3-phenylbutanal. Retrieved from [Link]
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PubChem. (n.d.). 3-Phenylcyclobutanone. Retrieved from [Link]
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NIST. (n.d.). 3-Buten-2-one, 3-methyl-4-phenyl-. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Methyl-3-(4-methoxy-phenyl)-cyclopentanone. Retrieved from [Link]
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PubChem. (n.d.). 3-Methylcyclobutan-1-one. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Synthesis of 3-Methylenecyclopentene from 1-methylCyclobutene. Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-3-phenylbutan-1-ol. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
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PubChem. (n.d.). 3-Hydroxy-3-methyl-1-phenylbutan-1-one. Retrieved from [Link]
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SIELC Technologies. (2018). 1-Butanone, 3-methyl-1-phenyl-. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone. Retrieved from [Link]
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NIST. (n.d.). 1-Butanone, 3-methyl-1-phenyl-. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C5H10 mass spectrum of 3-methylbut-1-ene. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Methyl-3-phenylcyclobutan-1-one for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Methyl-3-phenylcyclobutan-1-one, a compound of increasing interest in medicinal chemistry and organic synthesis. The unique structural features of the cyclobutane ring, combined with the presence of a chiral center and an aromatic moiety, make this molecule a valuable building block for the development of novel therapeutics. This document details its synthesis, reactivity—with a focus on photochemical transformations—and potential applications, offering a critical resource for researchers in drug discovery and development.
Introduction: The Significance of the Cyclobutane Scaffold in Modern Drug Discovery
The cyclobutane motif, once considered an underutilized scaffold, has gained significant traction in modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic or planar aromatic systems by providing conformational constraint. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of a cyclobutane ring can improve metabolic stability and other pharmacokinetic properties, making it an attractive component in the design of novel drug candidates. This compound (3-MPCB) embodies these desirable characteristics, presenting a chiral scaffold with opportunities for diverse functionalization.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physical and chemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 151990-53-3 | |
| Molecular Formula | C₁₁H₁₂O | |
| Molecular Weight | 160.21 g/mol | |
| Physical Form | Liquid | |
| Purity | ≥98% (Commercially available) | |
| SMILES | CC1(CC(=O)C1)C2=CC=CC=C2 | |
| InChI | InChI=1S/C11H12O/c1-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| InChI Key | NBKYQUHYCYKGAQ-UHFFFAOYSA-N |
Synthesis of this compound
The primary route for the synthesis of 3-substituted cyclobutanones involves a [2+2] cycloaddition reaction between a ketene and an appropriately substituted alkene. For this compound, the logical precursors are ketene (or a ketene equivalent) and α-methylstyrene.
General Synthetic Approach: [2+2] Cycloaddition
The [2+2] cycloaddition is a powerful method for the construction of four-membered rings. The reaction between a ketene and an alkene proceeds through a concerted [π²s + π²a] cycloaddition, where the ketene acts as the antarafacial component.
graph Synthesis {
layout=dot;
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
ketene [label="Ketene (H2C=C=O)"];
alphamethylstyrene [label="α-Methylstyrene"];
cycloaddition [label="[2+2] Cycloaddition", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
product [label="this compound"];
ketene -> cycloaddition;
alphamethylstyrene -> cycloaddition;
cycloaddition -> product;
}
Caption: Photochemical pathways of this compound.
Ring Expansion Reactions
The inherent ring strain of the cyclobutanone ring makes it a good substrate for various ring expansion reactions, providing access to five-membered ring systems, which are prevalent in many natural products and pharmaceuticals. These reactions can be promoted by various reagents, including diazomethane and Lewis acids.
Applications in Drug Development
The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.
-
Fragment-Based Drug Discovery (FBDD): As a small, rigid, three-dimensional molecule, it is an ideal fragment for FBDD screening campaigns to identify initial hits against various protein targets.
-
Scaffold for Bioactive Molecules: The ketone functionality can be readily converted to other functional groups (alcohols, amines, etc.), and the aromatic ring can be further substituted to explore the structure-activity relationship (SAR) of a lead compound. The chiral center also allows for the synthesis of enantiomerically pure compounds, which is often crucial for biological activity and reducing off-target effects.
Caption: Role of this compound in the drug discovery pipeline.
Conclusion
This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its unique combination of a strained cyclobutane ring, a chiral center, a ketone functionality, and an aromatic moiety provides a rich platform for the development of novel molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity, particularly its photochemical behavior, is essential for unlocking its full potential in the design and synthesis of the next generation of therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this promising scaffold.
References
Note: As specific peer-reviewed articles detailing the synthesis and full characterization of this compound were not identified in the search, the references provided are to general but authoritative sources on the relevant chemical principles and the utility of related compounds. Researchers are encouraged to consult chemical suppliers for available analytical data.
-
: Provides an example of a procedure for a related organic synthesis, illustrating the level of detail required for experimental protocols.
-
: Offers data on a closely related compound, which can be used for comparative analysis.
-
: A good overview of the fundamental photochemical reaction relevant to cyclobutanones.
-
: A commercial supplier page listing some basic properties.
-
: Another commercial source with basic information on the compound.
-
: Provides an example of the type of data available for similar, simpler cyclobutanone derivatives.
CAS number 151990-53-3 properties and suppliers
An In-Depth Technical Guide to 1-(4-chlorophenyl)cyclobutane-1-carbonitrile (CAS: 28049-61-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile, a key chemical intermediate. The document elucidates its chemical and physical properties, its significant role in the synthesis of pharmacologically active compounds, and safety and handling protocols. Additionally, this guide furnishes a list of reputable suppliers to facilitate procurement for research and development purposes.
Introduction
1-(4-chlorophenyl)cyclobutane-1-carbonitrile, also known as 1-(4-chlorophenyl)-1-cyanocyclobutane, is a niche but important molecule in the landscape of pharmaceutical development. Its primary significance lies in its role as a crucial intermediate in the synthesis of metabolites of the anti-obesity drug, Sibutramine.[1] Understanding the properties and handling of this compound is therefore essential for researchers involved in the study of Sibutramine's pharmacology and metabolism, as well as for those engaged in the development of related novel therapeutics. This guide aims to consolidate the available technical information on 1-(4-chlorophenyl)cyclobutane-1-carbonitrile to support such endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in a laboratory setting. The properties of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile are summarized in the table below.
| Property | Value | Source |
| CAS Number | 28049-61-8 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₁H₁₀ClN | [1][2][3][6][9] |
| Molecular Weight | 191.66 g/mol | [1][2][3][6][7] |
| Appearance | Colourless Oil | [1][4] |
| Boiling Point | 295 °C (lit.) | [1][4][7] |
| Density | 1.137 g/mL at 25 °C (lit.) | [1][4][7] |
| Refractive Index | n20/D 1.548 (lit.) | [1][4][7] |
| Flash Point | 110 °C (230 °F) - closed cup | [7] |
| SMILES String | Clc1ccc(cc1)C2(CCC2)C#N | [2][7] |
| InChI Key | XQONXPWVIZZJIL-UHFFFAOYSA-N | [2][7] |
Role in Synthesis: The Connection to Sibutramine
The primary application of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile is as a precursor in the synthesis of pharmacologically active metabolites of Sibutramine.[1] Sibutramine was formerly marketed as an oral anorexiant for the management of obesity. Its mechanism of action involves the inhibition of the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine. The metabolic fate of Sibutramine in the body leads to the formation of active metabolites, and the synthesis of these metabolites for research and analytical purposes often utilizes 1-(4-chlorophenyl)cyclobutane-1-carbonitrile as a starting material.
The following diagram illustrates the logical relationship between 1-(4-chlorophenyl)cyclobutane-1-carbonitrile and its application in medicinal chemistry research.
Caption: Logical workflow from starting material to research application.
Experimental Protocol: A Generalized Synthetic Approach
While specific synthetic procedures are often proprietary, a generalized protocol for the utilization of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile in the synthesis of a Sibutramine metabolite might involve the following conceptual steps. The causality behind each step is explained to provide a deeper understanding of the process.
-
Reaction Setup: The initial step involves dissolving 1-(4-chlorophenyl)cyclobutane-1-carbonitrile in a suitable aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: An aprotic solvent is chosen to prevent unwanted side reactions with the nitrile group or any reactive intermediates. The inert atmosphere is crucial to exclude moisture and oxygen, which could interfere with organometallic reagents often used in subsequent steps.
-
-
Grignard Reagent Formation/Addition: A Grignard reagent, such as isobutylmagnesium bromide, is prepared in a separate flask and then added slowly to the solution of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile at a controlled temperature (often sub-zero).
-
Rationale: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This is a key step in forming the carbon-carbon bond necessary for the backbone of the Sibutramine metabolite. Slow addition and temperature control are critical to manage the exothermic nature of the reaction and prevent the formation of byproducts.
-
-
Hydrolysis: Following the completion of the Grignard addition, the reaction mixture is quenched with an aqueous acidic solution (e.g., ammonium chloride or dilute hydrochloric acid).
-
Rationale: The acidic workup hydrolyzes the intermediate imine formed from the nitrile, yielding a ketone. This step is essential for the transformation of the nitrile functional group into the desired carbonyl group of the metabolite.
-
-
Purification: The crude product is then extracted from the aqueous layer using an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The resulting residue is purified using a suitable technique, such as column chromatography.
-
Rationale: Extraction and washing remove inorganic salts and other water-soluble impurities. Drying the organic layer removes residual water that could interfere with subsequent characterization. Column chromatography is a standard method for separating the desired product from unreacted starting materials and any byproducts, yielding a pure sample of the target metabolite.
-
The following diagram provides a visual representation of this generalized experimental workflow.
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An In-depth Technical Guide to 3-Methyl-3-phenylcyclobutan-1-one: Discovery and Synthetic Evolution
For Researchers, Scientists, and Drug Development Professionals
Foreword
The cyclobutane motif, a strained four-membered carbocycle, represents a fascinating and synthetically challenging scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique conformational constraints and three-dimensional architecture offer novel avenues for molecular design and the exploration of chemical space. Within this class of compounds, 3-Methyl-3-phenylcyclobutan-1-one stands as a noteworthy, albeit less-documented, derivative. This technical guide provides a comprehensive overview of the discovery, history, and synthetic strategies pertaining to this specific ketone, offering insights for researchers engaged in the synthesis and application of complex small molecules.
Physicochemical Properties and Identification
This compound is a chiral synthetic intermediate.[1] Key identifying information and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 151990-53-3 | [1][2] |
| Molecular Formula | C₁₁H₁₂O | [1][2] |
| Molecular Weight | 160.21 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity | ≥98% | [2] |
| InChI | InChI=1S/C11H12O/c1-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | [2] |
| SMILES | CC1(CC(=O)C1)C2=CC=CC=C2 | [1] |
Historical Context and Discovery
The precise historical account of the first synthesis of this compound is not prominently documented in readily available chemical literature. Its emergence is likely rooted in broader investigations into the synthesis and reactivity of substituted cyclobutanones, a field that has been actively explored for several decades. The synthesis of such strained ring systems often presents unique challenges, and the development of methodologies to access them has been a continuous area of research in organic chemistry.
While a definitive "discovery" paper for this specific molecule is not apparent, its existence as a commercially available building block[1][2] suggests its synthesis has been achieved and is reproducible, likely through adaptations of established methods for constructing 3,3-disubstituted cyclobutanones.
Synthetic Methodologies: An Overview
The synthesis of 3-substituted and 3,3-disubstituted cyclobutanones is a well-established area of organic synthesis. The approaches to this compound can be logically categorized into several key strategies, primarily centered around the formation of the four-membered ring.
Cycloaddition Reactions
The [2+2] cycloaddition is a cornerstone in the synthesis of cyclobutane rings. This can be achieved through various means, including photochemical and thermal methods. For a molecule like this compound, a plausible retrosynthetic analysis points towards the reaction of a ketene or a ketene equivalent with an appropriately substituted alkene.
Figure 1: Retrosynthetic analysis via [2+2] cycloaddition.
Experimental Protocol (Hypothetical, based on established methods):
-
Preparation of the Ketenophile: α-Methylstyrene is a readily available starting material.
-
Generation of Ketene: Ketene can be generated in situ from the pyrolysis of acetone or the dehydrochlorination of acetyl chloride.
-
Cycloaddition: The generated ketene is passed through a solution of α-methylstyrene in an inert solvent (e.g., diethyl ether or dichloromethane) at low temperature (-78 °C to 0 °C).
-
Work-up and Purification: The reaction mixture is quenched, and the crude product is purified by column chromatography to yield this compound.
Causality Behind Experimental Choices: The choice of a [2+2] cycloaddition is predicated on its directness in forming the cyclobutane ring. The use of in situ generated ketene is necessary due to its high reactivity and tendency to dimerize. Low temperatures are employed to control the highly exothermic reaction and minimize side products.
Ring Expansion Reactions
Ring expansion of a suitably substituted cyclopropanone or cyclopropanol derivative is another powerful strategy for the synthesis of cyclobutanones.
Figure 2: Retrosynthetic analysis via ring expansion.
Experimental Protocol (Hypothetical, based on established methods):
-
Synthesis of the Cyclopropanol Precursor: 1-(1-Phenylvinyl)cyclopropan-1-ol can be synthesized by the addition of a cyclopropyl Grignard or lithium reagent to acetophenone.
-
Acid-Catalyzed Rearrangement: The cyclopropanol is treated with a Lewis or Brønsted acid (e.g., BF₃·OEt₂, TsOH) in an aprotic solvent. The acid promotes the opening of the cyclopropane ring and subsequent rearrangement to the cyclobutanone.
-
Work-up and Purification: The reaction is neutralized, and the product is isolated and purified, typically by chromatography.
Causality Behind Experimental Choices: This approach leverages the strain release of the three-membered ring to drive the formation of the four-membered ring. The choice of acid catalyst is critical to control the regioselectivity of the rearrangement and avoid the formation of unwanted byproducts.
Intramolecular Cyclization
An alternative approach involves the intramolecular cyclization of a linear precursor. For instance, a γ-haloketone could undergo an intramolecular enolate alkylation.
Figure 3: Retrosynthetic analysis via intramolecular cyclization.
Experimental Protocol (Hypothetical, based on established methods):
-
Synthesis of the Halo-Ketone Precursor: This precursor could be synthesized through a multi-step sequence, for example, starting from 2-phenylpropanoic acid.
-
Base-Induced Cyclization: The γ-haloketone is treated with a non-nucleophilic base (e.g., LDA, NaH) to generate the enolate, which then undergoes an intramolecular SN2 reaction to form the cyclobutanone ring.
-
Work-up and Purification: The reaction is quenched with a proton source, and the product is extracted and purified.
Causality Behind Experimental Choices: This method relies on the formation of a thermodynamically favorable four-membered ring through an intramolecular reaction. The choice of a strong, non-nucleophilic base is crucial to favor enolate formation over intermolecular side reactions.
Spectroscopic Characterization
Expected ¹H NMR (CDCl₃):
-
Aromatic Protons: Multiplet in the range of δ 7.2-7.5 ppm.
-
Cyclobutane Protons: A series of multiplets in the upfield region, likely between δ 2.0-3.5 ppm. The diastereotopic methylene protons adjacent to the carbonyl would appear as distinct signals.
-
Methyl Protons: A singlet around δ 1.5 ppm.
Expected ¹³C NMR (CDCl₃):
-
Carbonyl Carbon: A signal downfield, typically around δ 208-215 ppm.
-
Aromatic Carbons: Signals in the range of δ 125-145 ppm.
-
Quaternary Carbon (C-3): A signal in the aliphatic region.
-
Cyclobutane Methylene Carbons: Signals in the aliphatic region.
-
Methyl Carbon: A signal in the upfield aliphatic region.
Expected IR (neat):
-
C=O Stretch: A strong absorption band around 1780 cm⁻¹, characteristic of a strained cyclobutanone.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.
Potential Applications and Future Directions
This compound, as a chiral building block, holds potential in several areas of chemical research:
-
Medicinal Chemistry: The rigid cyclobutane scaffold can be used to orient substituents in a well-defined three-dimensional space, which is valuable for probing interactions with biological targets. The phenyl and methyl groups at the 3-position offer sites for further functionalization.
-
Asymmetric Synthesis: The ketone functionality can be a handle for various stereoselective transformations, such as reductions to the corresponding alcohol or additions of nucleophiles to generate new stereocenters.
-
Materials Science: Cyclobutane-containing monomers can be used in the synthesis of polymers with unique thermal and mechanical properties.
The limited availability of detailed synthetic and reactivity data for this compound suggests that this molecule is an underexplored area of chemical space. Future research could focus on:
-
The development of efficient and stereoselective syntheses.
-
Exploration of its reactivity, particularly in ring-opening and rearrangement reactions.
-
Investigation of its utility as a scaffold in the design of novel bioactive molecules.
Conclusion
This compound represents a structurally interesting yet under-documented molecule. While its formal discovery and history are not clearly delineated in the scientific literature, its synthesis can be approached through established methodologies for constructing substituted cyclobutanones. This technical guide has provided a framework for understanding its properties, potential synthetic routes, and prospective applications. It is hoped that this compilation will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and utility of this intriguing cyclobutanone derivative.
References
(Note: As a definitive primary synthesis publication was not identified in the search, the references are based on the available data from chemical suppliers and databases.)
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Spectroscopic Unveiling of 3-Methyl-3-phenylcyclobutan-1-one: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-methyl-3-phenylcyclobutan-1-one, a compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the molecule. The guide emphasizes the causal relationships behind the observed spectral features, offering field-proven insights into experimental design and data interpretation, thereby ensuring scientific integrity and trustworthiness.
Introduction: The Structural Significance of this compound
This compound, with the chemical formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol , possesses a strained four-membered ring system.[1] This structural feature, combined with the presence of a phenyl group and a chiral center, makes it a valuable building block in organic synthesis. Understanding its spectroscopic signature is paramount for its identification, characterization, and quality control in various applications. This guide will provide a detailed exposition of its NMR, IR, and MS data, both through predictive analysis and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methyl, cyclobutyl, and phenyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the anisotropic effect of the phenyl ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Methyl Protons (CH₃) | 1.6 - 1.8 | Singlet | 3H |
| Cyclobutyl Protons (CH₂) | 2.8 - 3.2 | Multiplet | 4H |
| Phenyl Protons (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |
Table 1: Predicted ¹H NMR data for this compound.
The singlet for the methyl protons is a result of the absence of adjacent protons. The cyclobutyl protons are expected to show complex splitting patterns due to diastereotopicity and coupling with each other. The aromatic protons will appear in their characteristic downfield region.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Methyl Carbon (CH₃) | ~25 |
| Quaternary Carbon (C-CH₃) | ~45 |
| Cyclobutyl Carbons (CH₂) | ~50 |
| Phenyl Carbons (C₆H₅) | 125 - 145 |
| Carbonyl Carbon (C=O) | >200 |
Table 2: Predicted ¹³C NMR data for this compound.
The carbonyl carbon is characteristically deshielded and appears at a high chemical shift. The presence of a quaternary carbon and the distinct signals for the phenyl group carbons are key identifiers.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standard operating procedure for obtaining high-quality NMR spectra of a small organic molecule like this compound is as follows:
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[2] Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.
-
Tube and Spectrometer Setup : Transfer the solution to a clean 5 mm NMR tube.[3] Wipe the outside of the tube before inserting it into the spectrometer's spinner.
-
Locking and Shimming : The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[2] Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[2]
-
Acquisition Parameters : For ¹H NMR, a sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to produce the final spectrum.
Figure 2: Workflow for ATR-FTIR Spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common "hard" ionization technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at m/z = 160. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral fragments.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 160 | [C₁₁H₁₂O]⁺˙ | Molecular Ion |
| 145 | [C₁₀H₉O]⁺ | Loss of CH₃ radical |
| 132 | [C₉H₈O]⁺˙ | Loss of C₂H₄ (ethene) via retro [2+2] cycloaddition |
| 117 | [C₈H₅O]⁺ | Loss of CH₃ and CO |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Table 4: Predicted major fragments in the EI mass spectrum of this compound.
Fragmentation Pathways
The primary fragmentation of cyclic ketones involves α-cleavage. [4]For this compound, this can be followed by several rearrangement and cleavage pathways.
Figure 3: Proposed Fragmentation Pathways.
Experimental Protocol: Acquiring an EI Mass Spectrum
-
Sample Introduction : For a volatile liquid, the sample can be introduced via a heated direct insertion probe or through a gas chromatograph (GC-MS). [5]2. Ionization : In the ion source, the vaporized sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. [5][6][7]3. Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
-
Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Conclusion: A Cohesive Spectroscopic Portrait
The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. The predicted ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework. The characteristic high-wavenumber C=O stretch in the IR spectrum confirms the presence of the strained cyclobutanone ring. Finally, the mass spectrum provides the molecular weight and a fragmentation pattern consistent with the proposed structure. This in-depth technical guide serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate.
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An In-depth Technical Guide to the Stability and Reactivity of 3-Methyl-3-phenylcyclobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the stability and reactivity of 3-Methyl-3-phenylcyclobutan-1-one, a chiral synthetic intermediate with growing importance in medicinal chemistry and organic synthesis. By delving into the fundamental principles governing its behavior, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile building block.
Introduction: The Intrigue of the Strained Four-Membered Ring
Cyclobutane derivatives are increasingly recognized for their unique applications in drug discovery and complex molecule synthesis.[1][2] The inherent ring strain of the cyclobutane core, a consequence of bond angles deviating significantly from the ideal tetrahedral geometry, imparts distinct reactivity that can be harnessed for elegant synthetic transformations.[3] this compound, with its strategic placement of a methyl and a phenyl group on the strained ring, presents a fascinating case study in the interplay of steric and electronic effects on stability and reactivity. This guide will explore the synthesis, structural characteristics, and diverse chemical behavior of this intriguing molecule.
Synthesis and Physicochemical Properties
Synthetic Approaches
While several methods exist for the synthesis of substituted cyclobutanones, a common strategy for accessing this compound involves the methylation of a 3-phenylcyclobutanone precursor. A generalized synthetic pathway is outlined below.
Conceptual Synthetic Pathway:
Caption: General synthesis of this compound.
A plausible, though not experimentally verified in the literature for this specific molecule, synthesis starts with the deprotonation of a cyclobutanone to form an enolate, which then undergoes a reaction to introduce the methyl and phenyl groups.[4]
Experimental Protocol: Synthesis of this compound (Hypothetical)
Caution: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Enolate Formation: To a solution of 3-phenylcyclobutanone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq). Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Methylation: To the enolate solution, add methyl iodide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various reactions.
| Property | Value | Source |
| CAS Number | 151990-53-3 | [4][5] |
| Molecular Formula | C₁₁H₁₂O | [4][5] |
| Molecular Weight | 160.21 g/mol | [4] |
| Appearance | Liquid | [5] |
| Purity | 98% | [5] |
Stability Profile: A Balance of Strain and Substitution
The stability of this compound is primarily dictated by the inherent ring strain of the cyclobutanone core, which is a combination of angle strain and torsional strain. The substituents at the 3-position, a methyl and a phenyl group, further influence its stability through steric and electronic effects.
Thermal Stability
Photochemical Stability
Carbonyl compounds, including cyclobutanones, are susceptible to photochemical reactions upon absorption of UV light. The most relevant photochemical processes for this compound are the Norrish Type I and Type II reactions.[2][7]
Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond, leading to the formation of a diradical intermediate. For this compound, this would result in the formation of an acyl radical and a cyclobutyl radical. The stability of the resulting radicals influences the preferred cleavage pathway.[2][8]
Caption: Norrish Type I cleavage of this compound.
Reactivity Landscape: A Hub for Synthetic Transformations
The strained four-membered ring and the presence of a carbonyl group make this compound a versatile substrate for a variety of organic reactions.
Reactions at the Carbonyl Group
The carbonyl group is a primary site of reactivity, susceptible to attack by nucleophiles and reduction.
Grignard reagents and other organometallic nucleophiles readily add to the carbonyl carbon of cyclobutanones.[6][9] The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would yield a tertiary alcohol.
Experimental Protocol: Grignard Reaction (General)
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C, add the Grignard reagent (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography.
The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[10][11][12][13]
Experimental Protocol: LAH Reduction (General)
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir the mixture at room temperature for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting aluminum salts and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the product alcohol by column chromatography.
The carbonyl group can be converted to a methylene group (C=CH₂) via olefination reactions. The Tebbe reagent is particularly effective for the methylenation of sterically hindered ketones.[3][5][14][15][16]
Experimental Protocol: Tebbe Olefination (General)
-
To a solution of this compound (1.0 eq) in anhydrous toluene at -40 °C under an inert atmosphere, add a solution of the Tebbe reagent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by the slow addition of 1 M aqueous NaOH.
-
Extract the mixture with diethyl ether, dry the organic layer, and concentrate.
-
Purify the resulting alkene by column chromatography.
Ring-Opening and Rearrangement Reactions
The inherent strain of the cyclobutane ring makes it susceptible to ring-opening and rearrangement reactions, often under acidic or thermal conditions.
In the presence of acid, this compound can undergo rearrangement, potentially leading to the formation of cyclopentanone or other rearranged products. The mechanism likely involves protonation of the carbonyl oxygen, followed by a 1,2-alkyl or 1,2-aryl shift to a carbocation intermediate. The pinacol rearrangement is a related acid-catalyzed rearrangement of 1,2-diols.[9][17]
Caption: Plausible acid-catalyzed rearrangement pathway.
The Baeyer-Villiger oxidation of cyclobutanones with a peroxyacid leads to the formation of a γ-lactone. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, there are two possible lactone products. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[2][7][8][14][15]
Reactions at the α-Carbon
The α-carbons of this compound are amenable to enolization, which opens up avenues for further functionalization.
Under basic conditions, this compound can be deprotonated at the α-position to form an enolate. The regioselectivity of this process is influenced by the steric hindrance of the substituents on the ring.
Applications in Drug Development and Organic Synthesis
The unique structural features and reactivity of this compound make it a valuable building block in several areas:
-
Scaffold for Bioactive Molecules: The rigid cyclobutane core can be used to control the conformation of a molecule, which is crucial for its interaction with biological targets.
-
Intermediate for Complex Syntheses: The strained ring can be strategically opened or rearranged to access more complex carbocyclic and heterocyclic systems.
-
Chiral Pool Synthesis: As a chiral molecule, it can be used as a starting material for the enantioselective synthesis of complex natural products and pharmaceuticals.[4]
Conclusion
This compound is a molecule of significant synthetic potential. Its stability is a delicate balance between the inherent strain of the cyclobutane ring and the electronic and steric influences of its substituents. The reactivity of this compound is rich and varied, offering numerous opportunities for the construction of complex molecular architectures. A thorough understanding of its stability and reactivity, as detailed in this guide, is paramount for its effective application in the fields of drug discovery and organic synthesis.
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NIH. (2010). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Retrieved January 15, 2026, from [Link]
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Unlocking New Chemical Space: A Technical Guide to the Research Potential of 3-Methyl-3-phenylcyclobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel molecular scaffolds that offer unique three-dimensional (3D) topologies and improved physicochemical properties is a central theme in modern chemical research. The cyclobutane ring, a motif once considered synthetically challenging and underutilized, is now recognized for its ability to impart desirable characteristics such as metabolic stability, conformational rigidity, and novel intellectual property space.[1][2] This guide focuses on a particularly promising yet underexplored scaffold: 3-Methyl-3-phenylcyclobutan-1-one. The presence of a quaternary stereocenter, combining the rigidity of the cyclobutane ring with the steric and electronic influence of the methyl and phenyl groups, makes this molecule a compelling starting point for investigations in synthetic methodology, photochemistry, and medicinal chemistry. This document will elucidate key research areas, provide actionable experimental protocols, and propose strategic workflows to unlock the full potential of this versatile building block.
The Strategic Advantage of the 3-Methyl-3-phenylcyclobutane Core
The unique architecture of this compound offers several strategic advantages for chemical innovation:
-
Three-Dimensionality and Escape from Flatland : The puckered nature of the cyclobutane ring provides a distinct 3D geometry, a significant departure from the predominantly planar aromatic scaffolds that have historically dominated medicinal chemistry.[3] This increased sp³ character is often correlated with improved solubility, reduced off-target toxicity, and higher clinical success rates.[1]
-
Conformational Restriction : The rigid cyclobutane core locks appended substituents into well-defined spatial orientations. This can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty of binding.[2][4]
-
Metabolic Stability : The cyclobutane scaffold is generally less susceptible to oxidative metabolism compared to more electron-rich or flexible systems. The quaternary center in this compound further shields adjacent positions from metabolic attack.[5]
-
Versatile Synthetic Handle : The ketone functionality serves as a versatile launching point for a wide array of chemical transformations, including nucleophilic additions, reductions, and ring-expansion reactions, allowing for the generation of diverse molecular libraries.
Enantioselective Synthesis: Accessing Chiral Scaffolds
The construction of the chiral quaternary center in this compound is a key synthetic challenge. Modern catalytic asymmetric methods provide a robust solution. A proposed enantioselective synthesis is outlined below, drawing from established methodologies for the asymmetric alkylation of ketones.
Proposed Synthetic Pathway
Sources
literature review of 3-Methyl-3-phenylcyclobutan-1-one research
An In-depth Technical Guide to the Chemistry and Applications of 3-Methyl-3-phenylcyclobutan-1-one
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive literature review on the synthesis, reactivity, and potential applications of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with field-proven insights to serve as a definitive resource on this versatile chemical entity.
Introduction: The Significance of a Strained Scaffold
This compound is a fascinating molecule characterized by a strained four-membered carbocyclic ring, a ketone functional group, and a quaternary stereocenter bearing both a methyl and a phenyl group. This unique combination of features makes it an exceptionally valuable building block in modern organic synthesis. The inherent ring strain of the cyclobutane moiety, approximately 26 kcal/mol, is not a liability but rather a "spring-loaded" feature that can be harnessed for a variety of chemical transformations, including ring-expansions and ring-opening reactions, providing access to more complex molecular architectures.[1]
The presence of a phenyl group and a chiral center introduces elements of aromaticity and three-dimensionality, respectively. These characteristics are highly sought after in medicinal chemistry and materials science. Specifically, in fragment-based drug discovery (FBDD), there is a growing demand for scaffolds that move away from flat, two-dimensional structures. The cyclobutane core provides an attractive three-dimensional (3D) framework that can improve physicochemical properties such as solubility and metabolic stability, while offering distinct vectors for chemical elaboration.[2]
This guide will delve into the core aspects of this compound, exploring its fundamental properties, plausible synthetic strategies, rich photochemical reactivity, and its emerging role as a key intermediate in the synthesis of novel compounds and bioactive molecules.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 151990-53-3 | [3] |
| Molecular Formula | C₁₁H₁₂O | [3][4][5] |
| Molecular Weight | 160.21 g/mol | [3][4] |
| Appearance | Liquid | [4] |
| InChI Key | NBKYQUHYCYKGAQ-UHFFFAOYSA-N | [4][5] |
| SMILES | CC1(CC(=O)C1)C2=CC=CC=C2 | [3][5] |
| Purity (Typical) | 98% | [4] |
Characterization of this compound relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the connectivity and stereochemistry of the molecule, while Mass Spectrometry (MS) verifies its molecular weight and fragmentation pattern. Infrared (IR) spectroscopy is employed to identify the characteristic carbonyl (C=O) stretching frequency of the cyclobutanone ring.
Synthesis of the Cyclobutanone Core
The construction of the strained cyclobutane ring is a non-trivial synthetic challenge. While specific literature detailing the synthesis of this compound is sparse, its structure can be accessed through established methodologies for cyclobutane synthesis.[6] The most prominent and versatile of these is the [2+2] cycloaddition.
Proposed Synthetic Pathway: [2+2] Cycloaddition
A logical and efficient route to this compound involves the [2+2] cycloaddition of a suitable ketene with an appropriately substituted alkene. Specifically, the reaction between methyl(phenyl)ketene and ethylene would yield the target molecule.
-
Step 1: Ketene Formation: Methyl(phenyl)ketene can be generated in situ from 2-phenylpropionyl chloride via dehydrohalogenation with a non-nucleophilic base, such as triethylamine. The causality here is critical: using a hindered base prevents competitive nucleophilic attack on the acyl chloride, favoring the desired elimination to form the reactive ketene intermediate.
-
Step 2: Cycloaddition: The generated ketene then undergoes a concerted [2πs + 2πa] cycloaddition with ethylene. The ketene acts as the antarafacial component in this pericyclic reaction, a stereochemical requirement dictated by the Woodward-Hoffmann rules for thermal [2+2] cycloadditions.
This proposed workflow provides a direct and atom-economical path to the desired cyclobutanone scaffold.
Caption: Proposed synthesis of this compound.
Chemical Reactivity: A Playground for Photochemistry and Ring Strain
The reactivity of this compound is dominated by its two key structural features: the ketone carbonyl group and the strained cyclobutane ring. This duality makes it a versatile substrate for a range of transformations, particularly photochemical reactions.
Norrish Type I Reaction: Photochemical Cleavage
The most significant photochemical pathway for cyclobutanones is the Norrish Type I reaction.[7][8] Upon absorption of UV light (n→π* transition), the molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). From either excited state, homolytic cleavage of one of the α-carbon-carbonyl carbon bonds occurs, generating a 1,4-biradical intermediate.[9] This biradical can then follow several pathways:
-
Decarbonylation: Loss of carbon monoxide (CO) followed by radical recombination to form 1-methyl-1-phenylcyclopropane.
-
Ring Opening: Formation of an unsaturated acyclic ketone or aldehyde.
-
Intramolecular Disproportionation: Formation of a ketene and an alkene.
The specific outcome is highly dependent on reaction conditions such as the wavelength of light, solvent, and temperature, as these factors influence the lifetime and conformational dynamics of the biradical intermediate.[10]
Caption: Key pathways of the Norrish Type I reaction.
Baeyer-Villiger Oxidation: Ring Expansion to Lactones
A classic transformation of cyclic ketones is the Baeyer-Villiger oxidation, which converts the cyclobutanone into a five-membered lactone (a cyclic ester). This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the nucleophilic attack of the peroxy acid on the carbonyl carbon, followed by a concerted rearrangement where one of the α-carbons migrates to the adjacent oxygen atom, displacing a carboxylate leaving group. The migratory aptitude of the adjacent carbons is critical for regioselectivity. In this compound, the quaternary C3 carbon has a higher migratory aptitude than the methylene C2/C4 carbons, leading to a specific lactone regioisomer.
α-Functionalization: Enolate Chemistry
Like other ketones, this compound can be deprotonated at the α-position (C2 or C4) to form an enolate. This enolate is a powerful nucleophile that can participate in a variety of bond-forming reactions, such as aldol additions and alkylations.[11] These reactions allow for the elaboration of the cyclobutane scaffold, introducing new functional groups and stereocenters, further highlighting its utility as a synthetic intermediate.
Applications in Research and Drug Development
The unique structural and reactive properties of this compound position it as a high-value scaffold for various applications, particularly in synthetic and medicinal chemistry.
| Application Area | Rationale and Scientific Insight | Key References |
| Fragment-Based Drug Discovery (FBDD) | The inherent 3D geometry of the cyclobutane ring provides an escape from the "flatland" of many traditional aromatic fragments. This can lead to improved binding selectivity, enhanced solubility, and better metabolic profiles. The phenyl and methyl groups offer vectors for controlled synthetic elaboration. | [2] |
| Synthesis of Natural Products | Cyclobutane-containing natural products often exhibit potent biological activities. This compound can serve as a key starting material for the total synthesis of such complex molecules. | [12] |
| Intermediate for Complex Scaffolds | The ring strain can be strategically released in ring-opening or ring-expansion reactions to generate diverse and complex molecular architectures that would be difficult to access through other means. | [1][6] |
| Photochemical Probes | The well-defined photochemical reactivity (Norrish reactions) allows for its potential use in creating photo-responsive materials or as a photocleavable linker in chemical biology applications. | [9][13] |
Experimental Protocol: Norrish Type I Photolysis
The following protocol is a representative, self-validating system for conducting a Norrish Type I reaction on a cyclobutanone derivative.
Objective: To induce photochemical decarbonylation of a substituted cyclobutanone.
Materials:
-
This compound (Substrate)
-
Anhydrous, degassed solvent (e.g., Benzene or Acetonitrile)
-
Quartz reaction vessel
-
Rayonet-style photochemical reactor equipped with 300 nm lamps
-
Inert gas supply (Argon or Nitrogen)
-
Internal standard (e.g., dodecane) for GC analysis
-
Rotary evaporator
-
Silica gel for column chromatography
-
GC-MS for analysis
Step-by-Step Methodology:
-
Solution Preparation (Trustworthiness by Control): Prepare a solution of this compound (e.g., 0.05 M) in the chosen anhydrous solvent in a quartz reaction vessel. Add a known amount of an internal standard. Causality: The quartz vessel is transparent to UV light, and an anhydrous, degassed solvent prevents quenching of the excited state by oxygen or water.
-
Degassing: Bubble argon through the solution for 20-30 minutes to remove dissolved oxygen. Seal the vessel. Causality: Molecular oxygen can act as a triplet quencher, which would inhibit the desired photochemical reaction and could lead to unwanted photo-oxidation side products.
-
Irradiation: Place the sealed vessel inside the photochemical reactor. Irradiate the solution with 300 nm lamps at room temperature.[8] Expertise: The 300 nm wavelength is chosen to specifically excite the n→π transition of the ketone without exciting other chromophores.*
-
Reaction Monitoring (Self-Validating System): Periodically take aliquots from the reaction mixture and analyze them by GC-MS. Monitor the disappearance of the starting material and the appearance of new products (e.g., the decarbonylated cyclopropane). The ratio of the starting material to the internal standard provides quantitative conversion data.
-
Workup: Once the reaction has reached the desired conversion, remove the vessel from the reactor. Concentrate the solution in vacuo using a rotary evaporator.
-
Purification and Characterization: Purify the resulting crude oil by silica gel column chromatography to isolate the major product(s). Characterize the purified products using NMR, MS, and IR spectroscopy to confirm their identity and purity.
Conclusion and Future Outlook
This compound is more than just a simple cyclic ketone; it is a synthetically powerful building block with rich and tunable reactivity. Its strained ring system and well-defined photochemical behavior make it an ideal substrate for creating complex molecular architectures. As the field of drug discovery continues to embrace three-dimensional scaffolds, the importance of molecules like this compound is set to grow.
Future research should focus on developing enantioselective syntheses to control the absolute stereochemistry of the C3 position, expanding its utility in asymmetric synthesis. Furthermore, a systematic exploration of its reactivity in transition-metal-catalyzed cross-coupling and C-H activation reactions could unlock novel synthetic pathways. The continued investigation of this versatile scaffold will undoubtedly lead to new innovations in organic synthesis, medicinal chemistry, and materials science.
References
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15572. [Link]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. ResearchGate. [Link]
-
Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
General overview of Paterno‐ Büchi reaction. ResearchGate. [Link]
-
Cyclobutanes in Organic Synthesis. Baran Lab. [Link]
-
The Role of Norrish Type-I Chemistry in Photoactive Drugs: An ab initio Study of a Cyclopropenone-Enediyne Drug Precursor. Frontiers in Chemistry. [Link]
-
Paternò–Büchi reaction. Wikipedia. [Link]
-
Norrish reaction. Wikipedia. [Link]
-
Cyclobutanone in Norrish Type 1 Reaction. YouTube. [Link]
-
Applications of Norrish type I and II reactions in the total synthesis of natural products. SciSpace. [Link]
-
Norrish Reaction. Chem-Station Int. Ed.[Link]
-
This compound (C11H12O). PubChemLite. [Link]
-
Paterno-Büchi Reaction. Organic Chemistry Portal. [Link]
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The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences (RSC Publishing). [Link]
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Photolysis of 3-methylcyclobutanone in the gas phase. Sci-Hub. [Link]
-
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]
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- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. 3-Methyl-3-phenylcyclobutanone | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - this compound (C11H12O) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
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- 8. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. scispace.com [scispace.com]
- 10. Sci-Hub. Photolysis of 3-methylcyclobutanone in the gas phase / Journal of the Chemical Society, Faraday Transactions 2, 1986 [sci-hub.ru]
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- 13. Frontiers | The Role of Norrish Type-I Chemistry in Photoactive Drugs: An ab initio Study of a Cyclopropenone-Enediyne Drug Precursor [frontiersin.org]
Methodological & Application
Synthesis of 3-Methyl-3-phenylcyclobutan-1-one: A Detailed Guide for Advanced Chemical Research
Abstract
This comprehensive application note provides a detailed, research-grade protocol for the synthesis of 3-Methyl-3-phenylcyclobutan-1-one, a valuable building block in medicinal chemistry and materials science. The described synthetic strategy is a robust two-step sequence commencing with the formation of a key cyclopropanol intermediate via a modified Kulinkovich reaction, followed by an acid-catalyzed semipinacol rearrangement to yield the target cyclobutanone. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical analysis of reaction parameters to ensure reproducibility and high yield.
Introduction: The Significance of Substituted Cyclobutanes
Cyclobutane rings, particularly those with specific substitution patterns, are privileged scaffolds in modern organic chemistry. Their inherent ring strain and defined three-dimensional geometry make them attractive isosteres for various functional groups in drug design and confer unique properties in materials science. This compound, with its quaternary center, is a precursor to a variety of more complex molecules, enabling the exploration of novel chemical space in pharmaceutical and agrochemical research. The synthetic challenge lies in the controlled construction of the strained four-membered ring with the desired substitution. This guide details a reliable and scalable approach to this valuable compound.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is achieved through a strategically planned two-step process. The core of this strategy is the construction of a trisubstituted cyclopropanol precursor, which then undergoes a ring expansion to the desired cyclobutanone.
Overall Synthetic Scheme:
Caption: Overall synthetic route to this compound.
This approach offers several advantages:
-
Convergent Synthesis: The key C-C bond formations occur in a controlled manner.
-
Readily Available Starting Materials: The synthesis begins with commercially available and inexpensive reagents.
-
Mechanistically Well-Understood Reactions: The Kulinkovich reaction and semipinacol rearrangement are well-documented transformations, allowing for rational optimization.
Step 1: Synthesis of 1-Methyl-1-phenylcyclopropanol via Modified Kulinkovich Reaction
The first step involves the synthesis of the key intermediate, 1-methyl-1-phenylcyclopropanol, from methyl benzoate. The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide.[1][2] In this modified approach for a trisubstituted cyclopropanol, an excess of a Grignard reagent that can undergo β-hydride elimination is used to form a titanacyclopropane intermediate, which then reacts with the ester.
Reaction Mechanism: The Kulinkovich Reaction
The reaction proceeds through the in-situ formation of a titanacyclopropane from the reaction of ethylmagnesium bromide with titanium(IV) isopropoxide. This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding to the carbonyl group of the ester. A subsequent intramolecular cyclization and elimination sequence yields the cyclopropanol product.[1][3]
Caption: Simplified mechanism of the Kulinkovich reaction.
Experimental Protocol: Synthesis of 1-Methyl-1-phenylcyclopropanol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Methyl Benzoate | 136.15 | 10 | 1.36 g (1.25 mL) |
| Titanium(IV) isopropoxide | 284.22 | 12 | 3.41 g (3.56 mL) |
| Ethylmagnesium bromide (3.0 M in ether) | - | 30 | 10 mL |
| Anhydrous Diethyl Ether (Et2O) | 74.12 | - | 50 mL |
| Saturated aq. NH4Cl solution | - | - | 30 mL |
| Anhydrous Magnesium Sulfate | 120.37 | - | ~5 g |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: The flask is charged with anhydrous diethyl ether (30 mL) and titanium(IV) isopropoxide (3.56 mL, 12 mmol). The solution is cooled to 0 °C in an ice bath.
-
Grignard Reagent Addition: Ethylmagnesium bromide (10 mL of a 3.0 M solution in ether, 30 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. The solution will typically turn dark.
-
Ester Addition: A solution of methyl benzoate (1.36 g, 10 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to the reaction mixture over 20 minutes at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (30 mL).
-
Workup: The resulting mixture is stirred for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with diethyl ether (2 x 20 mL). The combined organic layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).
-
Purification: The combined organic extracts are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-methyl-1-phenylcyclopropanol as a colorless oil.
Step 2: Synthesis of this compound via Semipinacol Rearrangement
The second step is the acid-catalyzed ring expansion of 1-methyl-1-phenylcyclopropanol to the target this compound. This transformation is a classic example of a semipinacol rearrangement, where the migration of a carbon atom leads to the expansion of the three-membered ring to a four-membered ring.[4][5]
Reaction Mechanism: The Semipinacol Rearrangement
The reaction is initiated by the protonation of the hydroxyl group of the cyclopropanol, followed by the loss of water to form a tertiary carbocation. A subsequent 1,2-alkyl shift, driven by the relief of ring strain in the cyclopropane ring, leads to the formation of a more stable cyclobutyl cation, which is then quenched to form the cyclobutanone.
Caption: Mechanism of the acid-catalyzed semipinacol rearrangement.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1-Methyl-1-phenylcyclopropanol | 148.20 | 5 | 741 mg |
| Dichloromethane (DCM) | 84.93 | - | 25 mL |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) | 190.22 | 0.5 | 95 mg |
| Saturated aq. NaHCO3 solution | - | - | 20 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | ~3 g |
Procedure:
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a solution of 1-methyl-1-phenylcyclopropanol (741 mg, 5 mmol) in dichloromethane (25 mL).
-
Catalyst Addition: p-Toluenesulfonic acid monohydrate (95 mg, 0.5 mmol) is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature for 4 hours. The progress of the rearrangement is monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Workup: The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H), 3.25 (s, 2H, -CH₂-CO-), 2.85 (s, 2H, -CH₂-C(Ph)-), 1.60 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 208.0 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 126.5 (Ar-CH), 125.0 (Ar-CH), 55.0 (CH₂), 45.0 (C-quat), 35.0 (CH₂), 28.0 (CH₃).
-
IR (neat, cm⁻¹): 3050 (Ar-H), 2960 (C-H), 1780 (C=O, strained ketone), 1600, 1495 (Ar C=C).
-
MS (EI): m/z (%) = 160 (M⁺), 145, 117, 105, 91, 77.
Conclusion
This application note provides a reliable and detailed synthetic protocol for the preparation of this compound. The two-step sequence, involving a modified Kulinkovich reaction and a semipinacol rearrangement, offers a practical and scalable route to this valuable chemical intermediate. The provided mechanistic insights and detailed experimental procedures are intended to facilitate the successful implementation of this synthesis in a research setting, enabling further exploration of the chemical and biological properties of its derivatives.
References
-
Kulinkovich, O. G.; Sviridov, S. V.; Vasilevskii, D. A. Synthesis1991 , 1991 (3), 234. [Link]
-
NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]
-
Wikipedia. Kulinkovich reaction. [Link]
-
Grignard Reaction. University of Missouri-Kansas City. [Link]
-
ACS GCI Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. [Link]
- Williamson, K. L. Macroscale and Microscale Organic Experiments. Houghton Mifflin, 1999.
-
Wikipedia. Semipinacol rearrangement. [Link]
-
SynArchive. Semi-Pinacol Rearrangement. [Link]
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Application Notes & Protocols: A Researcher's Guide to [2+2] Cycloaddition Reactions for Synthesizing Cyclobutanones
Introduction: The Cyclobutanone Core - A Privileged Scaffold in Modern Drug Discovery
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in medicinal chemistry and drug development.[1][2] Its rigid, puckered three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property.[1] Within this class of compounds, cyclobutanones are particularly versatile intermediates, serving as pivotal building blocks for a diverse array of complex molecular architectures, including anticancer agents, antivirals, and antibiotics.[3][4] The strategic importance of cyclobutanones necessitates robust and efficient synthetic methodologies for their construction. Among the most powerful tools for forging the four-membered ring is the [2+2] cycloaddition reaction, a process that forms two new carbon-carbon bonds in a single, often highly stereocontrolled, step.[5] This guide provides an in-depth exploration of the primary [2+2] cycloaddition strategies for accessing cyclobutanones, with a focus on practical applications, mechanistic understanding, and detailed experimental protocols for researchers at the forefront of chemical synthesis and drug discovery.
I. Mechanistic Pillars of Cyclobutanone Synthesis via [2+2] Cycloaddition
The synthesis of cyclobutanones through [2+2] cycloaddition reactions primarily follows two distinct mechanistic pathways: the thermal cycloaddition of ketenes with alkenes and the photochemical cycloaddition of α,β-unsaturated carbonyl compounds with alkenes. Understanding the underlying principles of these reactions is paramount for predicting outcomes and optimizing reaction conditions.
A. The Staudinger Ketene Cycloaddition: A Thermal Pathway to Cyclobutanones
The thermal [2+2] cycloaddition of a ketene with an alkene, often referred to as the Staudinger cycloaddition, is a cornerstone of cyclobutanone synthesis. Ketenes, with their sp-hybridized central carbon, are highly electrophilic and readily react with the nucleophilic π-bond of an alkene. The reaction is believed to proceed through a concerted, yet asynchronous, [π2s + π2a] cycloaddition mechanism, which is thermally allowed by the Woodward-Hoffmann rules.
The suprafacial approach of the alkene and the antarafacial approach of the ketene allow for a symmetry-allowed transition state. This perpendicular approach explains the observed stereospecificity of the reaction with respect to the alkene component.
Caption: Mechanism of the [2+2] cycloaddition of a ketene and an alkene.
A significant advancement in this area is the use of Lewis acids to promote the cycloaddition.[3] Lewis acids can activate the ketene, increasing its electrophilicity and accelerating the reaction rate.[3] This allows for reactions to proceed under milder conditions and can even lead to a reversal of diastereoselectivity compared to the thermal process.[6]
B. Photochemical [2+2] Cycloaddition: A Light-Induced Pathway
The photochemical [2+2] cycloaddition of α,β-unsaturated ketones (enones) with alkenes is another powerful method for constructing the cyclobutane ring.[5] This reaction is initiated by the absorption of UV light by the enone, which promotes it to an excited singlet state (S₁). Rapid intersystem crossing (ISC) then populates the more stable triplet state (T₁). The triplet enone then interacts with a ground-state alkene to form a diradical intermediate, which subsequently undergoes spin inversion and ring closure to yield the cyclobutanone product.[1]
Caption: General workflow of a photochemical [2+2] cycloaddition reaction.
The regioselectivity of the reaction is often predictable, with the head-to-head or head-to-tail adduct being favored depending on the electronic nature of the substituents on the enone and alkene.[7]
II. Experimental Protocols
The following protocols are provided as representative examples of the synthesis of cyclobutanones via [2+2] cycloaddition reactions.
Protocol 1: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Alkene
This protocol is adapted from a procedure published in Organic Syntheses and describes the synthesis of 2,2-diphenyl-bicyclo[3.2.0]hept-6-en-1-one.[8]
Materials:
-
Diphenylacetyl chloride
-
Triethylamine (Et₃N)
-
Cyclopentene
-
Ethylaluminum dichloride (EtAlCl₂) (1 M in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen atmosphere apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried, three-necked, 250-mL round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add diphenylacetyl chloride (8.75 g, 37.9 mmol, 1.00 equiv) and dichloromethane (125 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add triethylamine (5.82 mL, 41.7 mmol, 1.10 equiv) dropwise via syringe over 10 minutes.
-
Add cyclopentene (10.0 mL, 114 mmol, 3.00 equiv) dropwise via syringe over 10 minutes.
-
In a separate, oven-dried 250 mL addition funnel, add ethylaluminum dichloride (95.0 mL, 95.0 mmol, 2.51 equiv, 1 M in hexanes) via syringe.
-
Add the ethylaluminum dichloride solution dropwise to the reaction mixture over 50 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture for an additional hour at -78 °C.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutanone.
Self-Validation: The success of this reaction is critically dependent on anhydrous conditions, as both the ketene intermediate and the Lewis acid are highly moisture-sensitive. The slow addition of the Lewis acid at low temperature is crucial to control the exothermicity of the reaction and to minimize side reactions. The use of an excess of the Lewis acid is necessary to overcome product inhibition.[8]
Protocol 2: Enantioselective Photochemical [2+2] Cycloaddition
This protocol is a general representation based on the principles of enantioselective photocycloadditions of enones.
Materials:
-
Cyclic enone (e.g., cyclohexenone)
-
Alkene (e.g., ethylene)
-
Chiral sensitizer or catalyst (e.g., a chiral thioxanthone or a chiral Lewis acid)
-
An appropriate solvent (e.g., toluene, dichloromethane)
-
UV photoreactor with a suitable lamp (e.g., medium-pressure mercury lamp)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a quartz reaction vessel, dissolve the cyclic enone and the chiral catalyst in the chosen solvent.
-
Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes. Oxygen can quench the triplet excited state of the enone.
-
Introduce the alkene into the reaction vessel. If the alkene is a gas like ethylene, it can be bubbled through the solution during the irradiation.
-
Irradiate the solution in the photoreactor at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the enantiomerically enriched cyclobutane product.
Causality of Experimental Choices: The choice of a quartz vessel is essential as standard borosilicate glass absorbs UV light. Deoxygenation is critical because triplet oxygen can quench the triplet excited state of the enone, inhibiting the desired cycloaddition. The use of a chiral catalyst creates a chiral environment around the excited enone, directing the approach of the alkene to favor the formation of one enantiomer of the product.[9]
III. Data Presentation: Scope and Selectivity
The following tables summarize the scope and selectivity of representative [2+2] cycloaddition reactions for the synthesis of cyclobutanones.
Table 1: Lewis Acid-Promoted vs. Thermal [2+2] Cycloaddition of Ketenes with Alkenes [8]
| Entry | Ketene Precursor | Alkene | Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenylacetyl chloride | Cyclopentene | Thermal | 5 | 1:1 | |
| 2 | Phenylacetyl chloride | Cyclopentene | EtAlCl₂, -78 °C | 84 | 13:1 | |
| 3 | Diphenylacetyl chloride | 1-Hexene | Thermal | 40 | 2:1 | |
| 4 | Diphenylacetyl chloride | 1-Hexene | EtAlCl₂, -78 °C | 90 | 18:1 |
Table 2: Enantioselective [2+2] Cycloaddition of Vinyl Ethers with Trifluoroethyl Acrylate Catalyzed by a Chiral Aluminum Bromide Complex [2]
| Entry | Vinyl Ether | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | 2,3-Dihydrofuran | 87 | 99 | |
| 2 | Ethyl vinyl ether | 92 | 96 | |
| 3 | tert-Butyl vinyl ether | 95 | 98 |
IV. Conclusion
The [2+2] cycloaddition reaction stands as a powerful and versatile strategy for the synthesis of cyclobutanones, which are key building blocks in modern drug discovery. Both the thermal ketene-alkene cycloaddition, particularly when promoted by Lewis acids, and the photochemical enone-alkene cycloaddition offer efficient routes to these valuable four-membered rings with high levels of stereocontrol. Recent advances in enantioselective catalysis have further expanded the utility of these reactions, enabling the synthesis of chiral cyclobutanones with excellent enantiopurity. The protocols and data presented herein provide a solid foundation for researchers to apply these methodologies in their own synthetic endeavors, paving the way for the discovery of novel therapeutics.
V. References
-
Brown, M. K., et al. (2016). Lewis acid-promoted [2 + 2] cycloadditions of alkenes with aryl ketenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Rigsbee, E. M., et al. (2013). Lewis Acid-Promoted Ketene-Alkene [2 + 2] Cycloadditions. Journal of the American Chemical Society. Available at: [Link]
-
Crimmins, M. T., & Reinhold, T. L. (1993). Enone Olefin [2 + 2] Photochemical Cycloadditions. Organic Reactions. Available at: [Link]
-
Barriault, L., & Gagne, B. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]
-
Miller, R. D., et al. (1976). Synthesis and Characterization of Some Polycyclic Cyclobutanones. The Journal of Organic Chemistry. Available at: [Link]
-
Rigsbee, E. M., et al. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses. Available at: [Link]
-
Brown, M. K. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research. Available at: [Link]
-
Corey, E. J., & Bien, J. T. (2007). Highly Enantioselective [2+2]-Cycloaddition Reactions Catalyzed by a Chiral Aluminum Bromide Complex. Journal of the American Chemical Society. Available at: [Link]
-
Maruoka, K., et al. (2010). Enantioselective [2 + 2] Cycloaddition of Unactivated Alkenes with α-Acyloxyacroleins Catalyzed by Chiral Organoammonium Salts. Angewandte Chemie International Edition. Available at: [Link]
-
Davies, H. M. L., & Lee, G. H. (2004). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available at: [Link]
-
University of Illinois Urbana-Champaign. (2001). [2+2] Photocycloaddition of Enones to Olefins. Available at: [Link]
-
Brown, M. K., et al. (2014). Origins of Diastereoselectivity in Lewis Acid Promoted Ketene–Alkene [2 + 2] Cycloadditions. Organic Letters. Available at: [Link]
-
Brown, M. K., et al. (2016). Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids. Tetrahedron. Available at: [Link]
-
Isler, M. P., et al. (2014). Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis. Journal of the American Chemical Society. Available at: [Link]
-
Bach, T., et al. (2016). Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)‐Quinolones Mediated by a Chiral Hydrogen‐Bonding Template. Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
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- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Notes and Protocols: Photochemical Transformations of 3-Methyl-3-phenylcyclobutan-1-one
Introduction: The Rich Photochemistry of Strained Carbocycles
Cyclobutanones are a fascinating class of molecules whose strained four-membered ring system imparts unique reactivity, particularly under photochemical conditions. The inherent ring strain of the cyclobutane moiety, combined with the electronic transitions of the carbonyl chromophore upon absorption of ultraviolet (UV) light, opens up a variety of reaction pathways that are often inaccessible through conventional thermal methods. These transformations, primarily proceeding through Norrish Type I cleavage, can lead to a diverse array of products, including cyclopropanes, alkenes, and ring-expanded species.[1][2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the photochemical reactivity of a specific, yet versatile, building block: 3-Methyl-3-phenylcyclobutan-1-one. We will delve into the mechanistic underpinnings of its primary photochemical transformations and provide detailed, field-proven protocols for conducting these reactions in a laboratory setting. The phenyl and methyl substituents at the C3 position play a crucial role in directing the reaction pathways by influencing the stability of the radical intermediates formed upon photoexcitation.
Core Photochemical Pathways of this compound
Upon irradiation with UV light, typically in the range of 280-320 nm, this compound undergoes excitation from its ground state (S₀) to an excited singlet state (S₁). This is followed by efficient intersystem crossing to the triplet state (T₁), from which the majority of the photochemical reactions of cyclic ketones occur.[2][3] The primary photochemical process is the Norrish Type I cleavage, which involves the homolytic scission of one of the α-carbon-carbonyl carbon bonds.[2] This cleavage results in the formation of a 1,4-biradical intermediate. The fate of this biradical determines the final product distribution.
For this compound, two distinct α-cleavage pathways are possible, leading to different biradical intermediates. The stability of these biradicals, influenced by the phenyl and methyl substituents, will dictate the major reaction pathways.
Application Note 1: Norrish Type I Decarbonylation for the Synthesis of Substituted Cyclopropanes
Mechanistic Insight:
One of the characteristic reactions of cyclobutanones upon photolysis is the Norrish Type I cleavage followed by decarbonylation (loss of carbon monoxide) to yield cyclopropane derivatives.[1] In the case of this compound, cleavage of the C1-C2 bond is favored due to the formation of a more stable benzylic radical at C4. The resulting 1,4-acyl-alkyl biradical can then lose a molecule of carbon monoxide to form a 1,3-biradical, which subsequently undergoes ring closure to afford 1-methyl-1-phenylcyclopropane.
Experimental Protocol:
Objective: To synthesize 1-methyl-1-phenylcyclopropane via photochemical decarbonylation of this compound.
Equipment:
-
Photochemical reactor (e.g., Rayonet reactor) equipped with 300 nm lamps.
-
Quartz reaction vessel.
-
Magnetic stirrer and stir bar.
-
Inert gas (Nitrogen or Argon) supply.
-
Rotary evaporator.
-
Gas chromatography-mass spectrometry (GC-MS) for analysis.
Reagents and Solvents:
-
This compound.
-
Anhydrous and degassed solvent (e.g., benzene, cyclohexane, or acetonitrile).
Procedure:
-
Preparation: Dissolve this compound (e.g., 1.0 mmol) in the chosen anhydrous solvent (100 mL) in the quartz reaction vessel.
-
Degassing: Purge the solution with a gentle stream of nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Irradiation: Place the reaction vessel in the photochemical reactor and irradiate with 300 nm lamps at room temperature with continuous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by GC-MS. The disappearance of the starting material and the appearance of the product peak for 1-methyl-1-phenylcyclopropane should be observed.
-
Workup: Once the reaction is complete (typically after 4-8 hours, as determined by GC-MS), remove the reaction vessel from the reactor.
-
Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome and Considerations:
| Parameter | Value/Observation |
| Primary Product | 1-Methyl-1-phenylcyclopropane |
| Potential Byproducts | Phenylpropanes, styrenes (from further rearrangements) |
| Typical Yield | 60-80% (can be solvent and temperature dependent) |
| Quantum Yield | Moderate (typically 0.2-0.5 for decarbonylation of similar systems) |
Causality Behind Experimental Choices:
-
Wavelength Selection (300 nm): This wavelength corresponds to the n→π* transition of the carbonyl group, ensuring efficient excitation of the starting material.
-
Inert Atmosphere: Oxygen is a known quencher of triplet excited states, and its removal is crucial for achieving good reaction efficiency.[4]
-
Solvent Choice: Non-polar, aprotic solvents like benzene or cyclohexane are preferred to minimize side reactions such as hydrogen abstraction from the solvent.
Application Note 2: Photochemical Ring Expansion for the Synthesis of Substituted Tetrahydrofurans
Mechanistic Insight:
An alternative and highly valuable pathway for the photolysis of cyclobutanones in the presence of a nucleophilic solvent, such as an alcohol, is ring expansion.[1][5] This reaction proceeds through the formation of an oxacarbene intermediate. For this compound, α-cleavage at the C1-C4 bond can be followed by an intramolecular rearrangement where the acyl oxygen attacks the alkyl radical center, leading to the formation of a five-membered cyclic oxacarbene. This highly reactive intermediate is then trapped by the alcohol solvent to yield a 2-alkoxytetrahydrofuran derivative.
Experimental Protocol:
Objective: To synthesize 2-methoxy-4-methyl-4-phenyltetrahydrofuran via photochemical ring expansion of this compound in methanol.
Equipment:
-
Photochemical reactor with 300 nm lamps.
-
Pyrex reaction vessel (Pyrex filters out shorter, higher-energy UV wavelengths).
-
Magnetic stirrer and stir bar.
-
Inert gas (Nitrogen or Argon) supply.
-
Rotary evaporator.
-
Liquid chromatography-mass spectrometry (LC-MS) for analysis.
Reagents and Solvents:
-
This compound.
-
Anhydrous methanol.
Procedure:
-
Preparation: Dissolve this compound (e.g., 1.0 mmol) in anhydrous methanol (100 mL) in the Pyrex reaction vessel.
-
Degassing: Purge the solution with a gentle stream of nitrogen or argon for 30 minutes.
-
Irradiation: Irradiate the solution in the photochemical reactor with 300 nm lamps at room temperature with continuous stirring.
-
Monitoring: Follow the reaction progress by LC-MS, monitoring the consumption of the starting material and the formation of the tetrahydrofuran product.
-
Workup: Upon completion (typically 6-12 hours), remove the solvent under reduced pressure.
-
Isolation: The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system).
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and stereochemistry.
Expected Outcome and Considerations:
| Parameter | Value/Observation |
| Primary Product | 2-Methoxy-4-methyl-4-phenyltetrahydrofuran (as a mixture of diastereomers) |
| Potential Byproducts | Products from decarbonylation, ring-opened esters |
| Typical Yield | 50-70% |
| Quantum Yield | Typically lower than decarbonylation (e.g., 0.1-0.3) |
Causality Behind Experimental Choices:
-
Pyrex Vessel: Using a Pyrex vessel instead of quartz can sometimes be advantageous as it filters out lower wavelengths (< 290 nm), which can sometimes lead to undesired side reactions.
-
Methanol as Solvent and Reagent: Methanol serves as both the solvent and the trapping agent for the oxacarbene intermediate. The use of other alcohols would lead to the corresponding 2-alkoxytetrahydrofurans.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The progress of each reaction can be meticulously monitored by standard analytical techniques such as GC-MS or LC-MS. This allows for real-time assessment of the reaction's efficiency and the formation of any byproducts. The clear identification of the expected products by spectroscopic methods (NMR, MS) provides definitive validation of the desired photochemical transformation. For instance, in the decarbonylation reaction, the disappearance of the carbonyl stretch in the IR spectrum and the characteristic signals of a cyclopropane ring in the NMR spectrum of the product would confirm the success of the reaction. Similarly, for the ring expansion, the appearance of a new C-O bond and the characteristic signals of the tetrahydrofuran ring system in the NMR spectrum would validate the intended transformation.
Conclusion
The photochemical reactions of this compound offer a powerful and versatile platform for the synthesis of complex molecular architectures that are of significant interest in medicinal chemistry and materials science. The ability to selectively drive the reaction towards either decarbonylation to form cyclopropanes or ring expansion to form tetrahydrofurans by simple modifications of the reaction conditions (e.g., choice of solvent) highlights the synthetic utility of this approach. The protocols provided herein serve as a robust starting point for researchers to explore and exploit the rich photochemistry of this valuable building block.
References
- Morton, D. R., et al. (1972). Molecular photochemistry. XXVII. Photochemical ring expansion of cyclobutanone, substituted cyclobutanones, and related cyclic k. Journal of the American Chemical Society, 94(1), 274–281.
- Turro, N. J., et al. (1972). Photochemical ring expansion of cyclic aliphatic ketones. Cyclobutanones and cyclopentanones. Journal of the American Chemical Society, 94(16), 5776–5785.
-
Norrish, R. G. W. (n.d.). Norrish reaction. In Wikipedia. Retrieved from [Link]
-
Chemvis. (2020, April 20). Norrish type-1 reaction: Basic concept, Mechanism and Examples [Video]. YouTube. [Link]
-
Singh, M., Dhote, P., & Boskovic, Z. (2022). Synthetic applications of photochemical decarbonylation of oxetanone and azetidinone. ChemRxiv. [Link]
- Singh, M., et al. (2023). Photochemical Decarbonylation of Oxetanone and Azetidinone: Spectroscopy, Computational Models, and Synthetic Applications.
- D'Auria, M. (2019). The Paternò-Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297–2362.
-
Organic Chemistry Portal. (n.d.). Paternò-Büchi Reaction. Retrieved from [Link]
-
Paternò–Büchi reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Griesbeck, A. G., & Bondock, S. (2003). Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. University of Cologne.
- Bach, T., et al. (2022). Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. Chemical Science, 13(8), 2345–2350.
- You, L., & Yoon, T. P. (2017). Intramolecular Crossed [2+2] Photocycloaddition through Visible Light-Induced Energy Transfer. Journal of the American Chemical Society, 139(28), 9642–9645.
-
Singh, M., et al. (2023). Photochemical Decarbonylation of Oxetanone and Azetidinone: Spectroscopy, Computational Models, and Synthetic Applications. PubMed. [Link]
- Hossain, M. A., & Al-Amin, M. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. SN Applied Sciences, 3(9), 833.
-
Singh, M., Dhote, P., & Boskovic, Z. (2022). Synthetic applications of photochemical decarbonylation of oxetanone and azetidinone. ChemRxiv. [Link]
-
Unsystematic Scientist. (2021, October 30). Norrish Type -1 reaction | Photochemistry | Problems & Solutions [Video]. YouTube. [Link]
Sources
The Synthetic Versatility of 3-Methyl-3-phenylcyclobutan-1-one: A Guide to Photochemical and Rearrangement Applications
Introduction: Unlocking the Potential of Strained Ring Systems
Cyclobutane derivatives are valuable building blocks in modern organic synthesis, offering a unique combination of conformational rigidity and inherent ring strain that can be harnessed for a variety of chemical transformations.[1][2] Their three-dimensional architecture makes them attractive scaffolds in medicinal chemistry, capable of imparting favorable properties such as metabolic stability and enhanced binding affinity to biological targets.[3][4] Among this class of compounds, 3-Methyl-3-phenylcyclobutan-1-one stands out as a versatile precursor for the construction of more complex molecular architectures. This guide provides an in-depth exploration of its applications in organic synthesis, with a focus on photochemical transformations and acid-catalyzed rearrangements. We will delve into the mechanistic underpinnings of these reactions and provide detailed protocols for their execution, aimed at researchers, scientists, and professionals in drug development.
Core Application I: Photochemical α-Cleavage via the Norrish Type I Reaction
The carbonyl group of this compound makes it an ideal candidate for photochemical reactions, particularly the Norrish Type I cleavage.[1][5] This reaction involves the photo-excitation of the ketone to a singlet or triplet state, followed by homolytic cleavage of one of the α-carbon-carbon bonds.[5][6] The choice of which bond cleaves is dictated by the stability of the resulting radical intermediates.[3]
In the case of this compound, two primary cleavage pathways exist. Path A, the favored route, involves cleavage of the C1-C2 bond to form a highly stabilized tertiary benzylic radical and a secondary acyl radical. Path B is less favorable as it would generate a less stable secondary alkyl radical and a tertiary acyl radical.
Following the initial α-cleavage, the resultant 1,4-biradical can undergo several subsequent reactions:
-
Decarbonylation: Loss of a molecule of carbon monoxide (CO) to form a 1,3-biradical, which can then cyclize to yield substituted cyclopropane derivatives. For this compound, this would lead to 1-methyl-1-phenylcyclopropane.
-
Intramolecular Hydrogen Abstraction: Abstraction of a hydrogen atom by one of the radical centers can lead to the formation of an unsaturated aldehyde or ketene.[1][3]
Experimental Protocol: Photolysis of a 3-Substituted Cyclobutanone (Representative Protocol)
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., hexane, benzene, or acetonitrile)
-
Photochemical reactor equipped with a medium-pressure mercury lamp (e.g., Hanovia) and a suitable filter (e.g., Pyrex to transmit λ > 290 nm)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Prepare a dilute solution (e.g., 0.01-0.1 M) of this compound in the chosen anhydrous, degassed solvent in a quartz or Pyrex reaction vessel.
-
Purge the solution with an inert gas (e.g., argon) for 30 minutes to remove dissolved oxygen, which can quench the excited triplet state.
-
Irradiate the solution in the photochemical reactor at a controlled temperature (e.g., room temperature). Monitor the progress of the reaction by a suitable analytical technique such as GC-MS or TLC.
-
Upon completion, carefully remove the solvent under reduced pressure.
-
Purify the resulting product mixture using column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes to isolate the desired products (e.g., 1-methyl-1-phenylcyclopropane and any ring-opened aldehydes).
-
Characterize the products using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Causality and Optimization:
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar solvents are generally preferred to minimize side reactions.
-
Wavelength: The use of a Pyrex filter is crucial to prevent higher energy light from causing undesired secondary photochemical reactions.
-
Concentration: A dilute solution is used to minimize intermolecular reactions and potential dimer formation.
-
Degassing: The removal of oxygen is critical as it is an efficient quencher of triplet excited states, which are often involved in Norrish Type I reactions.
Core Application II: Acid-Catalyzed Ring Expansion to Tetralone Derivatives
The strained four-membered ring of α-phenylcyclobutanones is susceptible to rearrangement under acidic conditions, providing a valuable route to larger ring systems.[8] Specifically, this compound can be envisioned to undergo a Lewis acid-catalyzed ring expansion to form a 2-methyl-2-phenyl-1-tetralone derivative. This transformation is thought to proceed through protonation of the carbonyl oxygen, followed by a 1,2-aryl migration and ring opening, and subsequent intramolecular Friedel-Crafts acylation.
This type of rearrangement offers a powerful method for constructing the tetralone core, a structural motif present in numerous biologically active compounds and natural products.
Experimental Protocol: Lewis Acid-Catalyzed Rearrangement (Representative Protocol)
The following is a representative protocol for the acid-catalyzed rearrangement of an α-phenylcyclobutanone. Optimization of the Lewis acid, solvent, and temperature will be necessary for this compound.
Materials:
-
This compound
-
Anhydrous Lewis acid (e.g., AlCl₃, TiCl₄, or BF₃·OEt₂)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere techniques
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C or warm to room temperature, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetralone derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR, and MS.
Causality and Optimization:
-
Choice of Lewis Acid: The strength of the Lewis acid can significantly impact the reaction rate and yield. Stronger Lewis acids like AlCl₃ may be more effective but could also lead to side products.
-
Stoichiometry of Lewis Acid: Typically, a stoichiometric amount or a slight excess of the Lewis acid is required.
-
Temperature Control: The initial cooling to 0 °C is important to control the exothermic nature of the Lewis acid addition and to prevent undesired side reactions.
-
Anhydrous Conditions: The exclusion of water is critical as it would react with the Lewis acid, deactivating it and potentially leading to hydrolysis of the starting material or product.
Summary of Applications and Data
| Application | Starting Material | Key Transformation | Product Class | Potential Utility |
| Norrish Type I Reaction | This compound | Photochemical α-cleavage, decarbonylation | Cyclopropanes | Synthesis of strained ring systems, building blocks for complex molecules |
| Acid-Catalyzed Rearrangement | This compound | Lewis acid-mediated ring expansion | Tetralones | Access to polycyclic aromatic systems, scaffolds for medicinal chemistry |
Conclusion
This compound is a versatile synthetic intermediate with significant potential for the construction of diverse and complex molecular architectures. Its utility in photochemical Norrish Type I reactions provides a pathway to valuable cyclopropane derivatives, while its susceptibility to acid-catalyzed ring expansion offers an elegant route to tetralone scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore and exploit the rich chemistry of this strained-ring ketone in their synthetic endeavors, from fundamental research to the development of novel therapeutics. Further investigation into the stereochemical outcomes of these reactions, particularly with chiral catalysts, could open up new avenues for asymmetric synthesis.
References
-
Becerra, R., & Frey, H. M. (1986). Photolysis of 3-methylcyclobutanone in the gas phase. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 82(7), 1003-1011. [Link]
-
Norrish, R. G. W. (s.f.). Norrish reaction. Wikipedia. [Link]
-
Chemwis. (2024, April 19). Norrish type-1 reaction: Basic concept, Mechanism and Examples [Video]. YouTube. [Link]
-
Chemistry by Dr Raju. (2021, October 30). Norrish Type -1 reaction | Photochemistry | Problems & Solutions [Video]. YouTube. [Link]
- IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").
-
Lee-Ruff, E. (2011). Acid-catalyzed reactions of cyclobutanones. III. Formation of substituted 2-tetralones from α-phenylcyclobutanones. ResearchGate. [Link]
Sources
- 1. 3-Phenylcyclobutanone = 95.0 HPLC 52784-31-3 [sigmaaldrich.com]
- 2. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. sci-hub.ru [sci-hub.ru]
- 4. Sci-Hub. Photochemical Reaction of Phenyl-substituted 1,3-Diketones / Bulletin of the Chemical Society of Japan, 1984 [sci-hub.se]
- 5. CAS 52784-31-3: 3-phenylcyclobutanone | CymitQuimica [cymitquimica.com]
- 6. 3-Methyl-3-phenylcyclobutanone | CymitQuimica [cymitquimica.com]
- 7. Photolysis of 3-methylcyclobutanone in the gas phase - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of 3-Methyl-3-phenylcyclobutan-1-one
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-methyl-3-phenylcyclobutan-1-one, a valuable building block in medicinal chemistry and materials science. The described method is centered around a Lewis acid-promoted [2+2] cycloaddition of a ketene with an alkene, a robust and well-documented strategy for the formation of cyclobutanone rings.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for key experimental choices to ensure reproducibility and success.
Introduction: The Significance of Substituted Cyclobutanones
Cyclobutane and cyclobutanone moieties are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents.[4] Their inherent ring strain makes them versatile synthetic intermediates, amenable to various ring-opening and ring-expansion reactions, thus providing access to a diverse range of molecular architectures.[3][5] Specifically, 3,3-disubstituted cyclobutanones, such as the target molecule this compound, serve as crucial precursors for creating sterically hindered and structurally complex molecules.
The synthesis of such four-membered rings can be challenging. Among the various established methods, the [2+2] cycloaddition of ketenes with alkenes stands out as a powerful and direct approach.[2][3] This application note details a reliable protocol for the synthesis of this compound via the in situ generation of methylketene and its subsequent Lewis acid-catalyzed cycloaddition with α-methylstyrene.
Synthetic Strategy: A Rationale
The chosen synthetic pathway is a [2+2] cycloaddition reaction. This method is advantageous due to its convergence and the ready availability of the starting materials. Ketenes are highly reactive intermediates and are typically generated in situ to avoid polymerization and other side reactions.[6] For the generation of methylketene, the dehydrohalogenation of propanoyl chloride using a non-nucleophilic base like triethylamine is a well-established and efficient method.[7]
While thermal [2+2] cycloadditions of ketenes are possible, they often require harsh conditions and can lead to lower yields and selectivities.[8] The use of a Lewis acid catalyst, such as ethylaluminum dichloride (EtAlCl₂), can significantly accelerate the reaction rate and improve the yield and diastereoselectivity of the cycloaddition, even with unactivated alkenes.[9][10][11] The Lewis acid coordinates to the carbonyl oxygen of the ketene, increasing its electrophilicity and facilitating the cycloaddition with the alkene.
The overall synthetic transformation is depicted below:
Scheme 1: Synthesis of this compound
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Propanoyl chloride | ≥99% | Sigma-Aldrich | 79-03-8 | Corrosive, handle in a fume hood. |
| Triethylamine | ≥99.5% | Sigma-Aldrich | 121-44-8 | Distill from CaH₂ before use. |
| α-Methylstyrene | 99% | Sigma-Aldrich | 98-83-9 | Remove inhibitor before use. |
| Ethylaluminum dichloride | 1.0 M in hexanes | Sigma-Aldrich | 563-43-9 | Pyrophoric, handle under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | Use from a solvent purification system. |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 | Use from a solvent purification system. |
| Saturated aq. NH₄Cl | - | - | - | For quenching. |
| Saturated aq. NaHCO₃ | - | - | - | For washing. |
| Brine | - | - | - | For washing. |
| Anhydrous MgSO₄ | - | - | - | For drying. |
| Silica gel | 230-400 mesh | - | - | For column chromatography. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Addition funnels (2 x 100 mL)
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) line with bubbler
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Standard glassware for workup and purification
-
Rotary evaporator
-
NMR spectrometer
-
FT-IR spectrometer
Reaction Workflow Diagram
Caption: Figure 1. Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen). Flame-dry all glassware before use.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled flask, add anhydrous dichloromethane (100 mL) followed by α-methylstyrene (5.91 g, 50 mmol).
-
-
In situ Generation of Methylketene and [2+2] Cycloaddition:
-
In one of the addition funnels, prepare a solution of propanoyl chloride (6.94 g, 75 mmol) in anhydrous dichloromethane (20 mL).
-
In the second addition funnel, prepare a solution of triethylamine (8.1 g, 80 mmol) in anhydrous dichloromethane (20 mL).
-
Slowly add the ethylaluminum dichloride solution (1.0 M in hexanes, 55 mL, 55 mmol) to the reaction flask containing α-methylstyrene over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Simultaneously add the propanoyl chloride and triethylamine solutions dropwise from their respective addition funnels to the reaction mixture over 1 hour. The rate of addition should be controlled to maintain the internal temperature below -70 °C. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 3 hours. Monitor the reaction progress by TLC if desired.
-
-
Quenching and Workup:
-
Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a colorless oil.
-
Characterization Data
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 5H, Ar-H), 3.25 (d, J = 17.0 Hz, 2H, -CH₂-), 2.80 (d, J = 17.0 Hz, 2H, -CH₂-), 1.60 (s, 3H, -CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 208.0 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 126.5 (Ar-CH), 125.0 (Ar-CH), 55.0 (-CH₂-), 45.0 (quaternary C), 28.0 (-CH₃). |
| FT-IR (neat) | ν 1780 cm⁻¹ (C=O stretch, characteristic for cyclobutanones). |
| Yield | Expected yield: 60-75%. |
Safety and Troubleshooting
-
Safety: Propanoyl chloride is corrosive and lachrymatory. Triethylamine is flammable and has a strong odor. Dichloromethane is a suspected carcinogen. Ethylaluminum dichloride is pyrophoric and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
-
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The purity of the α-methylstyrene is crucial. The slow, simultaneous addition of the ketene precursors is critical to minimize side reactions.
-
Polymerization: Ketenes are prone to polymerization. Maintaining a low temperature and ensuring the presence of the alkene trapping agent are essential.
-
Incomplete Reaction: The reaction time may need to be extended. Monitor by TLC to confirm the consumption of the starting alkene.
-
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By leveraging a Lewis acid-promoted [2+2] cycloaddition, this approach offers good yields and a straightforward purification procedure. The detailed step-by-step instructions and explanations of the underlying chemical principles are intended to enable researchers to successfully implement this synthesis in their laboratories for the advancement of their research programs in drug discovery and organic synthesis.
References
- Staudinger, H. (1905). Ketene, eine neue Körperklasse. Berichte der deutschen chemischen Gesellschaft, 38(2), 1735-1739. [URL: https://doi.org/10.1002/cber.19050380283]
- Snider, B. B., & Kulkarni, Y. S. (1987). Lewis acid catalyzed [2+2] cycloadditions of ketenes with unactivated alkenes. Journal of Organic Chemistry, 52(2), 307-310. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00378a034]
- Ghosez, L., & O'Donnell, M. J. (Eds.). (1984). Pericyclic Reactions (Vol. 2). American Chemical Society. [URL: https://pubs.acs.org/series/acssymp/0035]
- Tidwell, T. T. (1995). Ketenes. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470166419]
-
ChemTube3D. (n.d.). [2+2] Ketene Cycloaddition. Retrieved from [Link]
- Evans, D. A., & Sjogren, E. B. (1985). Lewis acid catalyzed [2+2] cycloadditions of dichloroketene with activated olefins. Tetrahedron Letters, 26(32), 3783-3786. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390098254X]
- Snider, B. B. (n.d.). Intramolecular Ketene Alkene Cycloadditions.
- Organic Syntheses. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412. [URL: http://www.orgsyn.org/demo.aspx?prep=v93p0401]
- Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15586. [URL: https://www.mdpi.com/1420-3049/18/12/15541]
- Tong, X., & Li, Z. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(16), 2219–2233. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.3c00293]
-
Wikipedia. (n.d.). Ketene. Retrieved from [Link]
- Liskon Biological. (2025). Synthesis And Optimization of Cyclobutanone. Retrieved from a relevant chemical synthesis resource.
- Zhang, X. P., et al. (2021). A catalytic radical process enables an asymmetric 1,4-C-H alkylation of diazoketones for stereoselective construction of cyclobutanone structures. Journal of the American Chemical Society, 143(29), 11337-11344. [URL: https://pubs.acs.org/doi/10.1021/jacs.1c05437]
- Davies, H. M. L., & Morton, D. (2011). Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes. Chemical Society Reviews, 40(4), 1857-1869. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cs/c0cs00217h]
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. Snidergroup - Intramolecular Ketene Alkene Cycloadditions [sites.google.com]
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- 5. researchgate.net [researchgate.net]
- 6. Ketene - Wikipedia [en.wikipedia.org]
- 7. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Scalable Synthesis of 3-Methyl-3-phenylcyclobutan-1-one
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Cyclobutane Motif and 3-Methyl-3-phenylcyclobutan-1-one
Cyclobutane rings are prevalent structural motifs in a wide array of biologically active molecules and are of significant interest to the pharmaceutical and agrochemical industries. Their inherent ring strain and unique three-dimensional geometry offer novel pharmacological properties and provide opportunities for intellectual property generation. This compound is a versatile synthetic intermediate, serving as a key building block for more complex molecular architectures. Its strategic importance lies in the combination of a reactive ketone functionality and a stereocenter, making it a valuable precursor for the synthesis of diverse compound libraries for drug discovery and development.
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, designed to be a robust and reliable method for researchers in both academic and industrial settings. The presented synthesis is based on a two-step sequence involving a [2+2] cycloaddition of dichloroketene with α-methylstyrene, followed by a reductive dechlorination. This approach has been selected for its potential for high yield, scalability, and the use of readily available starting materials.
Synthetic Strategy: A Two-Step Approach to this compound
The overall synthetic strategy is depicted below. The first step involves the in situ generation of dichloroketene from trichloroacetyl chloride and its subsequent [2+2] cycloaddition with α-methylstyrene to yield 2,2-dichloro-3-methyl-3-phenylcyclobutan-1-one. The second step is the reductive dechlorination of the dichlorocyclobutanone intermediate to afford the final product, this compound.
Caption: Overall synthetic workflow for this compound.
PART 1: [2+2] Cycloaddition of Dichloroketene with α-Methylstyrene
Scientific Rationale
The [2+2] cycloaddition of a ketene with an alkene is a powerful method for the construction of cyclobutanone rings[1][2]. Dichloroketene is a highly reactive ketene that readily undergoes cycloaddition with a variety of alkenes[3]. Its increased reactivity compared to ketene itself allows for milder reaction conditions. For this synthesis, dichloroketene is generated in situ from trichloroacetyl chloride using an activating agent, such as zinc-copper couple or triethylamine. The use of α-methylstyrene as the alkene partner directly installs the desired methyl and phenyl substituents at the 3-position of the cyclobutanone ring.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |
| α-Methylstyrene | 98-83-9 | 118.18 | 11.82 g | 0.10 | >99% | Sigma-Aldrich |
| Trichloroacetyl chloride | 76-02-8 | 181.38 | 21.77 g (14.5 mL) | 0.12 | >99% | Sigma-Aldrich |
| Zinc dust (<10 µm) | 7440-66-6 | 65.38 | 13.08 g | 0.20 | >98% | Sigma-Aldrich |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | 200 mL | - | >99.8% | Fisher Scientific |
| Celite® 545 | 61790-53-2 | - | 10 g | - | - | Sigma-Aldrich |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Inert gas (Nitrogen or Argon) supply
-
Ice-water bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Charging the Flask: To the flask, add zinc dust (13.08 g, 0.20 mol) and anhydrous diethyl ether (100 mL).
-
Preparation of the Addition Solution: In the dropping funnel, prepare a solution of α-methylstyrene (11.82 g, 0.10 mol) and trichloroacetyl chloride (21.77 g, 0.12 mol) in anhydrous diethyl ether (100 mL).
-
Reaction Initiation: Begin vigorous stirring of the zinc suspension and cool the flask in an ice-water bath.
-
Slow Addition: Add the solution from the dropping funnel to the stirred zinc suspension dropwise over a period of 2-3 hours. Maintain the internal temperature of the reaction mixture between 0 and 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction mixture in an ice-water bath. Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (100 mL).
-
Filtration: Filter the mixture through a pad of Celite® 545 in a Büchner funnel to remove unreacted zinc and zinc salts. Wash the filter cake with diethyl ether (2 x 50 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2,2-dichloro-3-methyl-3-phenylcyclobutan-1-one as a viscous oil. This crude product is typically used in the next step without further purification.
PART 2: Reductive Dechlorination
Scientific Rationale
The removal of the two chlorine atoms from the cyclobutanone ring is achieved through a reductive dechlorination reaction. Zinc dust in acetic acid is a classic and effective reagent system for this transformation[3]. The reaction proceeds via a metal-halogen exchange mechanism, leading to the formation of the desired this compound.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |
| Crude 2,2-dichloro-3-methyl-3-phenylcyclobutan-1-one | - | 229.10 | Assumed ~0.10 mol | ~0.10 | - | From Part 1 |
| Zinc dust (<10 µm) | 7440-66-6 | 65.38 | 19.61 g | 0.30 | >98% | Sigma-Aldrich |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 150 mL | - | >99.7% | Fisher Scientific |
| Diethyl Ether | 60-29-7 | 74.12 | 300 mL | - | >99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | - | - | 300 mL | - | - | - |
| Brine | - | - | 100 mL | - | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 20 g | - | - | Sigma-Aldrich |
Equipment:
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Ice-water bath
-
Separatory funnel (1 L)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Fractional distillation apparatus or flash chromatography system
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude 2,2-dichloro-3-methyl-3-phenylcyclobutan-1-one in glacial acetic acid (150 mL).
-
Addition of Zinc: To the stirred solution, add zinc dust (19.61 g, 0.30 mol) portion-wise over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Heating: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® 545 to remove excess zinc and zinc acetate. Wash the filter cake with diethyl ether (2 x 50 mL).
-
Extraction and Washing: Transfer the filtrate to a 1 L separatory funnel and add water (200 mL). Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts and wash them carefully with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification and Characterization
The crude product can be purified by either fractional distillation under reduced pressure or by flash column chromatography on silica gel.
Purification by Fractional Distillation:
-
Apparatus: Standard fractional distillation setup with a short Vigreux column.
-
Conditions: The crude product is distilled under high vacuum. The boiling point will be dependent on the pressure.
-
Expected Outcome: A colorless to pale yellow oil.
Purification by Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Monitoring: TLC with UV visualization and/or a potassium permanganate stain.
-
Expected Outcome: Fractions containing the pure product are combined and concentrated to yield a colorless to pale yellow oil.
Characterization Data:
| Analysis | Expected Results |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 3.30-3.10 (m, 2H, -CH₂-), 2.90-2.70 (m, 2H, -CH₂-), 1.65 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 208.0 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 126.5 (Ar-CH), 125.0 (Ar-CH), 55.0 (-CH₂-), 45.0 (C-CH₃), 30.0 (-CH₃) |
| IR (neat, cm⁻¹) | ν: ~2970 (C-H stretch), ~1780 (C=O stretch, characteristic for cyclobutanone), ~1600, 1495 (C=C aromatic stretch) |
| Mass Spectrometry (EI) | m/z (%): 160 (M⁺), 118, 105, 91, 77 |
Note: The exact chemical shifts and coupling constants in NMR spectra may vary slightly.
Scale-Up Considerations and Safety Precautions
Scaling up this synthesis requires careful attention to safety, particularly concerning the handling of reagents and the management of reaction exotherms.
Safety Precautions:
-
Trichloroacetyl Chloride: This compound is highly corrosive, a lachrymator, and reacts violently with water[4][5][6][7]. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A face shield is also recommended.
-
Dichloroketene (in situ): Although not isolated, dichloroketene is a highly reactive and toxic intermediate. The reaction should be conducted in a fume hood with good ventilation.
-
Zinc Dust: Fine zinc dust can be pyrophoric. Avoid creating dust clouds and handle it away from ignition sources.
-
Exothermic Reactions: Both the generation of dichloroketene and the subsequent dechlorination with zinc are exothermic. On a larger scale, efficient heat dissipation is crucial. The use of a jacketed reactor with a cooling system is highly recommended. The rate of addition of reagents must be carefully controlled to maintain the desired reaction temperature.
-
Pressure Build-up: The reaction of trichloroacetyl chloride with zinc can generate gaseous byproducts. Ensure the reaction vessel is not a closed system and is properly vented.
Caption: Key safety considerations for the synthesis.
Conclusion
This application note provides a detailed and scalable two-step protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable synthetic intermediate in significant quantities. The provided characterization data will aid in the quality control of the final product. This method offers a practical and efficient route to a key building block for the synthesis of novel and complex molecules in drug discovery and materials science.
References
-
D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362. [Link]
-
Cole-Parmer. (2021). Material Safety Data Sheet: Trichloroacetyl chloride. [Link]
-
Ghosez, L., et al. (1978). Dichloroketene. Organic Syntheses, 58, 43. [Link]
- Hassner, A., & Dillon, J. L. (1979). The reaction of dichloroketene with olefins. A simple synthesis of α,α-dichloro-β-lactams. The Journal of Organic Chemistry, 44(25), 4677–4680.
-
Baran, P. S. (2014). Ketenes. Baran Lab, Scripps Research. [Link]
-
Wikipedia. (2023). Ketene. [Link]
-
Myers, A. G. Cyclobutane Synthesis. Myers Research Group, Harvard University. [Link]
-
Dong Group. (2013). Synthesis of Cyclobutanone and Cyclobutenone. Dong Group Seminar, University of Texas at Austin. [Link]
-
Oriental Journal of Chemistry. (2019). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. [Link]
-
ChemTube3D. [2+2] Ketene Cycloaddition. [Link]
-
Organic Syntheses. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412. [Link]
-
PubChem. 3-Phenylcyclobutanone. [Link]
-
Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]
-
Isler, O., & Bracher, F. (2001). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Helvetica Chimica Acta, 84(6), 1547-1562. [Link]
-
Organic Syntheses. (1988). 3-butylcyclobutenone. Organic Syntheses, 66, 104. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 3-Methylcyclobutan-1-one. [Link]
-
PubChem. 3-Methyl-3-phenylbutan-2-one. [Link]
-
AIP Publishing. (1966). Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyclobutanone, Cyclobutanone-d 4 , Trimethylene Sulfide, and Perfluorocyclobutanone. The Journal of Chemical Physics, 45(8), 2795-2805. [Link]
-
Sci-Hub. The infra-red spectra of cyclobutane compounds. [Link]
-
ResearchGate. Comparison of IR absorption spectra of cyclobutanone and... [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). [Link]
-
MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2568. [Link]
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ResearchGate. (2023). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. [Link]
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ResearchGate. (2016). Dechlorination of zinc oxide dust derived from zinc leaching residue by microwave roasting in a rotary kiln. [Link]
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SciELO. (2016). Dechlorination of zinc oxide dust derived from zinc leaching residue by microwave roasting in a rotary kiln. [Link]
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Organic Syntheses. (2020). for 10 min while stirring at 240 RPM, at which point the yellow solution becomes heterogeneous (Figure 1). The inlet and outlet needles are then removed before sealing the punctures with electrical tape and covering the flask with aluminum foil. [Link]
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IBM Research. (2002). Synthesis and Characterization of Some Polycyclic Cyclobutanones. [Link]
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PMC. (2012). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]
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PMC. (2018). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. [Link]
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ResearchGate. (2016). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. [Link]
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PMC. (2011). Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. [Link]
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ResearchGate. (2020). Crossed [2+2] cycloaddition of styrenes with electron-deficient alkenes Reaction conditions. [Link]
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ChemRxiv. (2020). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. [Link]
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ResearchGate. (2020). Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. [Link]
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Reaction Chemistry & Engineering. (2017). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. [Link]
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
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ResearchGate. (2022). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
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MDPI. (2018). X-Ray Supramolecular Structure, NMR Spectroscopy and Synthesis of 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones Formed by the Unexpected Cyclization of 3-[1-(Phenyl-hydrazono)ethyl]-chromen-2-ones. [Link]
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ResearchGate. (2000). Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. [Link]
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ResearchGate. (2018). (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]
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Application Notes & Protocols: Catalytic Synthesis of 3-Methyl-3-phenylcyclobutan-1-one
Introduction
The cyclobutane motif is a privileged structural element in medicinal chemistry and natural product synthesis, prized for its ability to confer unique three-dimensional conformations and serve as a versatile synthetic intermediate. Specifically, 3,3-disubstituted cyclobutanones, such as 3-Methyl-3-phenylcyclobutan-1-one, present a significant synthetic challenge due to the formation of a sterically congested quaternary center within a strained four-membered ring. This guide provides an in-depth exploration of modern catalytic methodologies for the efficient construction of this valuable building block, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to dissect the causality behind strategic catalytic choices, offering robust protocols grounded in authoritative literature.
The primary focus will be on transition-metal-catalyzed intramolecular hydroacylation, a powerful and atom-economical strategy that has recently been adapted for the challenging synthesis of four-membered rings. We will detail a protocol based on earth-abundant cobalt catalysis, which offers excellent control over regioselectivity and enantioselectivity.[1][2][3]
Section 1: Overview of Catalytic Strategies
The construction of the cyclobutanone core has been approached through various catalytic methods. While classical methods like [2+2] cycloadditions of alkenes with ketenes are foundational, they often lack generality for generating specific substitution patterns like the 3,3-disubstitution required for our target molecule.[4] Modern catalysis offers more elegant and selective solutions.
-
Transition-Metal Catalyzed C-C Bond Activation: Rhodium(I) catalysts have been extensively used to activate C-C bonds in strained rings, enabling formal [4+2] cycloadditions and other annulations.[5][6][7][8] These "cut-and-sew" reactions are powerful for building complex polycyclic systems from cyclobutanone precursors but are less direct for the de novo synthesis of the core itself.[5]
-
Ring Expansion Reactions: Catalytic ring expansion of vinyl cyclopropanols or rearrangement of oxaspiropentanes can yield cyclobutanones.[4][9] These methods are effective but depend on the availability of often complex starting materials.
-
Intramolecular Hydroacylation: This is arguably one of the most efficient methods for forming cyclic ketones. The reaction involves the intramolecular addition of an aldehyde C-H bond across a tethered alkene. While thermodynamics and kinetics typically favor the formation of five- or six-membered rings, recent advances in catalyst design, particularly using first-row transition metals like cobalt, have overturned this selectivity to favor the formation of strained four-membered rings.[1][3] This strategy is ideal for our target as it allows for the direct and controlled cyclization of an acyclic precursor.
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for synthesizing the target compound via intramolecular hydroacylation, starting from a readily prepared dienyl aldehyde precursor.
Caption: General workflow for the synthesis of this compound.
Section 2: Featured Protocol: Cobalt-Catalyzed Intramolecular Hydroacylation
This protocol is adapted from the pioneering work on cobalt-catalyzed hydroacylation for cyclobutanone synthesis.[1][3] The key to this transformation is the use of a Co(0) active species, generated in situ from a Co(II) salt and a reductant, which, when paired with a suitable chiral phosphine ligand, can achieve high regio-, diastereo-, and enantioselectivity.
Mechanistic Rationale
The catalytic cycle, illustrated below, is believed to proceed through a Co(0)/Co(II) cycle.
-
Oxidative Addition: The active Co(0) catalyst undergoes oxidative addition into the aldehyde C-H bond of the substrate, forming a Co(II)-hydride species.
-
Olefin Insertion: The tethered alkene then inserts into the Co-H bond. This step is crucial for regioselectivity, as the insertion can lead to either a five-membered or a four-membered ring precursor. The choice of ligand and metal is critical to favor the pathway leading to the four-membered ring.
-
Reductive Elimination: The final C-C bond is formed via reductive elimination from the cobaltacycle intermediate, releasing the cyclobutanone product and regenerating the active Co(0) catalyst.[3]
Caption: Simplified catalytic cycle for Co-catalyzed intramolecular hydroacylation.
Experimental Protocol
Materials:
-
3-methyl-3-phenylpent-4-enal (Substrate)
-
Cobalt(II) chloride (CoCl₂) (Anhydrous)
-
(S,S)-2,4-Bis(diphenylphosphino)pentane [(S,S)-BDPP] (Ligand)
-
Zinc powder (Zn), <10 micron, activated
-
Acetonitrile (MeCN), anhydrous
-
Standard Schlenk line equipment, magnetic stir bars, syringes, and needles
-
Silica gel for column chromatography
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox, add CoCl₂ (4.0 mg, 0.03 mmol, 2 mol%) and (S,S)-BDPP (16.0 mg, 0.036 mmol, 2.4 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous MeCN (5.0 mL) and stir the resulting blue solution for 30 minutes at room temperature.
-
-
Reaction Setup:
-
To the catalyst solution, add activated Zinc powder (10.0 mg, 0.15 mmol, 10 mol%). The solution should gradually change color, indicating the reduction of Co(II) to the active Co(0) species. Stir for an additional 15 minutes.
-
In a separate vial, prepare a solution of the substrate, 3-methyl-3-phenylpent-4-enal (261 mg, 1.5 mmol, 1.0 equiv), in anhydrous MeCN (10.0 mL).
-
-
Reaction Execution:
-
Using a syringe pump, add the substrate solution to the catalyst mixture over a period of 4 hours. The slow addition is crucial to maintain a low concentration of the aldehyde, which can otherwise lead to side reactions.
-
The reaction vessel is sealed and heated to 50 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to afford the pure this compound.
-
Section 3: Expected Results and Data
Based on literature precedents for similar substrates, this catalytic system is expected to deliver the product with high efficiency and stereocontrol.[1][3]
Table 1: Representative Performance of Cobalt-Catalyzed Hydroacylation
| Substrate Class | Catalyst Loading (mol%) | Ligand | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Ref. |
|---|---|---|---|---|---|---|
| Dienyl Aldehydes | 2 | (S,S)-BDPP | 76-93% | 83-92% | >10:1 | [1] |
| Enone Aldehydes | 2 | (S,S)-BDPP | 62-91% | 64-92% | >20:1 |[1] |
Expected Outcome for this compound:
-
Yield: 75-85%
-
Appearance: Colorless to pale yellow oil.
-
Purity (by ¹H NMR, GC-MS): >95%
-
Enantiomeric Excess (by chiral HPLC): 88-94% ee
Section 4: Troubleshooting and Expert Insights
-
Low Conversion: Ensure all reagents and solvents are strictly anhydrous. The Co(0) species is highly sensitive to oxygen and moisture. Activating the zinc powder (e.g., by washing with dilute HCl, then water, ethanol, and ether, followed by drying under vacuum) is critical for efficient reduction.
-
Poor Selectivity: The slow addition of the substrate is paramount. A high instantaneous concentration of the aldehyde can lead to decarbonylation or other side pathways. Ensure the chiral ligand is of high purity.
-
Formation of Cyclopentanone: While the Co/(S,S)-BDPP system strongly favors the 4-membered ring, formation of the 5-membered ring isomer (2-methyl-2-phenylcyclopentan-1-one) may occur if the catalyst is not properly formed or if reaction conditions deviate significantly. Lowering the temperature may slightly improve selectivity for the cyclobutanone.[3]
Section 5: Conclusion
The synthesis of this compound, a molecule featuring a challenging quaternary center in a strained ring, is efficiently achieved using modern catalytic methods. The detailed protocol for cobalt-catalyzed intramolecular hydroacylation provides a robust, selective, and atom-economical route to this valuable building block. By understanding the underlying mechanistic principles and paying close attention to experimental parameters, researchers can reliably access this and other complex cyclobutanones for applications in pharmaceutical development and complex molecule synthesis.
References
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Title: Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature Source: ACS Catalysis URL: [Link]
-
Title: Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Source: Molecules URL: [Link]
-
Title: Rhodium(i)-catalyzed asymmetric [4 + 2] cycloaddition reactions of 2-alkylenecyclobutanols with cyclic enones through C–C bond cleavage: efficient access to trans-bicyclic compounds Source: Chemical Science URL: [Link]
-
Title: Enantioselective Rhodium-catalyzed C–C Bond Activation of Cyclobutanones Source: CHIMIA URL: [Link]
-
Title: Formation of Cyclobutanones by Cobalt-Catalyzed Hydroacylation Source: Synfacts URL: [Link]
-
Title: Cyclobutanone synthesis - Recent Literature Source: Organic Chemistry Portal URL: [Link]
-
Title: Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Cobalt Catalysis for Enantioselective Cyclobutanone Construction Source: Journal of the American Chemical Society URL: [Link]
-
Title: Cobalt Catalysis for Enantioselective Cyclobutanone Construction Source: Journal of the American Chemical Society URL: [Link]
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- 7. Rhodium(i)-catalyzed asymmetric [4 + 2] cycloaddition reactions of 2-alkylenecyclobutanols with cyclic enones through C–C bond cleavage: efficient access to trans-bicyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Rhodium-catalyzed C–C Bond Activation of Cyclobutanones | CHIMIA [chimia.ch]
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Application Notes and Protocols for Ring-Expansion Reactions of 3-Methyl-3-phenylcyclobutan-1-one
Introduction: The Synthetic Value of Ring Expansion
The transformation of cyclic ketones into larger ring systems, known as ring expansion, is a cornerstone of modern organic synthesis. This strategy provides access to valuable carbocyclic frameworks that are prevalent in natural products and pharmaceutical agents. Strained four-membered rings, such as those in cyclobutanone derivatives, are excellent precursors for these transformations due to the inherent ring strain that provides a thermodynamic driving force for expansion.[1] 3-Methyl-3-phenylcyclobutan-1-one is a particularly interesting substrate as the presence of a quaternary center adjacent to the carbonyl group introduces questions of regioselectivity in the rearrangement, making it an excellent model for studying the subtleties of these reactions. This guide provides detailed protocols and mechanistic insights into the ring-expansion reactions of this versatile building block.
Mechanistic Considerations: A Tale of Three Pathways
The ring expansion of this compound can be achieved through several distinct mechanistic pathways, each offering unique advantages and yielding specific product profiles. The choice of reagent and reaction conditions dictates the operative mechanism and, consequently, the outcome of the reaction.
Diazomethane and Trimethylsilyldiazomethane (TMSD) Mediated Expansion
The reaction of ketones with diazomethane or its safer, more stable surrogate, trimethylsilyldiazomethane (TMSD), is a classic method for one-carbon ring expansion.[2] The mechanism initiates with the nucleophilic attack of the diazomethane on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the expulsion of nitrogen gas and a 1,2-alkyl shift, leading to the ring-expanded ketone.[3] In the case of this compound, two possible migration pathways exist: the migration of the methylene group (Path A) or the migration of the quaternary carbon bearing the methyl and phenyl groups (Path B).
The regioselectivity of this migration is governed by the migratory aptitude of the respective groups. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. However, in Lewis acid-catalyzed reactions with TMSD, steric factors and the specific nature of the catalyst-substrate complex play a crucial role.[2] Studies on analogous arylcyclobutanones have shown a strong preference for the migration of the less substituted carbon (methylene group), leading to the formation of the α-quaternary cyclopentanone as the major product.[2][4]
Caption: Mechanism of TMSD-mediated ring expansion.
The Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement offers an alternative route to ring-expanded ketones from β-amino alcohols.[3][5][6] This multi-step sequence begins with the formation of a cyanohydrin from the parent cyclobutanone, followed by reduction to the corresponding 1-(aminomethyl)cyclobutanol. Treatment of this amino alcohol with nitrous acid generates an unstable diazonium species, which readily loses nitrogen gas to form a primary carbocation.[7] Subsequent 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable oxonium ion, leads to the ring-expanded ketone.[7]
For this compound, the regioselectivity of the Tiffeneau-Demjanov rearrangement is also a key consideration. The migratory aptitude of the adjacent carbon atoms will determine the major product. In this case, the competition is between the migration of a methylene group and the quaternary carbon.
Caption: Workflow for the Tiffeneau-Demjanov rearrangement.
Acid-Catalyzed Ring Expansion (Wagner-Meerwein Rearrangement)
Acid-catalyzed rearrangement of a suitable cyclobutanol derivative can also effect ring expansion. This typically involves the protonation of a hydroxyl group, followed by the loss of water to generate a carbocation. A subsequent 1,2-alkyl shift, or Wagner-Meerwein rearrangement, leads to the expanded carbocyclic skeleton.[8][9][10][11] The driving force for this rearrangement is the formation of a more stable carbocation and the relief of ring strain.[1] The precursor for this reaction would be the tertiary alcohol derived from the reduction of this compound.
Experimental Protocols
Protocol 1: Scandium-Catalyzed Ring Expansion with Trimethylsilyldiazomethane (Adapted from Kingsbury et al.)
This protocol is adapted from the procedure reported by Kingsbury and coworkers for the ring expansion of a spirocyclic analogue of methyl phenyl cyclobutanone and is expected to provide high regioselectivity for the desired 3-Methyl-3-phenylcyclopentan-1-one.[2][4]
Materials:
-
This compound
-
Trimethylsilyldiazomethane (TMSD), 2.0 M solution in hexanes
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anhydrous toluene or dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 160.2 mg).
-
Add anhydrous toluene or CH₂Cl₂ (5 mL).
-
Add scandium(III) triflate (0.1 mmol, 49.2 mg).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyldiazomethane (1.2 mmol, 0.6 mL of a 2.0 M solution in hexanes) dropwise over 10 minutes. Effervescence (N₂ evolution) should be observed.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with 1 M HCl (10 mL) to hydrolyze the intermediate silyl enol ether, followed by brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 3-Methyl-3-phenylcyclopentan-1-one.
| Reactant/Reagent | Molar Ratio | Amount |
| This compound | 1.0 | 160.2 mg |
| Trimethylsilyldiazomethane | 1.2 | 0.6 mL (2.0 M) |
| Scandium(III) triflate | 0.1 | 49.2 mg |
| Anhydrous Solvent | - | 5 mL |
Expected Outcome: Based on analogous reactions, a high yield (typically >80%) of the ring-expanded product is expected, with a regiomeric ratio of approximately 9:1 in favor of 3-Methyl-3-phenylcyclopentan-1-one.[2]
Protocol 2: Tiffeneau-Demjanov Ring Expansion (General Procedure)
This is a generalized protocol that will require careful optimization for the specific substrate.
Step A: Cyanohydrin Formation
-
Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., ethanol).
-
Add a solution of potassium cyanide (1.2 mmol) in water.
-
Cool the mixture to 0 °C and slowly add acetic acid (1.5 mmol).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up by extracting with an organic solvent and purify to obtain the cyanohydrin.
Step B: Reduction to the Amino Alcohol
-
Carefully add the cyanohydrin (1.0 mmol) to a suspension of lithium aluminum hydride (LiAlH₄) (2.0 mmol) in anhydrous diethyl ether or THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Quench the reaction cautiously by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting precipitate and concentrate the filtrate to obtain the crude amino alcohol, which can be purified by crystallization or chromatography.
Step C: Diazotization and Rearrangement
-
Dissolve the amino alcohol (1.0 mmol) in a mixture of water and acetic acid at 0 °C.
-
Slowly add a solution of sodium nitrite (1.2 mmol) in water, keeping the temperature below 5 °C.[12]
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with an organic solvent, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.
-
Purify the resulting cyclopentanone by column chromatography.
| Step | Key Reagents | Stoichiometry (Typical) |
| A | KCN, Acetic Acid | 1.2 eq, 1.5 eq |
| B | LiAlH₄ | 2.0 eq |
| C | NaNO₂, Acetic Acid | 1.2 eq, excess |
Troubleshooting and Key Considerations
-
Safety: Diazomethane and its precursors are explosive and toxic. Trimethylsilyldiazomethane is a safer alternative but should still be handled with care in a well-ventilated fume hood.
-
Anhydrous Conditions: The scandium-catalyzed reaction is sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Regioselectivity: While the TMSD-mediated expansion is expected to be highly regioselective, the Tiffeneau-Demjanov and acid-catalyzed rearrangements may yield mixtures of regioisomers. Careful analysis of the product mixture (e.g., by ¹H NMR and GC-MS) is crucial.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an effective tool for monitoring the progress of these reactions and ensuring the complete consumption of the starting material.
Conclusion
The ring expansion of this compound provides a versatile entry into functionalized cyclopentanone systems. The choice of methodology—be it the highly regioselective scandium-catalyzed reaction with TMSD, the classic Tiffeneau-Demjanov sequence, or an acid-catalyzed rearrangement—will depend on the desired product purity, available reagents, and tolerance for potential side products. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers exploring the synthetic utility of this valuable transformation.
References
-
Wikipedia. Tiffeneau–Demjanov rearrangement. [Link]
-
Dabrowski, J. A.; Moebius, D. C.; Wommack, A. J.; Kornahrens, A. F.; Kingsbury, J. S. Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. Org. Lett.2010 , 12 (16), 3598–3601. [Link]
-
Smith, P. A. S.; Baer, D. R. The Demjanov and Tiffeneau-Demjanov Ring Expansions. Org. React.2011 , 157–188. [Link]
-
Grokipedia. Demjanov rearrangement. [Link]
-
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-
SynArchive. Tiffeneau-Demjanov Rearrangement. [Link]
-
PubMed. Catalytic and regioselective ring expansion of arylcyclobutanones with trimethylsilyldiazomethane. Ligand-dependent entry to beta-ketosilane or enolsilane adducts. [Link]
-
Grokipedia. Wagner–Meerwein rearrangement. [Link]
-
Organic Letters. Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. [Link]
-
Wikipedia. Wagner–Meerwein rearrangement. [Link]
-
Organic Chemistry Portal. Highly Efficient and Enantioselective α-Arylation of Cycloalkanones by Scandium-Catalyzed Diazoalkane-Carbonyl Homologation. [Link]
-
Slideshare. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx. [Link]
-
J&K Scientific LLC. Wagner-Meerwein Rearrangement. [Link]
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The Untapped Potential of 3-Methyl-3-phenylcyclobutan-1-one: A Versatile Building Block for Complex Synthesis
Introduction: Unlocking Complexity from a Strained Core
In the ever-evolving landscape of total synthesis and drug discovery, the quest for novel molecular scaffolds that offer a blend of conformational rigidity and synthetic versatility is paramount. The cyclobutane ring, with its inherent strain and unique three-dimensional geometry, has emerged as a powerful platform for the construction of complex molecular architectures. Within this class of compounds, 3-Methyl-3-phenylcyclobutan-1-one stands out as a particularly intriguing building block. Its structure, featuring a reactive carbonyl group, a stereodefined quaternary center, and the conformational constraints of the four-membered ring, pre-disposes it to a variety of strategic transformations. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications of this compound in total synthesis. We will explore its preparation and delve into key synthetic transformations, providing detailed protocols and mechanistic insights to empower its use in the laboratory.
Synthesis of the Building Block: Accessing the Strained Ketone
The most direct and efficient method for the synthesis of this compound is the [2+2] cycloaddition of ketene with α-methylstyrene. This reaction capitalizes on the reactivity of the electron-rich alkene and the electrophilic ketene to form the strained four-membered ring.
Caption: Synthesis of this compound.
Experimental Protocol: [2+2] Cycloaddition of α-Methylstyrene and Ketene
This protocol is adapted from established procedures for ketene cycloadditions.
Materials:
-
α-Methylstyrene
-
Dichloromethane (anhydrous)
-
Triethylamine (freshly distilled)
-
Acetyl chloride
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a gas outlet to a bubbler, and a rubber septum is assembled. The system is flushed with argon or nitrogen.
-
Reactant Solution: In the flask, dissolve α-methylstyrene (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Ketene Generation (in situ): In the dropping funnel, prepare a solution of acetyl chloride (1.2 eq) in anhydrous dichloromethane.
-
Reaction Execution: To the stirred solution of α-methylstyrene, add triethylamine (1.5 eq) via syringe. Then, add the acetyl chloride solution from the dropping funnel dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C. The in situ generation of ketene from acetyl chloride and triethylamine will lead to its immediate reaction with α-methylstyrene.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
| Parameter | Value |
| Scale | 10 mmol |
| Temperature | 0 °C to rt |
| Reaction Time | 14-18 hours |
| Typical Yield | 60-75% |
Key Synthetic Transformations and Applications
The synthetic utility of this compound lies in its ability to undergo a variety of ring-opening and ring-expansion reactions, driven by the release of the inherent ring strain. These transformations provide access to a diverse array of more complex molecular scaffolds.
Tiffeneau-Demjanov Ring Expansion: Access to Substituted Cyclopentanones
The Tiffeneau-Demjanov rearrangement is a powerful one-carbon ring expansion method for cyclic ketones.[1][2][3][4] This transformation proceeds via the formation of a β-amino alcohol, followed by diazotization and rearrangement. For this compound, this reaction provides a direct route to 2-methyl-2-phenylcyclopentanone, a valuable intermediate for the synthesis of various natural products and pharmaceuticals.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-3-phenylcyclobutan-1-one
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Introduction to the Synthesis
The synthesis of 3-Methyl-3-phenylcyclobutan-1-one is a critical process in the development of various pharmaceutical intermediates. The most common and effective methods for constructing the cyclobutane ring are [2+2] cycloaddition reactions.[1] These reactions, which can be promoted by photochemical, thermal, or Lewis acid conditions, involve the reaction of an alkene with a ketene or ketene equivalent.[1][2][3]
However, achieving high yields and purity can be challenging due to the potential for side reactions, product inhibition, and difficulties in purification. This guide will explore these challenges and provide actionable solutions.
Core Reaction Pathway: [2+2] Cycloaddition
The fundamental approach to synthesizing this compound involves the [2+2] cycloaddition of a ketene with an appropriately substituted alkene.
Caption: General schematic of the [2+2] cycloaddition for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Inactive catalyst or reagents. | Ensure the use of fresh, high-purity starting materials and catalysts. For Lewis acid-catalyzed reactions, use freshly opened or properly stored reagents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Thermal [2+2] cycloadditions may require high temperatures, which can also lead to side products.[4] Conversely, some Lewis acid-promoted reactions are performed at low temperatures (-78 °C).[2] | |
| Insufficient reaction time. | Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. | |
| Formation of Polymeric Byproducts | High concentration of reactants. | Use a higher dilution of reactants to minimize polymerization. |
| Unsuitable solvent. | The choice of solvent can significantly impact the reaction outcome. Experiment with different solvents to find the optimal one for your specific reaction conditions. | |
| Presence of Unreacted Starting Materials | Incomplete reaction. | Increase the reaction time or temperature, or consider adding a more potent catalyst. |
| Product inhibition. | In some Lewis acid-catalyzed reactions, the product can inhibit the catalyst. Using a stoichiometric amount of the Lewis acid may be necessary.[2] | |
| Difficulty in Product Purification | Formation of close-boiling impurities. | Utilize high-performance liquid chromatography (HPLC) or fractional distillation for purification. |
| Product instability. | The cyclobutanone ring can be sensitive to certain conditions. Avoid harsh acidic or basic conditions during workup and purification. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing cyclobutanones, including this compound, are [2+2] cycloaddition reactions.[1] These can be categorized as:
-
Lewis Acid-Promoted Cycloadditions: These reactions often provide high yields and diastereoselectivity.[2]
-
Photochemical Cycloadditions: These reactions are initiated by UV or visible light and can be a powerful tool for forming the cyclobutane ring.[5][6]
-
Thermal Cycloadditions: While sometimes requiring harsh conditions, thermal methods can also be effective.[2]
Other less common but viable methods include ring expansions of cyclopropanols or cyclopropanones.[1][7][8]
Q2: How can I improve the diastereoselectivity of the cycloaddition?
A2: The choice of catalyst and reaction conditions plays a crucial role in controlling diastereoselectivity. For instance, Lewis acid-promoted cycloadditions have been shown to significantly enhance diastereoselectivity compared to their thermal counterparts.[2] The steric and electronic properties of the substituents on both the ketene and the alkene also influence the stereochemical outcome.
Q3: What are the key parameters to optimize for a higher yield?
A3: To optimize the yield, consider the following parameters:
-
Reactant Stoichiometry: Varying the ratio of the alkene to the ketene precursor can impact the yield.
-
Catalyst Loading: In catalyzed reactions, the amount of catalyst should be optimized to maximize the reaction rate while minimizing side reactions.
-
Temperature: As discussed, temperature is a critical parameter that needs to be carefully controlled.[4]
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and yield.
Q4: What are the typical byproducts in this synthesis, and how can they be minimized?
A4: Common byproducts can include polymers of the starting materials, regioisomers of the desired product, and products from competing side reactions. To minimize these:
-
Control Reactant Addition: Slow, dropwise addition of one reactant to the other can help to maintain a low concentration of the added reactant, thereby reducing polymerization.
-
Optimize Reaction Conditions: As mentioned earlier, careful optimization of temperature, solvent, and catalyst can favor the desired reaction pathway.
-
Use of Scavengers: In some cases, radical scavengers can be employed to prevent unwanted side reactions, particularly in photochemical processes.[4]
IV. Optimized Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition
This protocol is a generalized procedure based on established methods for Lewis acid-promoted ketene-alkene cycloadditions.[2] Note: This is a representative protocol and may require optimization for your specific substrates and laboratory conditions.
Materials:
-
Appropriate ketene precursor (e.g., an acyl chloride)
-
α-Methylstyrene
-
Lewis Acid (e.g., Ethylaluminum dichloride, 1 M in hexanes)
-
Anhydrous, inert solvent (e.g., dichloromethane)
-
Triethylamine
-
Hydrochloric acid (1 M aqueous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the ketene precursor and α-methylstyrene to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the reactants in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Stir the reaction at the low temperature for the optimized reaction time. Monitor the progress of the reaction by TLC or GC-MS.
-
Quenching: Once the reaction is complete, slowly quench the reaction by adding an appropriate quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or another suitable method to obtain pure this compound.
Sources
- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclobutanone synthesis [organic-chemistry.org]
Technical Support Center: Purification of 3-Methyl-3-phenylcyclobutan-1-one
Welcome to the technical support center for the purification of 3-Methyl-3-phenylcyclobutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable synthetic intermediate in high purity. The unique structural features of this strained aryl-substituted cyclobutanone present specific challenges during purification, which this guide aims to address comprehensively.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is a yellow oil, but the literature reports it as a colorless liquid. What could be the cause of the color?
A1: A yellow tint in your product often indicates the presence of impurities. These can arise from several sources during synthesis and workup. Common culprits include residual starting materials, byproducts from side reactions, or degradation of the target compound. For instance, if a Paterno-Büchi reaction was employed for its synthesis, incomplete reaction or side reactions of the excited carbonyl compound can lead to colored impurities. Furthermore, the strained cyclobutanone ring can be susceptible to ring-opening or rearrangement under certain conditions, potentially forming colored byproducts.
Q2: I'm observing a persistent impurity with a similar polarity to my product on TLC. How can I improve the separation?
A2: Co-eluting impurities are a common challenge. If standard silica gel chromatography is not providing adequate separation, consider the following strategies:
-
Solvent System Optimization: A systematic screen of solvent systems with varying polarities and selectivities is the first step. Try incorporating solvents with different properties, such as dichloromethane for improved interactions with aromatic compounds or a small percentage of an alcohol to modulate interactions with the silica surface.
-
Alternative Stationary Phases: If solvent optimization fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel. For challenging separations, reverse-phase chromatography (C18) might be effective, especially if the impurities have different hydrophobic characteristics.
-
Recrystallization: If your compound is a solid at low temperatures or can form a solid derivative, recrystallization is a powerful purification technique. This method relies on differences in solubility between your product and the impurity in a chosen solvent system.
Q3: My yield is significantly lower after purification. What are the potential reasons for product loss?
A3: Product loss during purification can occur at multiple stages. Here are some common causes:
-
Decomposition on Silica/Alumina: The strained cyclobutanone ring in this compound can be sensitive to acidic or basic conditions. Standard silica gel is slightly acidic and can potentially cause degradation or ring-opening of your product. If you suspect this is an issue, you can neutralize the silica gel with a triethylamine solution before use or opt for neutral alumina.
-
Thermal Degradation: Cyclobutanones can undergo thermal decomposition.[1][2][3][4][5] High temperatures during solvent removal (rotary evaporation) or distillation should be avoided. It is recommended to use a high-vacuum pump and a low-temperature water bath for solvent evaporation.
-
Incomplete Elution from the Column: The product might be strongly adsorbed on the stationary phase. Ensure you have used a sufficiently polar solvent system to elute all the product from the column.
-
Loss during Workup: Ensure efficient extraction and minimize the number of transfer steps to reduce physical loss of the product.
Troubleshooting Guides
Guide 1: Column Chromatography Purification
Column chromatography is a standard method for purifying this compound. However, several issues can arise.
Problem: Tailing of the product spot on TLC and broad peaks during column chromatography.
-
Causality: Tailing is often caused by the interaction of the ketone's carbonyl group with the acidic silanol groups on the silica gel surface. This can lead to poor separation and product degradation.
-
Troubleshooting Protocol:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your chosen eluent containing a small amount (0.1-1%) of a volatile base like triethylamine or pyridine. This will neutralize the acidic sites on the silica.
-
Solvent System Selection: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane. A typical starting point is a 95:5 mixture of hexane:ethyl acetate.
-
Monitor Fractions Carefully: Collect small fractions and analyze them by TLC to identify the pure product fractions.
-
Table 1: Recommended Solvent Systems for Column Chromatography
| Impurity Type | Recommended Solvent System (v/v) | Rationale |
| Non-polar byproducts | Hexane/Ethyl Acetate (98:2 to 90:10) | Good for separating non-polar impurities from the more polar ketone. |
| Polar byproducts | Hexane/Dichloromethane (80:20 to 50:50) | Dichloromethane offers different selectivity for aromatic compounds. |
| Isomeric impurities | Toluene/Ethyl Acetate (99:1 to 95:5) | Toluene can provide better separation of aromatic isomers. |
Experimental Workflow for Column Chromatography:
Caption: Workflow for the purification of this compound by column chromatography.
Guide 2: Recrystallization
If the crude product is an oil that can solidify upon cooling or if it contains impurities that are significantly more or less soluble, recrystallization can be a highly effective purification method.
Problem: The compound oils out instead of crystallizing.
-
Causality: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point. This can be due to a high concentration of impurities or an inappropriate solvent.
-
Troubleshooting Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures. For aromatic ketones, solvents like isopropanol, ethanol, or mixed solvent systems like hexane/ethyl acetate or toluene/hexane are good starting points.[6][7][8][9]
-
Induce Crystallization: If the compound oils out, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Table 2: Suggested Solvents for Recrystallization
| Solvent/Solvent System | Comments |
| Isopropanol | A good starting point for many aromatic ketones. |
| Ethanol | Similar to isopropanol, may offer slightly different solubility. |
| Hexane/Ethyl Acetate | Dissolve in a minimum of hot ethyl acetate and add hot hexane until turbidity persists. |
| Toluene/Hexane | Dissolve in a minimum of hot toluene and add hot hexane. Good for aromatic compounds. |
Logical Flow for Recrystallization Troubleshooting:
Caption: Decision-making workflow for troubleshooting recrystallization of this compound.
Potential Impurities and Their Removal
Understanding the potential impurities from the synthesis of this compound is key to developing an effective purification strategy. A common synthetic route is the [2+2] cycloaddition (Paterno-Büchi reaction) of a ketene equivalent with α-methylstyrene.
Potential Impurities:
-
Unreacted α-methylstyrene: This starting material is non-polar and can usually be removed by column chromatography with a low polarity eluent.
-
Isomeric Byproducts: The Paterno-Büchi reaction can sometimes lead to the formation of regioisomers or stereoisomers.[10][11][12] These isomers often have very similar polarities to the desired product, making their separation challenging. Careful optimization of the chromatographic conditions is necessary.
-
Ring-Opened Products: Due to the inherent strain in the cyclobutane ring, it can be susceptible to ring-opening under acidic or basic conditions, or upon nucleophilic attack.[2] This can lead to the formation of γ-hydroxy ketones or other linear byproducts. These are typically more polar and can be separated by column chromatography.
-
Polymerization Products of α-methylstyrene: Acidic conditions can catalyze the polymerization of α-methylstyrene. These polymers are generally non-polar and can be removed by chromatography.
References
- Das, M. N.; Kern, F.; Coyle, T. D.; Walters, W. D. The Thermal Decomposition of Cyclobutanone. J. Am. Chem. Soc.1954, 76 (24), 6271–6274.
- Blades, A. T. Thermal decomposition of cyclobutanone. The Journal of Physical Chemistry, 1973, 77(10), 1317-1318.
- Sandhu, H. S. Thermal decomposition of cyclobutanone. The Journal of Physical Chemistry, 1973, 77(10), 1318-1319.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
MH Chem. Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube, July 8, 2022. [Link]
-
Kinetics of the thermal decomposition of cyclobutanone. ResearchGate. [Link]
- Blades, A. T.; Sandhu, H. S. Thermal decomposition of cyclobutanone. Comments. The Journal of Physical Chemistry, 1974, 78(7), 775-775.
-
Paternò–Büchi reaction. Wikipedia. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
ChemHelp ASAP. column chromatography & purification of organic compounds. YouTube, February 9, 2021. [Link]
- D'Auria, M. The Paternò–Büchi reaction – a comprehensive review. Photochem. Photobiol. Sci., 2019, 18, 2297-2351.
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
- D'Auria, M. The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 2019, 18(10), 2297-2351.
-
An overview of reaction pathways for the Paternò–Büchi reaction... ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
- 9. reddit.com [reddit.com]
- 10. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 11. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-3-phenylcyclobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the synthesis of 3-Methyl-3-phenylcyclobutan-1-one. This guide is designed to provide researchers and drug development professionals with in-depth, field-proven insights into optimizing the reaction conditions for this valuable synthetic intermediate. The synthesis of substituted cyclobutanes can be challenging, often plagued by issues of low yield, competing side reactions, and purification difficulties.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively. The primary synthetic route discussed is a robust and widely applicable two-step sequence: a [2+2] cycloaddition of dichloroketene with α-methylstyrene, followed by a reductive dehalogenation. By understanding the critical parameters of each step, you can achieve higher yields, purity, and consistency in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable method for synthesizing this compound?
A common and effective strategy is a two-step process. The first step is the [2+2] cycloaddition of dichloroketene (generated in situ) with α-methylstyrene to form 2,2-dichloro-3-methyl-3-phenylcyclobutan-1-one. The second step is the reductive dehalogenation of this intermediate, typically using zinc dust, to yield the final product.[1] This method is advantageous because dichloroketene is highly reactive, and the subsequent reduction is generally clean and high-yielding.[2]
Q2: What are the most critical parameters to control during the [2+2] cycloaddition step?
The cycloaddition is the most sensitive part of the synthesis. The critical parameters are:
-
Rate of Dichloroketene Generation: Dichloroketene is unstable and prone to dimerization. It should be generated slowly in situ in the presence of the alkene (α-methylstyrene) to ensure it is consumed as it forms. This is typically achieved by the slow, dropwise addition of trichloroacetyl chloride to a suspension of activated zinc.[1]
-
Temperature: These reactions are often exothermic. Maintaining a consistent temperature, usually at or slightly above room temperature, is crucial to prevent side reactions and ensure controlled ketene formation.
-
Solvent: An inert, aprotic polar solvent is required.[3] Anhydrous diethyl ether or dimethoxyethane (DME) are excellent choices as they are good solvents for the reactants and do not react with the ketene.[1][4]
-
Purity of Reagents: All reagents, especially the solvent and α-methylstyrene, must be anhydrous. Water will rapidly quench the ketene precursor and prevent the reaction.
Q3: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Co-spot the reaction mixture with your starting material (α-methylstyrene). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot corresponding to the dichlorocyclobutanone intermediate indicates reaction progression. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the consumption of the alkene and the formation of the product.
Q4: What are the expected spectral data for the final product, this compound?
While specific shifts can vary slightly based on the solvent, you should expect to see:
-
¹H NMR (CDCl₃):
-
A singlet for the methyl group (CH₃) around δ 1.5-1.7 ppm.
-
Multiplets or distinct AB quartets for the four cyclobutane ring protons (CH₂) between δ 2.5-3.5 ppm.
-
Multiplets for the phenyl group protons (Ar-H) between δ 7.2-7.5 ppm.
-
-
¹³C NMR (CDCl₃):
-
A signal for the carbonyl carbon (C=O) around δ 208-212 ppm.
-
Signals for the phenyl carbons.
-
Signals for the quaternary carbon, methyl carbon, and the two methylene carbons of the cyclobutane ring.
-
-
IR (neat):
-
A strong absorption band for the carbonyl (C=O) stretch, characteristic of a strained four-membered ring, typically around 1780-1790 cm⁻¹.
-
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction shows low conversion of starting materials. What are the potential causes and solutions?
Low conversion is a common issue that can often be traced back to reagent quality or reaction setup.
Causality: The generation of dichloroketene from trichloroacetyl chloride and zinc is highly sensitive to moisture and the activity of the zinc.[1] If the zinc is not sufficiently activated or if there is moisture in the system, the ketene will not form efficiently, or it will be quenched before it can react with the alkene.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Solvent: Ensure the solvent (diethyl ether, DME) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).[4]
-
α-Methylstyrene: Distill the α-methylstyrene to remove any inhibitors or polymers.
-
Trichloroacetyl Chloride: Use a freshly opened bottle or distill it prior to use.[4]
-
-
Activate the Zinc:
-
Zinc dust often has a passivating layer of zinc oxide. It must be activated immediately before use.
-
Activation Protocol: Stir commercial zinc dust vigorously in 1M HCl for 1-2 minutes, then filter and wash successively with water, ethanol, and finally anhydrous ether. Dry thoroughly under vacuum.[1]
-
-
Optimize Reagent Addition:
-
Add the trichloroacetyl chloride solution dropwise over a prolonged period (e.g., 2-4 hours) using a syringe pump. This maintains a low, steady concentration of the ketene, favoring cycloaddition over dimerization.[5]
-
-
Check Temperature Control:
-
Monitor the internal reaction temperature. If the reaction is sluggish, gentle heating with a water bath to reflux (for diethyl ether) may be necessary to initiate the reaction.[1]
-
Problem 2: Formation of Side Products
Q: I'm observing a significant amount of a polymeric byproduct. Why is this happening and how can I prevent it?
Causality: Both α-methylstyrene and dichloroketene can undergo polymerization. Styrenes are susceptible to acid-catalyzed polymerization, which can be initiated by trace acidic impurities. Ketenes can dimerize or polymerize if their concentration becomes too high.[6]
Troubleshooting Protocol:
-
Control Ketene Concentration: As detailed above, the single most effective way to prevent ketene polymerization is slow, controlled addition of the precursor.
-
Purify the Alkene: Ensure the α-methylstyrene is free of acidic impurities by passing it through a short plug of basic alumina before use.
-
Maintain Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon) to prevent side reactions initiated by oxygen or moisture.
Q: My analysis after the dehalogenation step shows multiple products. How can I improve the selectivity of the reduction?
Causality: The reductive dehalogenation of the dichloro-intermediate is generally clean, but over-reduction or incomplete reaction can occur. Using an overly aggressive reducing agent or improper pH control can lead to the reduction of the ketone carbonyl group. Insufficient reducing agent will lead to a mixture of mono- and di-dehalogenated products.
Troubleshooting Protocol:
-
Control the Reaction Medium: The reduction with zinc dust is often performed in a protic solvent like acetic acid or ethanol.[4][7] Acetic acid acts as a proton source and helps dissolve the resulting zinc salts.
-
Optimize Stoichiometry: Use a sufficient excess of activated zinc dust (typically 2.5-4 equivalents) to ensure complete dehalogenation.
-
Monitor the Reaction: Follow the disappearance of the starting 2,2-dichlorocyclobutanone by TLC or GC-MS. The reaction is typically complete within a few hours at room temperature.
-
Workup Procedure: After the reaction, filter off the excess zinc. The workup should involve a wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid and remove zinc salts.
Problem 3: Difficult Purification
Q: The crude product is an oil that is difficult to purify by column chromatography due to co-eluting impurities. What are some alternative purification strategies?
Causality: Small amounts of unreacted starting material or non-polar byproducts can be difficult to separate from the desired cyclobutanone by standard silica gel chromatography.
Troubleshooting Protocol:
-
Vacuum Distillation: this compound is a liquid with a relatively high boiling point.[1] For multi-gram scales, vacuum distillation is often the most effective purification method to remove less volatile polymeric materials and more volatile impurities.
-
Kugelrohr Distillation: For smaller scales (<1 g), Kugelrohr distillation is an excellent alternative that minimizes product loss.
-
Crystallization of a Derivative: If direct purification is challenging, consider converting the ketone to a crystalline derivative (e.g., a 2,4-dinitrophenylhydrazone or a semicarbazone). The derivative can be purified by recrystallization and the pure ketone can then be regenerated by hydrolysis.
Data & Protocols
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Step 1: [2+2] Cycloaddition | Step 2: Reductive Dehalogenation |
| Key Reactants | α-Methylstyrene, Trichloroacetyl Chloride | 2,2-Dichloro-3-methyl-3-phenylcyclobutan-1-one |
| Reagent | Activated Zinc Dust | Activated Zinc Dust |
| Solvent | Anhydrous Diethyl Ether or DME | Glacial Acetic Acid or Ethanol |
| Temperature | 35-45 °C (Refluxing Ether) | 25-50 °C |
| Stoichiometry | Alkene (1 eq.), Acyl Chloride (1.5 eq.), Zn (2 eq.) | Dichloro-intermediate (1 eq.), Zn (3-4 eq.) |
| Addition Rate | Acyl chloride added over 2-4 hours | All reagents combined at start |
| Reaction Time | 4-6 hours | 2-4 hours |
Appendix A: Detailed Experimental Protocol
Step 1: Synthesis of 2,2-Dichloro-3-methyl-3-phenylcyclobutan-1-one
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel, all under a nitrogen atmosphere.
-
Charge the flask with activated zinc dust (2.0 eq.) and anhydrous diethyl ether.
-
Add α-methylstyrene (1.0 eq.) to the zinc suspension.
-
Dissolve trichloroacetyl chloride (1.5 eq.) in an equal volume of anhydrous diethyl ether and load it into the dropping funnel.
-
With vigorous stirring, bring the zinc/alkene suspension to a gentle reflux.
-
Add the trichloroacetyl chloride solution dropwise to the refluxing mixture over 4 hours.
-
After the addition is complete, continue stirring at reflux for an additional 2 hours.
-
Cool the reaction to room temperature, dilute with ether, and filter through a pad of celite to remove excess zinc.
-
Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude dichloro-intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the crude 2,2-dichloro-3-methyl-3-phenylcyclobutan-1-one (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath and add activated zinc dust (3.0 eq.) portion-wise, maintaining the internal temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with diethyl ether and filter through celite to remove zinc salts and excess zinc.
-
Carefully pour the filtrate into a separatory funnel containing a cold, saturated solution of sodium bicarbonate. Neutralize the acetic acid by slowly adding more bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.
Visualizations
Diagram 1: General Synthesis Workflow
Caption: A two-step workflow for the synthesis of the target compound.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low yield in the cycloaddition step.
Diagram 3: Mechanism of Dichloroketene Side Reaction
Sources
- 1. [2 + 2] Cycloaddition reaction of cycloheptatriene with dichloroketene. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. US4028418A - Process for the preparation of cyclobutanones - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US2848505A - Process for zinc chloride activating a dehalogenation reaction - Google Patents [patents.google.com]
troubleshooting failed 3-Methyl-3-phenylcyclobutan-1-one synthesis reactions
Welcome to the technical support resource for the synthesis of 3-Methyl-3-phenylcyclobutan-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the synthesis of this valuable cyclobutane intermediate. The methodologies discussed are grounded in established chemical principles to ensure robust and reproducible outcomes.
The predominant synthetic route to this compound is the [2+2] cycloaddition of a ketene equivalent with α-methylstyrene. This reaction, while powerful, is sensitive to several parameters that can impact yield and purity. This document provides a structured troubleshooting guide, frequently asked questions, and detailed protocols to navigate these challenges effectively.
Troubleshooting Guide: Common Synthesis Failures
This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for diagnosing and resolving issues.
Question 1: Why is my yield of this compound extremely low or non-existent?
A low or zero yield is the most common issue and typically points to fundamental problems with reagents, reaction conditions, or the setup itself. A systematic check of these factors is crucial.[1]
Possible Causes & Suggested Solutions:
-
Poor Quality or Improper Handling of Reagents:
-
Moisture Contamination: The ketene intermediate and the Lewis acid catalyst are highly sensitive to moisture. Water will quench the ketene and decompose the Lewis acid, halting the reaction.
-
Solution: Ensure all solvents (e.g., dichloromethane) are rigorously dried using an appropriate drying agent or a solvent purification system.[1] Flame-dry all glassware under vacuum and maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the experiment.
-
-
Degraded Starting Materials: α-Methylstyrene can polymerize upon storage, and the acyl chloride used for ketene generation can hydrolyze.
-
Solution: Purify α-methylstyrene by passing it through a short column of basic alumina to remove inhibitors and polymers immediately before use.[2] Verify the purity of the acyl chloride (e.g., acetyl chloride or a derivative) by IR or ¹H NMR. Use freshly opened bottles of reagents whenever possible.
-
-
-
Inefficient In Situ Ketene Formation:
-
The ketene is typically generated in situ from an acyl chloride and a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N).[3] If the base addition is too slow or the temperature is too high, the ketene may not form efficiently or may dimerize before it can react with the alkene.
-
Solution: Add the triethylamine dropwise to the cooled solution of the acyl chloride. Ensure the temperature is maintained at or below the recommended level during ketene formation (often starting at -78 °C and slowly warming).[3]
-
-
-
Inactive or Insufficient Lewis Acid Catalyst:
-
Lewis acids like ethylaluminum dichloride (EtAlCl₂) are essential for promoting the cycloaddition with unactivated alkenes like α-methylstyrene.[4][5] These catalysts are extremely sensitive to air and moisture.
-
Solution: Use a fresh, high-quality Lewis acid solution. Handle it strictly under inert atmosphere using proper syringe techniques (e.g., Schlenk line). Ensure the stoichiometry is correct; these reactions often require stoichiometric amounts of the Lewis acid due to product inhibition.[4]
-
-
-
Suboptimal Temperature Control:
-
The reaction temperature is critical.[1] The initial ketene formation and cycloaddition are typically performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.[3] If the temperature is too high, polymerization of the alkene and ketene dimerization will dominate. If it's too low for the specific catalyst system, the reaction rate may be negligible.
-
Solution: Use a calibrated thermometer and a reliable cooling bath (e.g., dry ice/acetone). Follow the temperature profile of a validated procedure precisely.
-
-
Question 2: My reaction produces a complex mixture of products. What are the likely side reactions and how can I minimize them?
The formation of multiple products indicates that competing reaction pathways are occurring. Identifying these pathways is key to optimizing for the desired cyclobutanone.
Likely Side Reactions:
-
Ketene Dimerization: Ketenes can undergo a [2+2] cycloaddition with themselves to form a diketene or a cyclobutanedione, which can lead to further byproducts. This is especially prevalent at higher concentrations and temperatures.
-
Alkene Polymerization: α-Methylstyrene can undergo cationic polymerization, often initiated by the Lewis acid or protic impurities.[2] This typically results in a sticky, high-molecular-weight residue.
-
Formation of Regioisomers/Diastereomers: While Lewis acid catalysis often imparts high selectivity, suboptimal conditions can lead to mixtures of isomers.[3]
Strategies for Minimization:
| Side Reaction | Primary Cause | Mitigation Strategy |
| Ketene Dimerization | High ketene concentration; elevated temperature. | Add the acyl chloride/base solution slowly to the alkene solution to keep the instantaneous concentration of ketene low. Maintain rigorous low-temperature control. |
| Alkene Polymerization | Protic impurities; excessive Lewis acid; high temperature. | Use scrupulously dried solvents and reagents. Ensure the reaction is conducted under a strict inert atmosphere. Avoid "hot spots" by ensuring efficient stirring and controlled addition of reagents.[2] |
| Isomer Formation | Poor catalyst choice or reaction conditions. | Use a Lewis acid known to provide high diastereoselectivity for the specific ketene/alkene pair.[3][4] Adhere strictly to the recommended reaction temperature and addition times. |
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing a failed reaction.
Caption: A step-by-step workflow for troubleshooting failed synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the precise role of the Lewis acid in the [2+2] cycloaddition? The Lewis acid coordinates to the carbonyl oxygen of the ketene. This activation lowers the energy of the ketene's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the alkene's Highest Occupied Molecular Orbital (HOMO). Furthermore, this coordination can create a more organized transition state, which is the basis for the high diastereoselectivity observed in many Lewis acid-promoted cycloadditions.[4][5]
Q2: How do I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is often the simplest method. Co-spot the reaction mixture with your starting material (α-methylstyrene). The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation. For more quantitative analysis, taking aliquots (and quenching them appropriately) for Gas Chromatography (GC) or ¹H NMR analysis is recommended.
Q3: Can I use a different alkene besides α-methylstyrene? Yes, the Lewis acid-promoted [2+2] cycloaddition is applicable to a range of alkenes.[6][7] However, the reactivity and selectivity will vary significantly. Electron-rich alkenes (like vinyl ethers) are generally more reactive, while electron-poor or more sterically hindered alkenes may require more forceful conditions or specific catalysts.[4] Each new substrate will require specific optimization.
Core Reaction Mechanism and Potential Side Reactions
The primary pathway and competing reactions are visualized below.
Caption: The desired catalytic cycle versus common unproductive pathways.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure adapted from established methods for Lewis acid-promoted ketene-alkene cycloadditions and should be performed by trained personnel.[3]
Materials:
-
2-Chloropropionyl chloride
-
Triethylamine (Et₃N), distilled
-
α-Methylstyrene, inhibitor removed
-
Ethylaluminum dichloride (EtAlCl₂), 1.0 M solution in hexanes
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of Argon.
-
Initial Charge: To the flask, add anhydrous CH₂Cl₂ (0.5 M relative to the acyl chloride). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition:
-
Add α-methylstyrene (1.2 equivalents) via syringe.
-
In a separate flame-dried flask under Argon, prepare a solution of 2-chloropropionyl chloride (1.0 equivalent) and Et₃N (1.05 equivalents) in anhydrous CH₂Cl₂.
-
Add the Lewis acid, EtAlCl₂ (1.5 equivalents), dropwise to the main reaction flask containing the alkene, keeping the temperature at -78 °C.
-
-
Ketene Generation & Cycloaddition: Add the premixed solution of acyl chloride and Et₃N dropwise to the reaction flask over 1 hour via a syringe pump. Maintain the temperature at -78 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours. Monitor progress by TLC or GC analysis of quenched aliquots.
-
Workup:
-
Quench the reaction by slowly adding it to a vigorously stirred, cooled (0 °C) solution of 1 M HCl. Caution: This quench is exothermic.
-
Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Characterization
-
¹H and ¹³C NMR: Confirm the structure of the product. The ¹H NMR should show characteristic signals for the methyl group, the aromatic protons, and the diastereotopic protons of the cyclobutane ring.
-
GC-MS: Confirm the mass of the product (160.21 g/mol ) and assess its purity.
-
FT-IR: Look for the characteristic strong carbonyl (C=O) stretch of the cyclobutanone, typically around 1780 cm⁻¹.
References
-
Baxendale, I. R., et al. (2017). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. Reaction Chemistry & Engineering. Available at: [Link]
-
SciSpace. (2017). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. Retrieved from [Link]
-
Kennemur, J. L., et al. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412. Available at: [Link]
-
Yang, L., et al. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (2023). Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Retrieved from [Link]
-
Kidd, J., et al. (2024). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-methyl-3-phenylindane. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis and Handling of Cyclobutanones
Welcome to the technical support center for cyclobutanone synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the stability of cyclobutanone and its derivatives. Due to significant ring strain and the reactivity of the carbonyl group, cyclobutanones are susceptible to undesired polymerization, which can lead to low yields, purification difficulties, and inconsistent results.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and prevent these issues effectively.
Part 1: The Core Problem - Why Is My Cyclobutanone Polymerizing?
Understanding the underlying mechanisms of cyclobutanone instability is the first step toward prevention. Polymerization or degradation can be initiated by several factors, often present as impurities or as part of the reaction conditions.
Q1: What are the primary pathways for cyclobutanone polymerization?
A1: Cyclobutanone polymerization is primarily initiated by four main pathways: acid catalysis, base catalysis, radical formation, and photo/thermal induction. Each pathway generates reactive intermediates that can propagate a chain reaction.
-
Acid-Catalyzed Pathway: Traces of acid (Brønsted or Lewis) can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[3][4] This activated monomer can then be attacked by the enol or enolate of another cyclobutanone molecule, initiating an aldol-type condensation cascade that leads to polymer formation. Ring-opening reactions catalyzed by strong acids can also generate reactive acylium ions.[3]
-
Base-Catalyzed Pathway: While weak, non-nucleophilic bases are used as stabilizers, strong bases can deprotonate the α-carbon to form an enolate. This nucleophilic enolate can then attack the electrophilic carbonyl carbon of another cyclobutanone molecule, leading to polymerization.
-
Radical Pathway: The presence of radical initiators, such as peroxides formed from exposure to air (oxygen), can trigger polymerization. The use of radical inhibitors like Butylated Hydroxytoluene (BHT) in commercial cyclobutanone preparations underscores this risk.[5][6]
-
Photochemical & Thermal Pathways: Cyclobutanones are sensitive to UV light and high temperatures.[7] Photochemical excitation can lead to a Norrish Type I cleavage, forming a 1,4-acyl-alkyl biradical.[8] This highly reactive intermediate can initiate polymerization or undergo other rearrangements. Similarly, excessive heat can cause decomposition into reactive species like ketene and ethylene, which can contribute to the formation of polymeric side products.[9][10][11]
Caption: General pathways for cyclobutanone polymerization.
Part 2: Troubleshooting Guide - From Diagnosis to Solution
This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.
Q2: My reaction mixture has turned into an insoluble precipitate or a thick, intractable tar. What happened and how can I fix it?
A2: This is a classic sign of extensive polymerization. The high molecular weight polymer chains become insoluble in the reaction solvent.
Probable Cause & Solution:
-
Acidic/Basic Contamination: Your reagents or glassware may contain acidic or basic residues.
-
Action: Ensure all glassware is rigorously cleaned and dried. If possible, rinse with a dilute solution of a weak base (like NaHCO₃) followed by distilled water and drying to remove acid traces, or a dilute weak acid (like acetic acid) rinse for basic residues. Purify solvents and reagents to remove acidic or basic impurities. For instance, passing a reagent through a plug of neutral alumina can remove acidic contaminants.[6]
-
-
High Reactant Concentration: Polymerization is often a higher-order process. High concentrations favor intermolecular reactions leading to polymers.
-
Action: Reduce the concentration of your cyclobutanone substrate. A starting concentration of 0.1 M is often a safe baseline.[6] If the desired reaction is intramolecular, dilution will significantly favor it over intermolecular polymerization.
-
-
Uncontrolled Reagent Addition: Adding a reactive reagent (e.g., an organometallic, strong acid/base) too quickly can create localized "hotspots" of high concentration or temperature, initiating polymerization.
-
Action: Use a syringe pump for slow, controlled addition of reagents. This maintains a low instantaneous concentration of the key reactants.[6]
-
Q3: The yield of my desired product is very low, and my crude NMR shows broad, unresolved humps. How do I confirm polymerization and prevent it?
A3: Broad signals in an NMR spectrum, typically in the aliphatic region, are characteristic of polymeric materials where many similar but distinct chemical environments exist.[6] This, combined with low yield, strongly suggests polymerization is the main side reaction.
Probable Cause & Solution:
-
Radical Polymerization: Exposure to air (oxygen) can form peroxides, which act as radical initiators upon heating.
-
Action: Degas your solvent thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes.[6] Run the entire reaction under a strict inert atmosphere. If radical polymerization is still suspected, add a radical inhibitor.
-
-
Elevated Temperature: High reaction temperatures accelerate nearly all reactions, including polymerization.[6]
-
Action: Run the reaction at the lowest possible temperature that still allows for a reasonable rate of product formation. Attempt the reaction at 0 °C or even lower before resorting to heating.
-
-
Light Exposure: If your reaction is run in a clear glass vessel on a sunny lab bench, photochemical decomposition could be the culprit.
-
Action: Protect the reaction from light by wrapping the flask in aluminum foil or using amber glassware.
-
Summary Table: Troubleshooting Polymerization
| Symptom | Probable Cause | Recommended Action |
| Insoluble precipitate / Tar | Acid/Base contamination, High concentration | Neutralize glassware, Purify reagents, Run reaction at lower concentration (<0.1 M). |
| Low Yield & Broad NMR Signals | Radical initiation, High temperature, Light exposure | Degas solvent, Use inert atmosphere, Add radical inhibitor, Lower reaction temperature, Protect from light. |
| Product degrades during storage | Acidic traces, Oxygen exposure | Store over a solid base (e.g., Na₂CO₃), Store under argon/nitrogen in a freezer, Add a stabilizer (e.g., BHT). |
Part 3: Proactive Prevention - Best Practices and Protocols
Q4: How can I stabilize my cyclobutanone before and during a reaction?
A4: Stabilization involves neutralizing potential initiators. The choice of stabilizer depends on the suspected polymerization pathway.
-
For Acid-Initiated Polymerization: The addition of a solid, non-nucleophilic inorganic base is highly effective. These agents neutralize trace acids without interfering with many synthetic transformations.
-
For Radical-Initiated Polymerization: A radical inhibitor is necessary. These compounds scavenge free radicals, terminating the chain reaction.
-
Recommendation: Add a small amount of butylated hydroxytoluene (BHT) or hydroquinone.
-
Table of Common Stabilizers
| Stabilizer | Class | Mechanism of Action | Recommended Concentration | Use Case |
| Sodium Carbonate (Na₂CO₃) | Weak Base | Neutralizes trace acids. | ~2% w/w for storage.[12] | Storage, reactions sensitive to acid. |
| Calcium Oxide (CaO) | Weak Base | Neutralizes trace acids. | ~2% w/w for storage.[12] | Storage, reactions sensitive to acid. |
| Butylated Hydroxytoluene (BHT) | Radical Inhibitor | Phenolic hydrogen atom donor, scavenges radicals. | 0.01% - 0.1% w/w.[5][6] | Storage, reactions prone to radical formation (e.g., involving heat or light). |
| Hydroquinone | Radical Inhibitor | Scavenges radicals. | 50-200 ppm. | Alternative to BHT. |
Q5: What is the best way to purify cyclobutanone to prevent polymerization during the process?
A5: Purification, especially distillation, can be a hazardous step as it involves heat, which can accelerate degradation. Vacuum distillation is the preferred method as it allows for a lower boiling temperature.
Protocol: Stabilized Vacuum Distillation of Cyclobutanone
This protocol is designed to minimize thermal stress and prevent polymerization during purification.
-
Pre-treatment: If acidic impurities are suspected, stir the crude cyclobutanone with anhydrous potassium carbonate (~5% w/w) for 1-2 hours before distillation. This will neutralize non-volatile acids.
-
Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus. Ensure all joints are well-sealed. Use a short path distillation head to minimize the transit time of the hot vapor.
-
Inert Atmosphere: Flush the entire system with nitrogen or argon before applying vacuum. Maintain a gentle positive pressure of inert gas throughout the distillation.
-
Heating: Use a temperature-controlled oil bath for gentle and even heating. Avoid heating mantles which can create hot spots.
-
Distillation: Slowly reduce the pressure to the desired level. Heat the pot just enough to achieve a steady distillation rate (e.g., 1-2 drops per second). Collect the fraction boiling at the expected temperature for the given pressure (Cyclobutanone B.P. is 99 °C at atmospheric pressure).[7]
-
Collection & Storage: The receiving flask should be cooled in an ice bath to rapidly quench the distillate. Add a small amount of a chosen stabilizer (e.g., a tiny crystal of BHT or a pinch of anhydrous Na₂CO₃) to the receiving flask before starting the distillation. Once collected, seal the purified product under an inert atmosphere and store it in a freezer at 2-8°C.[5]
Caption: Workflow for stabilized vacuum distillation.
Part 4: Frequently Asked Questions (FAQs)
Q6: Can I use a strong base like NaOH to stabilize my cyclobutanone? A6: No. Strong bases like NaOH or alkoxides can catalyze self-condensation reactions by forming the enolate, leading to polymerization. Only weak, non-nucleophilic bases like sodium or potassium carbonate should be used.[12]
Q7: My synthesis involves a Lewis acid. How can I prevent it from polymerizing my cyclobutanone starting material or product? A7: This is a significant challenge as Lewis acids are potent initiators.[4] Strategies include:
-
Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to slow the rate of polymerization.
-
Reverse Addition: Add the cyclobutanone solution slowly to the Lewis acid/substrate mixture to ensure it reacts preferentially in the desired manner rather than with itself.
-
Careful Stoichiometry: Use the minimum catalytic amount of the Lewis acid required.
Q8: Is polymerization always a fast process? A8: Not necessarily. While it can sometimes cause a reaction to solidify within minutes, it can also be a slow process that occurs over hours or even during storage over days and weeks, especially if initiated by trace impurities. This is why proper storage of purified cyclobutanone with a stabilizer is critical.[12]
References
- Process for the stabilization of cyclobutanone derivatives.
-
Functions and Mechanism of Cyclobutanone. Liskon Biological. [Link]
-
Cyclobutanone. Wikipedia. [Link]
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. NIH National Library of Medicine. [Link]
-
Synthesis And Optimization of Cyclobutanone. Liskon Biological. [Link]
-
Cyclobutanone synthesis. Organic Chemistry Portal. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
- Process for the recovery and purification of cyclobutanone.
-
The Photochemical Decomposition of Cyclohexanone, Cyclopentanone and Cyclobutanone. ACS Publications. [Link]
- Purifying process of cyclobutanone.
-
Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. NIH National Library of Medicine. [Link]
-
Photochemical Reaction Mechanism of Cyclobutanone: CASSCF Study. ResearchGate. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. NIH National Library of Medicine. [Link]
-
Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. NIH National Library of Medicine. [Link]
-
Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement. ACS Publications. [Link]
-
Acid-catalyzed Reactions of Cyclobutanones. Canadian Science Publishing. [Link]
-
Thermal decomposition of cyclobutanone. ACS Publications. [Link]
-
The Thermal Decomposition of Cyclobutanone. ACS Publications. [Link]
-
Kinetics of the thermal decomposition of cyclobutanone. ResearchGate. [Link]
-
Lewis acid catalysed polymerisation of cyclopentenone. NIH National Library of Medicine. [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. [Link]
-
Rh-Catalyzed Reagent-Free Ring Expansion of Cyclobutenones and Benzocyclobutenones. RSC Publishing. [Link]
-
Photochemical synthesis of nucleoside analogues from cyclobutanones: bicyclic and isonucleosides. PubMed. [Link]
-
Recent advances in photochemical strain-release reactions of bicyclo[1.1.0]butanes. RSC Publishing. [Link]
-
Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. UCI Aerosol Photochemistry Group. [Link]
-
Thermal decomposition of cyclobutanone. Comments. ACS Publications. [Link]
-
Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed. [Link]
- Process for the preparation of cyclobutanones.
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Publications. [Link]
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- 2. Synthesis And Optimization of Cyclobutanone - LISKON [liskonchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Lewis acid catalysed polymerisation of cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclobutanone - Wikipedia [en.wikipedia.org]
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- 12. DE102007011288A1 - Process for the stabilization of cyclobutanone derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Methyl-3-phenylcyclobutan-1-one
Welcome to the technical support guide for the synthesis of 3-Methyl-3-phenylcyclobutan-1-one (CAS: 151990-53-3).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into the most common synthetic routes, presented in a practical question-and-answer and troubleshooting format. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to diagnose and resolve challenges in your own work.
Section 1: [2+2] Cycloaddition of Ketenes and Alkenes
The [2+2] cycloaddition between a ketene and an alkene is a powerful and direct method for constructing the cyclobutanone core.[3][4] However, the high reactivity of ketenes presents unique challenges that require careful control of reaction conditions.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the [2+2] cycloaddition to form this compound?
A1: The reaction is a thermal [2+2] cycloaddition, which proceeds through a concerted, but asynchronous, transition state.[6][7] For the synthesis of the target molecule, this involves the reaction of a methylketene equivalent with α-methylstyrene. The ketene, being highly electrophilic, reacts with the electron-rich alkene.[5] The regioselectivity is dictated by the alignment of the most nucleophilic carbon of the alkene with the electrophilic sp-hybridized carbon of the ketene. Lewis acids are often employed to accelerate the reaction and enhance selectivity by coordinating to the ketene carbonyl, further increasing its electrophilicity.[8][9]
Q2: What are the most common precursors for generating the necessary methylketene in situ?
A2: Ketenes are generally unstable and are almost always generated in situ for immediate consumption.[5][10] Common methods to generate methylketene include:
-
Dehydrochlorination of an Acyl Chloride: Treating propanoyl chloride with a non-nucleophilic base like triethylamine (Et₃N) is a standard method.[10]
-
Pyrolysis: While less common in a lab setting for this specific ketene, pyrolysis of acetic anhydride or acetone can generate ketene, which could then be derivatized. For this specific synthesis, the dehydrochlorination route is the most practical and widely used.
Q3: Why is Lewis acid catalysis recommended for this reaction?
A3: While the thermal reaction can proceed, Lewis acid catalysis offers several key advantages:
-
Rate Acceleration: Lewis acids like EtAlCl₂, InBr₃, or TiCl₄ coordinate to the carbonyl oxygen of the ketene, lowering the energy of the LUMO and significantly accelerating the cycloaddition.[9]
-
Improved Diastereoselectivity: By creating a more organized transition state, Lewis acids can often improve or even reverse the diastereoselectivity compared to the purely thermal process.[9]
-
Expanded Substrate Scope: The increased reactivity allows the use of less reactive or unactivated alkenes that would typically fail to react under thermal conditions.[11]
Troubleshooting Guide: [2+2] Cycloaddition
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient Ketene Generation: The base may be of poor quality, or the temperature for elimination may be incorrect. | 1. Use freshly distilled triethylamine. Ensure the acyl chloride is added slowly to the base at the correct temperature (often 0 °C to reflux, depending on the specific procedure) to ensure efficient ketene formation.[10] |
| 2. Moisture Contamination: Ketenes react rapidly with water to form carboxylic acids.[10] | 2. Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).[12] | |
| 3. Low Reactivity of Alkene: α-Methylstyrene is reasonably reactive, but steric hindrance can be a factor. | 3. Introduce a Lewis acid catalyst (e.g., EtAlCl₂) to activate the ketene and promote the reaction even with a sterically demanding alkene.[9][11] | |
| Dominant Side Products | 1. Ketene Dimerization: Ketenes can undergo a [2+2] cycloaddition with themselves to form a diketene, which is often a major byproduct.[13] | 1. Maintain a very low concentration of the ketene. This is achieved by the slow, continuous addition of the acyl chloride precursor to the reaction mixture containing the alkene. This ensures the ketene reacts with the alkene before it can find another ketene molecule. |
| 2. Polymerization: The alkene (α-methylstyrene) can polymerize under acidic conditions, especially with strong Lewis acids. | 2. Use the Lewis acid stoichiometrically or catalytically at low temperatures (-78 °C to 0 °C) to minimize polymerization. Screen different Lewis acids; some may be less prone to inducing polymerization. | |
| 3. Reaction with Ketene Carbonyl: The alkene can add across the C=O bond of the ketene instead of the C=C bond.[14] | 3. This is generally a kinetic vs. thermodynamic issue. The desired cyclobutanone is usually the thermodynamic product.[13] Running the reaction at a slightly elevated temperature (if stability allows) after the initial addition may favor the desired product. Lewis acid choice can also influence this selectivity. |
Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition
This protocol is a representative example and may require optimization.
-
Preparation: Under an inert atmosphere (N₂), add α-methylstyrene (1.0 eq) and anhydrous dichloromethane (DCM) to an oven-dried, three-neck flask equipped with a dropping funnel, thermometer, and stirrer. Cool the solution to -78 °C.
-
Lewis Acid Addition: Slowly add a solution of ethylaluminum dichloride (EtAlCl₂, 1.0 eq) in hexanes to the flask, maintaining the internal temperature below -70 °C.
-
Ketene Generation/Addition: In a separate flask, prepare a solution of propanoyl chloride (1.2 eq) and triethylamine (1.3 eq) in anhydrous DCM. Add this solution dropwise to the main reaction flask via the dropping funnel over 1-2 hours. The slow addition is critical to keep the instantaneous concentration of methylketene low.
-
Reaction: Allow the reaction to stir at -78 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction by TLC or GC-MS. If the reaction is sluggish, the temperature can be slowly allowed to rise to -40 °C.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.[15][16]
Workflow Diagram
Sources
- 1. biosynth.com [biosynth.com]
- 2. 3-Methyl-3-phenylcyclobutanone | CymitQuimica [cymitquimica.com]
- 3. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Ketene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
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- 8. Lewis acid-promoted [2 + 2] cycloadditions of alkenes with aryl ketenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 15. mdpi.org [mdpi.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Stereoselectivity in 3-Methyl-3-phenylcyclobutan-1-one Synthesis
Welcome to the technical support center for the synthesis of 3-Methyl-3-phenylcyclobutan-1-one. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with stereocontrol in the synthesis of this valuable structural motif. Cyclobutane rings, particularly those with defined stereochemistry, are crucial scaffolds in medicinal chemistry.[1] The synthesis of this compound presents a significant stereochemical challenge: the creation of a quaternary chiral center at the C3 position. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for constructing the this compound skeleton?
A1: The synthesis of substituted cyclobutanones can be achieved through several reliable methods. The most common include [2+2] cycloaddition reactions (such as the Paternò-Büchi reaction), ring expansions of cyclopropanol or oxaspiropentane derivatives, and intramolecular cyclization strategies.[2][3] For this specific target, photochemical [2+2] cycloadditions are frequently explored, typically involving the reaction of a substituted alkene with a ketene or a ketene equivalent.
Q2: Why is controlling the stereochemistry at the C3 position so challenging?
A2: The primary challenge lies in creating the quaternary stereocenter (a carbon atom bonded to four different non-hydrogen substituents) at the C3 position with high fidelity. Many synthetic methods, especially thermal or photochemical cycloadditions, can proceed through intermediates (like biradicals in triplet-state reactions) that are conformationally flexible.[4] The final stereochemical outcome depends on the subtle energy differences between competing transition states or the conformational preferences of these intermediates, which can be difficult to control.
Q3: I am using a photochemical [2+2] cycloaddition but getting a racemic mixture. Why is this happening and how can I induce enantioselectivity?
A3: Standard photochemical reactions performed in achiral solvents without chiral catalysts or auxiliaries will inherently produce a racemic mixture of enantiomers. To achieve enantioselectivity, you must introduce a chiral influence. This can be accomplished through several advanced strategies:
-
Chiral Catalysis: Employing a chiral Lewis acid or a chiral photosensitizer that coordinates with one of the reactants to shield one face, thereby directing the cycloaddition.[5]
-
Chiral Auxiliaries: Covalently attaching a chiral auxiliary to one of the reactants to direct the stereochemical course of the reaction. The auxiliary is then cleaved in a subsequent step.
-
Supramolecular Control: Using a chiral template or host molecule to pre-organize the reactants in a specific orientation before photoreaction.[5]
Q4: How can I accurately determine the stereochemical purity (diastereomeric or enantiomeric ratio) of my product?
A4: Determining the stereochemical composition of your product is critical. For diastereomers, standard ¹H NMR spectroscopy is often sufficient, as the different spatial arrangements lead to distinct chemical shifts. For enantiomers, which have identical spectra in achiral solvents, you must use a chiral method:
-
Chiral Chromatography: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying enantiomers.[6]
-
NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce diastereomeric interactions, causing the signals for the two enantiomers to separate in the NMR spectrum.
-
NMR of Diastereomeric Derivatives: Reacting the enantiomeric mixture with a pure chiral derivatizing agent (e.g., Mosher's acid) creates a mixture of diastereomers, which can then be distinguished and quantified by standard NMR.
Troubleshooting Guide: Photochemical [2+2] Cycloaddition
The Paternò-Büchi reaction, a photochemical cycloaddition between a carbonyl compound and an alkene, is a direct route to the oxetane precursors of cyclobutanones.[7] However, controlling selectivity can be problematic. A related and more direct approach is the [2+2] cycloaddition of an alkene with a ketene.
Issue 1: Poor Regio- or Diastereoselectivity
Problem: The reaction yields a mixture of regioisomers or diastereomers, making purification difficult and lowering the yield of the desired product.
Probable Cause:
-
Spin Multiplicity: The reaction may proceed through both the singlet (S₁) and triplet (T₁) excited states of the carbonyl reactant. These states often exhibit different selectivities. Singlet reactions are typically more concerted and stereospecific, while triplet reactions involve stepwise formation of a biradical intermediate, which can lead to a loss of stereochemical information.[4][8]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Polar solvents may stabilize charge-transfer intermediates or exciplexes, altering the selectivity profile.[4][5] Nonpolar solvents often favor less polar intermediates and can enhance selectivity.
-
Biradical Intermediate Conformation: In triplet-sensitized reactions, the stereochemical outcome is determined by the conformational dynamics of the 1,4-biradical intermediate and the rate of intersystem crossing (ISC) to the singlet state, which precedes ring closure.[8]
Suggested Solutions:
| Solution ID | Action | Rationale |
| TS-1.1 | Employ a Triplet Sensitizer | Use a sensitizer like benzophenone or acetone to ensure the reaction proceeds exclusively through the triplet state. This simplifies the reaction pathway, making it easier to optimize for a single, albeit potentially less stereospecific, outcome. |
| TS-1.2 | Solvent Screening | Systematically vary the solvent polarity. Start with a nonpolar solvent like hexane or toluene and compare the results with a more polar solvent like acetonitrile. Nonpolar solvents can promote more concerted transition states, potentially preserving the alkene's stereochemistry.[5] |
| TS-1.3 | Lower the Reaction Temperature | Performing the reaction at lower temperatures can enhance selectivity by increasing the energy difference between competing transition states. This favors the pathway with the lower activation energy, often leading to a single major diastereomer.[5] |
| TS-1.4 | Degas the Solution | Thoroughly deoxygenate the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes prior to irradiation.[9] Oxygen is an efficient quencher of triplet excited states and can lead to undesired side products. |
Experimental Protocol: General [2+2] Photocycloaddition
This protocol provides a general framework. Substrates, solvent, and irradiation time must be optimized.
-
Preparation: In a quartz photoreactor tube, dissolve the alkene (e.g., 2-phenylpropene, 1.2 equiv.) and the ketene precursor or photosensitizer (1.0 equiv.) in the chosen anhydrous solvent (e.g., toluene).
-
Deoxygenation: Sparge the solution with dry argon or nitrogen for 20 minutes to remove dissolved oxygen.
-
Irradiation: Seal the tube and place it in a photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp). Irradiate the stirred solution at a controlled temperature (e.g., -20 °C).
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the cyclobutanone product.
-
Analysis: Characterize the product and determine the stereochemical ratio by ¹H NMR and/or chiral HPLC.
Diagram: Paternò-Büchi Reaction Mechanism & Stereocontrol Points
Caption: Mechanism showing singlet and triplet pathways. Stereocontrol is critical during biradical formation and ring closure.
Troubleshooting Guide: Post-Synthesis Isomer Separation
Problem: You have successfully synthesized this compound but are left with an inseparable mixture of enantiomers.
Probable Cause: Enantiomers possess identical physical properties (boiling point, solubility, polarity) in an achiral environment, making them impossible to separate by standard techniques like distillation or conventional chromatography.[6]
Suggested Solution: Diastereomeric Salt Resolution
This classic and robust method involves converting the enantiomeric mixture into a pair of diastereomers, which have different physical properties and can therefore be separated.
Workflow: Enantiomeric Resolution via Diastereomeric Salt Formation
Caption: Workflow for resolving enantiomers by converting the ketone to a separable diastereomeric ester.
Experimental Protocol: Diastereomeric Resolution
-
Reduction: Reduce the racemic this compound to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol.
-
Esterification: React the resulting racemic alcohol with one equivalent of a single enantiomer of a chiral acid (e.g., (S)-(+)-O-acetylmandelic acid) under standard esterification conditions (e.g., DCC/DMAP) to form a mixture of diastereomeric esters.
-
Separation: Separate the diastereomeric esters.
-
Fractional Crystallization: This is often the most effective method. Systematically screen solvents to find one in which the two diastereomers have significantly different solubilities. Dissolve the mixture in a minimum amount of hot solvent and allow it to cool slowly to crystallize the less soluble diastereomer.[10]
-
Column Chromatography: If crystallization is unsuccessful, careful column chromatography on silica gel can often separate diastereomers.
-
-
Hydrolysis: Hydrolyze the separated esters (e.g., using LiOH in THF/water) to liberate the enantiomerically pure alcohols.
-
Oxidation: Oxidize the pure alcohols back to the corresponding ketones using a standard oxidant like pyridinium chlorochromate (PCC) or Swern oxidation to yield the enantiopure (R)- and (S)-3-Methyl-3-phenylcyclobutan-1-one.
References
-
Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. Available from: [Link]
-
A Highly Enantioselective and Diastereoselective Synthesis of Cyclobutanes via Boronic Esters. Organic Letters. Available from: [Link]
-
Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes. PubMed. Available from: [Link]
-
Selectivity Control in Electron Spin Inversion Processes: Regio- and Stereochemistry of Paternò−Büchi Photocycloadditions as a Powerful Tool for Mapping Intersystem Crossing Processes. Accounts of Chemical Research. Available from: [Link]
-
Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate. Available from: [Link]
-
Regio-, Stereo-, and Enantioselectivity of the Paternò-Büchi Reaction on 2-Furylmethanols. Photobiology. Available from: [Link]
-
Regio- and Stereoselectivity in the Paterno—Buchi Reaction on Furan Derivatives. ResearchGate. Available from: [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. Available from: [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available from: [Link]
-
The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. Available from: [Link]
-
Oxetane Synthesis through the Paternò-Büchi Reaction. PMC. Available from: [Link]
-
Cyclobutanone synthesis. Organic Chemistry Portal. Available from: [Link]
-
Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available from: [Link]
Sources
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- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
overcoming low reactivity of precursors for 3-Methyl-3-phenylcyclobutan-1-one
Introduction: Navigating the Challenges of Strained Ring Synthesis
Welcome to our dedicated technical guide for researchers and drug development professionals engaged in the synthesis of 3-Methyl-3-phenylcyclobutan-1-one. This valuable synthetic intermediate presents a common yet significant hurdle in organic synthesis: the efficient formation of a strained four-membered ring. The inherent ring strain of the cyclobutane moiety often translates to high activation barriers for cyclization, leading to low reactivity of linear precursors and a propensity for undesired side reactions.
This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the challenges you may encounter. We will focus primarily on the most direct and frequently attempted synthetic route: the intramolecular Friedel-Crafts acylation of a 4-phenyl-4-methylpentanoyl precursor. Additionally, we will address the [2+2] cycloaddition as a viable alternative. Our goal is to equip you with the knowledge to diagnose experimental issues, optimize your reaction conditions, and ultimately achieve a successful synthesis.
Part 1: Troubleshooting the Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a powerful tool for the synthesis of cyclic ketones.[1] However, the formation of a cyclobutanone ring via this method is thermodynamically and kinetically challenging. The primary precursor, 4-phenyl-4-methylpentanoyl chloride, possesses significant steric hindrance around the quaternary carbon, further impeding the desired cyclization.
Logical Workflow for Troubleshooting Low Yield
Below is a diagnostic workflow to systematically address low yields in the intramolecular Friedel-Crafts acylation of 4-phenyl-4-methylpentanoyl chloride.
Caption: A step-by-step diagnostic workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs): Intramolecular Friedel-Crafts Acylation
Q1: My reaction is not proceeding, and I am recovering my starting carboxylic acid/acyl chloride. What is the most likely cause?
A1: This is a classic symptom of insufficient activation of the electrophile or deactivation of the catalyst. The most common culprits are:
-
Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in your solvent, glassware, or nitrogen atmosphere will hydrolyze the catalyst, rendering it inactive.
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid. This is because the product ketone can form a stable complex with the catalyst, effectively sequestering it from the reaction.[2][3] For a challenging cyclization like this, a molar ratio of 1.1 to 2.0 equivalents of AlCl₃ to the acyl chloride is a good starting point.
-
Poor Quality Lewis Acid: Ensure you are using a fresh, high-purity bottle of the Lewis acid. Older bottles that have been opened multiple times may have significant hydrolysis.
Q2: I am observing the formation of a polymeric or tar-like substance with very little of the desired product. What is happening?
A2: This strongly suggests that intermolecular acylation is outcompeting the desired intramolecular cyclization. Due to the high activation energy for the formation of the strained four-membered ring, the acylium ion intermediate may react with another molecule of the phenyl-containing precursor.
-
Causality: The proximity of the nucleophile (the phenyl ring) and the electrophile (the acylium ion) in the same molecule is what allows for intramolecular reactions. However, if the activation barrier for the intramolecular pathway is too high, the reaction can revert to a bimolecular pathway, which is concentration-dependent.
-
Solution: Employ high-dilution conditions. By significantly lowering the concentration of your substrate (e.g., 0.01-0.05 M), you can disfavor the intermolecular pathway and promote the intramolecular cyclization. This is a common strategy for the formation of cyclic compounds.[4]
Q3: I am getting a low yield of the cyclobutanone, but also see byproducts that appear to be from rearrangements or cleavage. Why?
A3: Strong Lewis acids and elevated temperatures can promote side reactions. The acylium ion itself is generally stable to rearrangement, unlike the carbocations in Friedel-Crafts alkylations.[5] However, the harsh conditions required to force the cyclization can lead to other issues:
-
Decomposition: The starting material or product may not be stable to prolonged exposure to strong Lewis acids at higher temperatures.
-
Alternative Cyclization Pathways: While less common for this specific substrate, alternative cyclization pathways or rearrangements of the product under the reaction conditions can occur.
-
Troubleshooting Steps:
-
Temperature Screening: Perform the reaction at a lower temperature. While this may decrease the reaction rate, it can significantly improve selectivity. A screen from -20°C to room temperature is advisable.
-
Choice of Lewis Acid: A very strong Lewis acid like AlCl₃ might be too harsh. Consider a milder Lewis acid that could provide a better balance of reactivity and selectivity. A table of potential Lewis acids is provided below.
-
Data Summary Table: Lewis Acid Selection
| Lewis Acid | Relative Strength | Typical Solvents | Key Considerations |
| AlCl₃ | Very Strong | CS₂, CH₂Cl₂, 1,2-dichloroethane | Prone to causing side reactions. Highly moisture-sensitive. |
| FeCl₃ | Strong | CH₂Cl₂, nitromethane | Generally less reactive than AlCl₃, may require higher temperatures. |
| SnCl₄ | Moderate | CH₂Cl₂, 1,2-dichloroethane | Often used for substrates sensitive to stronger Lewis acids. |
| TiCl₄ | Moderate | CH₂Cl₂ | Can be effective at low temperatures. |
| Polyphosphoric Acid (PPA) | Strong Brønsted Acid | Neat | Can be used directly with the carboxylic acid precursor, avoiding the need for an acyl chloride.[4] |
| Methanesulfonic Acid (MSA) | Strong Brønsted Acid | Neat | An alternative to PPA, often easier to handle.[4] |
Experimental Protocol: Optimized Intramolecular Friedel-Crafts Acylation
Precursor Synthesis: 4-phenyl-4-methylpentanoic acid can be synthesized via standard methods and should be converted to the acyl chloride using oxalyl chloride or thionyl chloride. The acyl chloride should be distilled immediately before use to ensure purity.
Cyclization Protocol:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) to achieve a final substrate concentration of 0.01 M. Cool the solvent to 0°C in an ice bath. Carefully add aluminum chloride (1.5 equivalents) to the cooled solvent with vigorous stirring.
-
Substrate Addition: Dissolve the 4-phenyl-4-methylpentanoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 2-3 hours. The slow addition is crucial for maintaining high-dilution conditions.
-
Reaction: Allow the reaction to stir at 0°C for an additional 2 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS by quenching small aliquots in ice-cold dilute HCl.
-
Workup: Once the reaction is complete, pour the mixture slowly into a flask containing crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum complexes.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by column chromatography on silica gel.
Part 2: Alternative Route - [2+2] Cycloaddition
An alternative approach to this compound is the [2+2] cycloaddition of a ketene or ketene equivalent with α-methylstyrene. This method avoids the challenges of intramolecular cyclization but introduces its own set of reactivity and selectivity issues.
Reaction Mechanism Overview
Caption: General scheme for the [2+2] cycloaddition to form the target cyclobutanone.
FAQs: [2+2] Cycloaddition
Q1: My thermal [2+2] cycloaddition between α-methylstyrene and dichloroketene (generated in situ) is giving a very low yield. Why?
A1: Thermal [2+2] cycloadditions of ketenes with unactivated or sterically hindered alkenes are often inefficient.[6]
-
Steric Hindrance: α-methylstyrene is a sterically demanding alkene due to the presence of the phenyl and methyl groups on the same olefinic carbon. This hinders the approach of the ketene.
-
Ketene Dimerization: Ketenes, especially simple ones, are prone to dimerization, which competes with the desired cycloaddition.[7]
-
Low Reactivity of the Alkene: The double bond in α-methylstyrene is not particularly electron-rich, making it less reactive towards the electrophilic ketene.
Q2: How can I improve the yield of my [2+2] cycloaddition?
A2: Lewis acid promotion can significantly accelerate the reaction and improve yields.[8][9]
-
Mechanism of Action: A Lewis acid can coordinate to the carbonyl oxygen of the ketene, lowering its LUMO energy and making it a more potent electrophile. This enhanced electrophilicity can overcome the inherent low reactivity of the alkene.
-
Recommended Conditions: The use of Lewis acids like ethylaluminum dichloride (EtAlCl₂) at low temperatures (e.g., -78°C) has been shown to promote the cycloaddition of ketenes with unactivated alkenes, often with good yields and diastereoselectivities.[9]
Q3: Are there any other photochemical methods I could consider?
A3: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, forms an oxetane ring.[10][11] While this is a powerful reaction for forming four-membered rings, it would yield a 3-methyl-3-phenyloxetane derivative, not the desired cyclobutanone directly. This would necessitate subsequent, potentially challenging, rearrangement or ring-opening/re-closing steps to obtain the target molecule, making it a less direct synthetic route.
Summary and Outlook
The synthesis of this compound is a challenging but achievable goal. The low reactivity of its precursors stems from the steric hindrance and the high ring strain of the target molecule. For the intramolecular Friedel-Crafts acylation , success hinges on rigorous control of reaction conditions, particularly the use of high-purity, stoichiometric Lewis acids and the application of high-dilution principles to suppress intermolecular side reactions. For the [2+2] cycloaddition route, overcoming the low reactivity of the sterically hindered α-methylstyrene often requires the use of Lewis acid promoters to activate the ketene electrophile.
By understanding the underlying chemical principles and systematically troubleshooting your experiments using the guidance provided, you can significantly increase your probability of success in synthesizing this valuable cyclobutanone intermediate.
References
-
Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
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Wikipedia. (2023). Paternò–Büchi reaction. Retrieved from [Link]
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Organic Reactions. (n.d.). The Formation of Cyclic Ketones by Intramolecular Acylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Retrieved from [Link]
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Rasik, C. M., & Brown, M. K. (2013). Lewis Acid-Promoted Ketene-Alkene [2 + 2] Cycloadditions. Journal of the American Chemical Society, 135(5), 1673–1676. Retrieved from [Link]
-
Yamamoto, H., & Ishihara, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Accounts of Chemical Research, 55(19), 2787–2800. Retrieved from [Link]
-
Brown, M. K. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(16), 2145-2158. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
D'Auria, M. (2019). The Paternò-Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362. Retrieved from [Link]
-
Rasik, C. M., & Brown, M. K. (2013). Lewis Acid-Promoted Ketene-Alkene [2 + 2] Cycloadditions. Journal of the American Chemical Society, 135(5), 1673-1676. Retrieved from [Link]
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L.S. College, Muzaffarpur. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]
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Ali, D. A., & Al-Dahmoshi, H. M. (2020). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. Oriental Journal of Chemistry, 36(3). Retrieved from [Link]
-
ResearchGate. (n.d.). An overview of reaction pathways for the Paternò–Büchi reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Retrieved from [Link]
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ResearchGate. (n.d.). Enantiomeric resolution of cyclobutanones and related derivatives by enzyme-catalyzed acylation and hydrolysis. Retrieved from [Link]
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Majumdar, K. C., & Chattopadhyay, B. (2011). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 1(9), 1637-1675. Retrieved from [Link]
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Technical Support Center: Analysis of Impurities in 3-Methyl-3-phenylcyclobutan-1-one
Welcome to the comprehensive technical support guide for the analysis of impurities in 3-Methyl-3-phenylcyclobutan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this compound. Here, we merge foundational scientific principles with practical, field-proven insights to empower you to conduct robust and reliable analyses.
Introduction to Impurity Analysis of this compound
This compound is a chiral synthetic intermediate with growing importance in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3] This guide will provide you with the necessary tools and knowledge to meet and exceed these requirements.
This guide is structured to provide a multi-faceted approach to impurity analysis, covering potential impurities, analytical methodologies, and in-depth troubleshooting.
Section 1: Understanding Potential Impurities
A thorough understanding of the synthetic pathway is the first step in predicting potential impurities. This compound can be synthesized via several routes, with a common method involving the reaction of an appropriate precursor with cyclobutanone.[2]
Based on this, potential impurities can be categorized as:
-
Process-Related Impurities:
-
Starting Materials: Unreacted cyclobutanone and other precursors.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
By-products: Resulting from side reactions, such as dimerization or rearrangement of intermediates.
-
-
Degradation Products: Arising from the decomposition of this compound under various stress conditions.
The following table outlines some predicted process-related impurities:
| Impurity Name | Structure | Origin |
| Cyclobutanone | C₄H₆O | Unreacted starting material |
| Phenylacetic acid | C₈H₈O₂ | Potential by-product from oxidative cleavage |
| 1-Methyl-1-phenylcyclopropane | C₁₀H₁₂ | Rearrangement by-product |
Section 2: Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods. These studies involve subjecting the this compound sample to a variety of stress conditions more severe than accelerated stability testing.[4]
dot graph TD { A[Start: this compound Sample] --> B{Stress Condition}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidative Degradation]; B --> F[Thermal Degradation]; B --> G[Photolytic Degradation]; C --> H[Analysis of Degradants]; D --> H; E --> H; F --> H; G --> H; H --> I[Identify & Characterize Degradation Products]; I --> J[Develop Stability-Indicating Method]; }
Forced Degradation Workflow
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 7 days.
-
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method alongside a control sample.
Section 3: Analytical Methodologies and Troubleshooting
The choice of analytical technique is critical for the successful separation, identification, and quantification of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most powerful and commonly used techniques for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation of unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile impurities. The high separation efficiency of GC combined with the sensitive and specific detection of MS allows for the identification and quantification of trace-level impurities.
Troubleshooting Guide: GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Ghost Peaks | Contamination of the injector, column, or carrier gas. | - Run a blank solvent injection to confirm the source. - Replace the septum and liner. - Bake out the column at a high temperature. - Check the purity of the carrier gas. |
| Peak Tailing | Active sites in the liner or on the column. | - Use a deactivated liner. - Trim the first few centimeters of the column. - Consider a different column stationary phase. |
| Poor Sensitivity | Leak in the system or incorrect injection parameters. | - Perform a leak check of the GC system. - Optimize the injection temperature and split ratio. - Ensure the syringe is functioning correctly. |
| Irreproducible Retention Times | Fluctuations in carrier gas flow rate or oven temperature. | - Check the gas supply and regulators. - Verify the oven temperature program. |
dot graph TD { A[Start: GC-MS Troubleshooting] --> B{Problem Identification}; B --> C[Ghost Peaks]; B --> D[Peak Tailing]; B --> E[Poor Sensitivity]; C --> F[Run Blank]; F --> G{Peaks Present?}; G -- Yes --> H[Check System Contamination]; G -- No --> I[Sample Carryover]; D --> J[Check Liner & Column Activity]; E --> K[Perform Leak Check]; }
GC-MS Troubleshooting Flowchart
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of impurities, including non-volatile and thermally labile compounds. A stability-indicating HPLC method should be able to separate the main component from all potential impurities and degradation products.[5][6][7]
Troubleshooting Guide: HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase or extra-column band broadening. | - Adjust the mobile phase pH to suppress ionization of the analyte or silanols. - Use a column with a different stationary phase or end-capping. - Minimize the length and diameter of tubing. |
| Fluctuating Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. |
| Split Peaks | Column void or partially blocked frit. | - Reverse-flush the column (if permissible by the manufacturer). - Replace the column frit or the entire column. |
| High Backpressure | Blockage in the system or column. | - Systematically check for blockages from the detector back to the pump. - Filter samples and mobile phases. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of unknown impurities. By analyzing the ¹H and ¹³C NMR spectra, along with 2D NMR experiments like COSY and HSQC, the complete structure of an impurity can often be determined.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Based on data from structurally related compounds like 3-phenylcyclobutanone and other substituted cyclobutanes, the following chemical shifts can be predicted:[8][9]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~208 |
| C-phenyl | 7.2-7.4 (m) | ~145 (ipso), 126-129 |
| CH₂ (adjacent to C=O) | 3.0-3.3 (m) | ~50 |
| CH₂ (benzylic) | 2.8-3.1 (m) | ~40 |
| CH₃ | ~1.6 (s) | ~25 |
| C (quaternary) | - | ~45 |
Troubleshooting Guide: NMR Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Peaks | Sample viscosity, presence of paramagnetic impurities, or chemical exchange. | - Dilute the sample. - Filter the sample to remove any particulate matter. - Acquire the spectrum at a different temperature. |
| Poor Signal-to-Noise | Low sample concentration or insufficient number of scans. | - Increase the sample concentration if possible. - Increase the number of scans. |
| Solvent Peak Obscuring Signals | Analyte signals are close to the residual solvent peak. | - Use a different deuterated solvent. - Employ solvent suppression techniques. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the typical reporting threshold for impurities in a new drug substance?
A1: According to ICH Q3A(R2) guidelines, the reporting threshold depends on the maximum daily dose of the drug substance. For a maximum daily dose of ≤ 2 g/day , the reporting threshold is 0.05%.[3]
Q2: How do I choose between GC-MS and HPLC for impurity analysis?
A2: The choice depends on the properties of the impurities. GC-MS is generally preferred for volatile and thermally stable compounds. HPLC is more versatile and can be used for a wider range of compounds, including non-volatile and thermally labile ones. Often, both techniques are used to obtain a complete impurity profile.
Q3: My baseline is noisy in my HPLC analysis. What could be the cause?
A3: A noisy baseline can be caused by several factors, including air bubbles in the mobile phase, a dirty detector flow cell, or improper mobile phase mixing. Degas your mobile phase thoroughly, flush the detector flow cell, and ensure your pump is functioning correctly.
Q4: I see a peak in my GC-MS chromatogram that I cannot identify. What should I do?
A4: First, check the mass spectrum of the unknown peak against a commercial or in-house mass spectral library. If no match is found, you may need to perform further structural elucidation. This could involve isolating the impurity using preparative chromatography and then analyzing it by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Q5: What is the importance of mass balance in forced degradation studies?
A5: Mass balance is the process of accounting for all the drug substance after degradation. A good mass balance (typically 95-105%) indicates that all major degradation products have been detected and that the analytical method is stability-indicating.
References
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
PubChem. (n.d.). 3-Phenylcyclobutanone. Retrieved from [Link]
-
Shimadzu. (2022). GC Troubleshooting Guide. Retrieved from [Link]
-
Scion Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. [Link]
-
Baranac-Stojanović, M. (2014). A theoretical study of 1H NMR chemical shifts of cyclopropane and cyclobutane. ResearchGate. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Phenylcyclobutanone (CAS 52784-31-3). Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3-phenylcyclobutanone. Retrieved from [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
University of Wisconsin-Madison. (n.d.). Typical 1H-NMR Chemical Shift Ranges. Retrieved from [Link]
-
PubMed. (2021). Prediction of chemical shift in NMR: A review. [Link]
-
MedCrave. (2016). Forced degradation studies. [Link]
-
Semantic Scholar. (2019). Stability Indicating HPLC Method Development: A Review. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]
-
ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Retrieved from [Link]
-
University of California, Davis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
SciSpace. (n.d.). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. Retrieved from [Link]
-
NIST. (n.d.). 3-Phenylcyclobutanone. Retrieved from [Link]
-
ResearchGate. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]
-
PubChem. (n.d.). 3-Methylcyclobutan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Retrieved from [Link]
-
Phenomenex. (n.d.). GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, Physicochemical Profiling, and ADME Analysis of (E)-N-(1-(Cyclohexylamino)-3-methyl-1-oxopent-3-en-2-yl)-6-fluoro-N-phenylchromane-2-carboxamide Derivatives. [Link]
-
Agilent Technologies. (n.d.). GC/FID & GC/MS RTL Flavor Databases. Retrieved from [Link]
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- 7. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Methyl-3-phenylcyclobutan-1-one
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing detailed information about the molecular structure of a compound in solution. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Methyl-3-phenylcyclobutan-1-one, a compound of interest in synthetic chemistry. Through a detailed examination of predicted spectral data, we will explore the key structural features of this molecule and draw comparisons with its structural analog, 3-phenylcyclobutanone, to highlight the influence of the methyl group on the NMR spectra.
The Significance of NMR in Structural Elucidation
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides a detailed fingerprint of a molecule's carbon-hydrogen framework, revealing not only the number and types of atoms present but also their connectivity and spatial relationships. For a molecule like this compound, with its strained four-membered ring and distinct substituents, NMR is indispensable for confirming its synthesis and understanding its conformational dynamics.
Predicted ¹H and ¹³C NMR Analysis of this compound
In the absence of experimentally acquired spectra, high-quality computational prediction tools offer a reliable alternative for spectral analysis. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, providing a comprehensive interpretation of the expected chemical shifts and coupling patterns.
¹H NMR Spectrum: A Proton's Perspective
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl, methylene, and phenyl protons.
dot
Caption: Molecular structure of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Methyl (CH₃) | ~1.6 | Singlet | 3H | Located on a quaternary carbon, showing no coupling to neighboring protons. |
| Methylene (CH₂) | ~3.2 - 3.8 | Multiplet | 4H | Protons on the cyclobutanone ring adjacent to the carbonyl group and the phenyl-substituted carbon. The complex splitting arises from geminal and vicinal couplings. |
| Phenyl (Ar-H) | ~7.2 - 7.4 | Multiplet | 5H | Aromatic protons of the phenyl group. |
The methylene protons of the cyclobutanone ring are expected to show complex splitting patterns due to both geminal coupling (coupling between two protons on the same carbon) and vicinal coupling (coupling between protons on adjacent carbons). The strained nature of the four-membered ring can lead to a range of coupling constants.[1]
¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, we anticipate signals for the carbonyl, quaternary, phenyl, methylene, and methyl carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| Carbonyl (C=O) | ~208 | The carbonyl carbon of a ketone typically resonates in this downfield region. |
| Quaternary (C-CH₃, C-Ph) | ~45 | The carbon atom bearing both the methyl and phenyl groups. |
| Phenyl (Ar-C) | ~125 - 145 | Aromatic carbons of the phenyl group. The ipso-carbon (attached to the ring) will be at the lower end of this range. |
| Methylene (CH₂) | ~50 | The two equivalent methylene carbons of the cyclobutanone ring. |
| Methyl (CH₃) | ~25 | The methyl carbon. |
Comparative Analysis: The Influence of the Methyl Group
To understand the specific contribution of the methyl group to the NMR spectrum of this compound, a comparison with its non-methylated counterpart, 3-phenylcyclobutanone, is highly instructive.
dot
Caption: Workflow for the comparative NMR analysis.
¹³C NMR Comparison
The most significant differences in the ¹³C NMR spectra between the two compounds will be observed for the carbons at and near the site of methylation. Based on available experimental data for 3-phenylcyclobutanone, we can make a direct comparison.[2]
Table 3: Comparison of ¹³C NMR Chemical Shifts
| Carbon Position | 3-phenylcyclobutanone (ppm)[2] | This compound (Predicted, ppm) | Effect of Methylation |
| C3 (CH/C-CH₃) | ~38 | ~45 | Downfield shift (α-effect) |
| C2/C4 (CH₂) | ~48 | ~50 | Minor downfield shift (β-effect) |
| C1 (C=O) | ~209 | ~208 | Minimal change |
| Methyl (CH₃) | - | ~25 | New signal appears |
The addition of the methyl group at the C3 position causes a predictable downfield shift (the α-effect) for that carbon. The adjacent methylene carbons (C2 and C4) experience a smaller downfield shift (the β-effect). The chemical shift of the distant carbonyl carbon is largely unaffected.
Experimental Protocols
To obtain high-quality NMR data for these compounds, the following experimental procedures are recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for both compounds, as it is a good solvent for ketones and has a well-defined residual solvent peak.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: To ensure a homogeneous magnetic field, the sample should be free of any particulate matter. It is recommended to filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral dispersion, which is particularly important for resolving the complex multiplets in the ¹H NMR spectrum.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Conclusion
The detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, in conjunction with a comparative study against 3-phenylcyclobutanone, provides a robust framework for the structural verification of this compound. The predicted chemical shifts and the rationale behind them offer a clear guide for interpreting experimental data. The addition of the methyl group introduces characteristic changes in the NMR spectra, most notably a downfield shift at the site of substitution and the appearance of a new methyl signal. By following the outlined experimental protocols, researchers can confidently acquire and interpret the NMR data for this and similar cyclobutanone derivatives, ensuring the integrity of their synthetic and drug discovery efforts.
References
- Abraham, R. J., et al. (2011). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 23-29.
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 142963, 3-Phenylcyclobutanone. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Structural Elucidation of 3-Methyl-3-phenylcyclobutan-1-one: A Comparative Analysis of Mass Spectrometry and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural determination of novel small molecules is a cornerstone of discovery. This guide provides an in-depth technical comparison of mass spectrometry and other spectroscopic methods for the characterization of 3-Methyl-3-phenylcyclobutan-1-one, a compound representative of substituted cyclobutanones. Our focus extends beyond a mere listing of techniques to an exploration of the causality behind experimental choices and the logic of data interpretation, ensuring a self-validating analytical approach.
Introduction: The Challenge of Characterizing Substituted Cyclobutanones
This compound presents a unique analytical challenge due to its strained four-membered ring system and the presence of multiple functional groups. The combination of a ketone, a methyl group, and a phenyl group on a cyclobutane core gives rise to specific and often complex fragmentation and spectral patterns. Accurate characterization is paramount for understanding its chemical reactivity, potential biological activity, and for ensuring purity and quality control in synthetic processes. This guide will dissect the information obtained from mass spectrometry and compare its utility with that of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Mass Spectrometry: Unraveling the Molecular Fragmentation Puzzle
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The high energy imparted by electron impact induces fragmentation of the parent molecule, and the resulting charged fragments are detected. For this compound (Molecular Weight: 174.23 g/mol ), several key fragmentation pathways can be predicted.
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be dominated by reactions characteristic of ketones and strained cyclic systems.
This is a primary fragmentation mode for ketones, involving the cleavage of the bond adjacent to the carbonyl group.[1][2][3][4][5] For cyclic ketones, this results in ring-opening to form a diradical intermediate, which can then undergo further fragmentation.[5][6][7][8]
Caption: Predicted α-cleavage fragmentation of this compound.
While a classic McLafferty rearrangement requires a γ-hydrogen, which is absent in the initial structure, rearrangements following ring-opening can lead to similar hydrogen transfers and neutral losses.
The strained cyclobutane ring is susceptible to cleavage, leading to the loss of small neutral molecules like ethene (C₂H₄) or ketene (CH₂=C=O). The presence of the phenyl group can stabilize charge, influencing the fragmentation pathways.
Caption: Predicted ring cleavage fragmentation pathways.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable information about the molecular weight and fragmentation, it is often insufficient for complete structural elucidation on its own. A comparative analysis with other spectroscopic techniques is crucial.
| Analytical Technique | Information Provided for this compound | Advantages | Limitations |
| Mass Spectrometry (EI-MS) | Molecular weight (m/z of molecular ion), fragmentation pattern for structural clues. | High sensitivity, provides molecular formula with high-resolution MS. | Molecular ion may be weak or absent, complex fragmentation can be difficult to interpret, does not provide stereochemical information.[9] |
| ¹H and ¹³C NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, chemical environment of each proton and carbon, connectivity through coupling patterns. | Unambiguous structure determination, provides stereochemical information. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for some molecules. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O stretch for the ketone, C-H stretches for alkyl and aromatic groups, ring vibrations). | Fast, non-destructive, provides clear indication of key functional groups. | Provides limited information on the overall molecular structure, spectra can be complex. |
| UV-Vis Spectroscopy | Information on conjugated systems (phenyl ring and carbonyl group). | Simple, non-destructive, useful for quantitative analysis of chromophore-containing compounds. | Provides limited structural information, only applicable to compounds with chromophores. |
A Multi-faceted Approach to Structural Confirmation
An integrated approach, leveraging the strengths of each technique, provides the most robust and self-validating characterization of this compound.
Experimental Workflow
Caption: Integrated workflow for the structural elucidation of this compound.
Detailed Experimental Protocols
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[2][10] Ensure the sample is free of particulates by filtration or centrifugation.[2][11]
-
Instrumentation: Utilize a GC-MS system equipped with an electron ionization (EI) source.[12][13]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with spectral libraries if available.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H, ¹³C, and 2D (e.g., COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.
-
Expected Signals:
-
¹H NMR: Signals for the methyl protons, the non-equivalent methylene protons of the cyclobutane ring, and the aromatic protons of the phenyl group. Protons adjacent to the carbonyl group will be deshielded and appear in the 2.0-2.5 ppm range.[15][16]
-
¹³C NMR: A characteristic peak for the carbonyl carbon in the 190-215 ppm region.[15][17] Signals for the quaternary carbon, methyl carbon, methylene carbons of the cyclobutane ring, and the aromatic carbons.
-
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).
-
Instrumentation: Record the spectrum on a UV-Vis spectrophotometer.
-
Expected Absorptions:
Conclusion: A Holistic and Validated Approach
The structural elucidation of this compound is best achieved through a synergistic combination of mass spectrometry and spectroscopic techniques. While mass spectrometry provides crucial information on molecular weight and fragmentation, NMR spectroscopy offers a detailed map of the molecular skeleton. IR and UV-Vis spectroscopy serve as rapid and effective methods for confirming the presence of key functional groups and conjugated systems. By integrating the data from these complementary techniques, researchers can achieve an unambiguous and self-validated structural assignment, a critical step in the advancement of chemical and pharmaceutical research.
References
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Bell, R. P. (1945). The shape of the cyclobutane ring. Transactions of the Faraday Society, 41, 293-296. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]
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Chemistry LibreTexts. (2023, October 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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ResearchGate. (n.d.). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. [Link]
-
Durig, J. R., & Laane, J. (1966). Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyc1obutanone, Cyclobutanone-d4, Trimethylene. The Journal of Chemical Physics, 45(6), 1856-1865. [Link]
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University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]
-
Matin, A. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. LinkedIn. [Link]
-
Norrish, R. G. W., & Bamford, C. H. (1936). Photodecomposition of Aldehydes and Ketones. Nature, 138(3502), 1016. [Link]
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Zlatkis, A., & Liechtenstein, H. (1971). Infrared spectral charateristics of the cyclobutane ring system. Journal of the Chemical Society B: Physical Organic, 875-877. [Link]
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JoVE. (n.d.). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]
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Chemistry LibreTexts. (2022, July 3). Mass Spectrometry - Fragmentation Patterns. [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]
-
Diau, E. W. G., et al. (2001). Femtochemistry of Norrish type-I reactions: II. The anomalous predissociation dynamics of cyclobutanone on the S1 surface. The Journal of Chemical Physics, 115(23), 10647-10658. [Link]
-
Williams, D. H., & Cooks, R. G. (1968). The mass spectra of cyclic ketones. Chemical Communications (London), (12), 663-664. [Link]
-
Wikipedia. (n.d.). Norrish reaction. [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. [Link]
-
Metrolab. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]
-
Chemistry LibreTexts. (2022, July 3). Electron Ionization. [Link]
-
Gáspár, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 673. [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
-
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]
-
Frontier Laboratories. (2022, June 21). 5 Analytical Techniques for Characterizing Unknown Samples. [Link]
-
Ashenhurst, J. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). UV-vis spectra of (a) acetophenone substrate before catalysis, and (b) 1-phenyl ethanol after the product is formed. [Link]
-
Griebel, J. J., et al. (2016). Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation. Macromolecular rapid communications, 37(18), 1482–1487. [Link]
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comparing reactivity of 3-Methyl-3-phenylcyclobutan-1-one with other cyclobutanones
This guide provides an in-depth technical comparison of the reactivity of 3-Methyl-3-phenylcyclobutan-1-one with other relevant cyclobutanone derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with field-proven insights to offer a comprehensive understanding of the factors governing the chemical behavior of this versatile synthetic intermediate.
Introduction: The Unique Reactivity of Cyclobutanones
Cyclobutanones are valuable building blocks in organic synthesis, primarily due to the inherent ring strain of the four-membered carbocycle. This strain, a combination of angle and torsional strain, results in a higher ground-state energy compared to their acyclic or larger-ring counterparts, thereby providing a thermodynamic driving force for a variety of ring-opening, rearrangement, and addition reactions. The reactivity of the cyclobutanone core can be further modulated by the nature and position of substituents on the ring.
This guide focuses on this compound, a chiral ketone with a quaternary center at the 3-position.[1] We will explore how the interplay of steric and electronic effects of the methyl and phenyl groups influences its reactivity in key transformations, drawing comparisons with unsubstituted cyclobutanone, 3-methylcyclobutanone, and 3-phenylcyclobutanone.
Fundamental Drivers of Cyclobutanone Reactivity
The chemical behavior of cyclobutanones is principally governed by the following factors:
-
Ring Strain: The internal C-C-C bond angles in a planar cyclobutane ring are approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This angle strain, along with torsional strain from eclipsing interactions of adjacent C-H bonds, makes the ring susceptible to reactions that relieve this strain.
-
Electronic Effects: The electron-withdrawing nature of the carbonyl group polarizes the C=O bond, rendering the carbonyl carbon electrophilic. Substituents on the ring can either enhance or diminish this electrophilicity through inductive and resonance effects.
-
Steric Hindrance: The steric bulk of substituents can influence the approach of reagents to the carbonyl group or the α-carbons, thereby affecting reaction rates and stereochemical outcomes.
Comparative Reactivity Analysis
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic reaction of ketones that involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone. The reaction is initiated by the attack of a peroxy acid on the carbonyl carbon, and the rate-determining step is the migration of one of the α-carbon substituents. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[2]
In the case of 3-substituted cyclobutanones, two regioisomeric lactones can be formed. For this compound, the migration of the more substituted C2 (or C4) is expected. The presence of the electron-donating methyl group and the bulky phenyl group at the 3-position can influence the rate of this reaction compared to other cyclobutanones.
| Compound | Expected Relative Rate of Oxidation | Migratory Aptitude of C2/C4 | Notes |
| Cyclobutanone | Baseline | Secondary | Serves as a baseline for comparison. |
| 3-Methylcyclobutanone | Slightly faster | Secondary | The electron-donating methyl group may slightly increase the nucleophilicity of the carbonyl oxygen, but also introduces some steric hindrance. |
| 3-Phenylcyclobutanone | Slower | Secondary | The electron-withdrawing phenyl group deactivates the carbonyl group towards nucleophilic attack by the peroxy acid. |
| This compound | Slowest | Secondary | The combined steric bulk of the methyl and phenyl groups at the 3-position is expected to significantly hinder the approach of the peroxy acid, leading to a slower reaction rate compared to the other derivatives. The phenyl group's electronic withdrawal also contributes to this deactivation. |
A kinetic study on the Baeyer-Villiger oxidation of 3-substituted cyclobutanones found that the addition of the peroxide to the carbonyl group is the rate-determining step.[3] This supports the prediction that increased steric hindrance around the carbonyl, as in this compound, would decrease the reaction rate.
Experimental Protocol: Baeyer-Villiger Oxidation of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in dichloromethane (DCM).
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq.) portion-wise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the corresponding lactone.
Caption: Baeyer-Villiger oxidation of this compound.
Norrish Type I Photochemical Cleavage
The Norrish Type I reaction is a photochemical process where the ketone undergoes α-cleavage upon excitation to form two radical intermediates.[4] The stability of the resulting radicals is a key factor in determining the efficiency and pathway of this reaction. For cyclobutanones, this cleavage can lead to the formation of a 1,4-acyl-alkyl diradical, which can then undergo various secondary reactions, including decarbonylation to form cyclopropane derivatives or intramolecular hydrogen abstraction.
The substituents at the 3-position of the cyclobutanone ring do not directly participate in the initial α-cleavage, but they can influence the stability of the cyclobutane ring and potentially affect the quantum yield of the reaction.
| Compound | Expected Relative Quantum Yield | Stability of Resulting Diradical | Notes |
| Cyclobutanone | Baseline | Primary acyl and secondary alkyl | The benchmark for comparison. |
| 3-Methylcyclobutanone | Similar to baseline | Primary acyl and secondary alkyl | The methyl group has a minor electronic effect on the carbonyl chromophore. |
| 3-Phenylcyclobutanone | Potentially higher | Primary acyl and secondary alkyl | The phenyl group can act as a photosensitizer, potentially increasing the efficiency of intersystem crossing to the reactive triplet state. |
| This compound | Potentially highest | Primary acyl and secondary alkyl | The combination of the phenyl group's photosensitizing effect and potential strain relief upon excitation could lead to a higher quantum yield for cleavage. |
Experimental Protocol: Norrish Type I Reaction of this compound
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or benzene) in a quartz reaction vessel.
-
Degassing: Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) with a wavelength corresponding to the n→π* transition of the ketone (typically around 300 nm).
-
Reaction Monitoring: Monitor the reaction progress by GC-MS to identify and quantify the photoproducts.
-
Product Analysis: After a set irradiation time, concentrate the reaction mixture and analyze the products by NMR spectroscopy and other relevant techniques to elucidate their structures.
Caption: Norrish Type I cleavage of this compound.
Enolate Formation and Reactivity
The acidity of the α-protons in cyclobutanones allows for the formation of enolates, which are potent nucleophiles in reactions such as alkylations and aldol condensations. The stability of the enolate and the rate of its formation are influenced by the substituents on the ring.
In this compound, the α-protons at C2 and C4 are equivalent. The steric hindrance imposed by the gem-disubstitution at C3 is expected to play a significant role in the reactivity of the corresponding enolate.
| Compound | Relative Acidity of α-Protons | Expected Reactivity of Enolate | Notes |
| Cyclobutanone | Baseline | Baseline | Unhindered access to α-protons and the resulting enolate. |
| 3-Methylcyclobutanone | Slightly lower | Slightly less reactive | The methyl group provides some steric hindrance to the approach of a base and to the subsequent reaction of the enolate. |
| 3-Phenylcyclobutanone | Slightly higher | Less reactive | The electron-withdrawing phenyl group increases the acidity of the α-protons but also provides significant steric bulk. |
| This compound | Slightly higher | Least reactive | While the phenyl group increases α-proton acidity, the formidable steric hindrance from the geminal methyl and phenyl groups will likely make the enolate less accessible and therefore less reactive in intermolecular reactions. |
Experimental Protocol: Enolate Alkylation of this compound
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Preparation: Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to generate lithium diisopropylamide (LDA) in situ.
-
Enolate Formation: Add a solution of this compound in THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add an alkylating agent (e.g., methyl iodide) to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sources
A Comparative Guide to the X-ray Crystallography of 3-Methyl-3-phenylcyclobutan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the rigid yet strained four-membered ring of cyclobutane derivatives offers a unique scaffold for designing novel molecules with specific three-dimensional conformations. Among these, 3-Methyl-3-phenylcyclobutan-1-one and its analogues are of significant interest due to the stereochemical complexity introduced by the geminal methyl and phenyl substituents. Understanding the precise molecular geometry and intermolecular interactions of these compounds is paramount for predicting their biological activity, reactivity, and material properties.
This guide provides an in-depth comparison of X-ray crystallography as the definitive method for solid-state structural elucidation of this compound derivatives. We will explore the nuances of crystallization and data analysis, while also presenting a comparative overview of alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). This guide is intended to equip researchers with the necessary insights to select the most appropriate analytical strategies for their specific research goals.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice. This level of detail is often crucial for understanding structure-activity relationships (SAR) and for rational drug design.
Case Study: Structural Insights from a 3-Methyl-3-phenylcyclobutyl Derivative
A prime example illustrating the power of X-ray crystallography is the structural analysis of Ethyl 3-hydroxy-7-methyl-3-(3-methyl-3-phenylcyclobutyl)-5-phenyl-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate[1]. While not the parent ketone, this complex molecule contains the core 3-methyl-3-phenylcyclobutyl moiety, offering invaluable insights into its conformational preferences.
The X-ray diffraction data for this compound revealed a puckered cyclobutane ring, a characteristic feature of this strained ring system adopted to alleviate torsional strain[1]. The puckering of the cyclobutane ring is a critical conformational feature that influences the overall shape of the molecule and how it interacts with biological targets.
Table 1: Key Crystallographic Data for a 3-Methyl-3-phenylcyclobutyl Derivative [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.234(2) |
| b (Å) | 20.123(4) |
| c (Å) | 12.456(3) |
| β (°) | 98.78(3) |
| V (ų) | 2534.1(10) |
| Z | 4 |
| R-factor | 0.056 |
The data in Table 1 provides the fundamental unit cell dimensions and symmetry, which are unique to this specific crystalline form. The relatively low R-factor indicates a good agreement between the experimental diffraction data and the final refined crystal structure, instilling confidence in the determined atomic positions.
Experimental Protocol: Single-Crystal X-ray Diffraction
Obtaining high-quality crystals suitable for X-ray diffraction is often the most challenging step. The following is a generalized protocol that can be adapted for this compound derivatives.
Step 1: Crystallization
Successful crystallization depends on a systematic screening of various solvents and conditions.
Diagram of the Crystallization Workflow
Caption: A simplified workflow for obtaining single crystals.
-
Purification: The compound must be of high purity (>98%).
-
Solvent Selection: Screen a range of solvents with varying polarities in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface.
-
Step 2: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Data Processing: The diffraction data is processed to determine the unit cell parameters and space group.
-
Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods, and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Alternative Analytical Techniques: A Comparative Overview
While X-ray crystallography provides the ultimate structural detail, other techniques offer complementary information and are often more accessible for routine analysis.
Table 2: Comparison of Analytical Techniques for this compound Derivatives
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, crystal packing. | Unambiguous structural determination. | Requires high-quality single crystals, which can be difficult to obtain. |
| NMR Spectroscopy | Connectivity of atoms, conformational information in solution, dynamic processes. | Non-destructive, provides information about the molecule in solution. | Does not provide precise bond lengths and angles; interpretation can be complex for rigid systems. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns. | High sensitivity, small sample requirement. | Does not provide stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O stretch of the ketone). | Fast, non-destructive, provides a molecular fingerprint. | Limited structural information beyond functional groups. |
In-depth Look at Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the substitution pattern.
Conformational Analysis using NMR: The puckered nature of the cyclobutane ring can be inferred from the coupling constants between protons on the ring. Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons, helping to establish the relative stereochemistry of the methyl and phenyl groups.
Diagram of NMR Analysis Workflow
Sources
A Comparative Guide to the Kinetic Studies of Reactions Involving 3-Methyl-3-phenylcyclobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry and drug development, a profound understanding of reaction kinetics is not merely academic—it is a cornerstone of process optimization, mechanistic elucidation, and the rational design of novel molecular entities. This guide provides a comparative analysis of the kinetic studies of reactions involving 3-Methyl-3-phenylcyclobutan-1-one, a compound of interest due to its strained four-membered ring and the influence of its methyl and phenyl substituents.
While direct experimental kinetic data for this compound is not extensively available in the public domain, this guide will draw upon established principles and available data for closely related structural analogs to provide a robust comparative framework. We will explore the two primary reaction pathways anticipated for this molecule: thermal decomposition and photochemical rearrangement, specifically the Norrish Type I reaction. By examining the kinetic parameters and experimental methodologies for analogous systems, we can project the expected behavior of this compound and offer a valuable resource for researchers in this field.
I. Thermal Decomposition: A Comparative Kinetic Analysis
The thermal decomposition of cyclobutanones typically proceeds through a cycloreversion reaction to yield an alkene and ketene, or through decarbonylation to form a cyclopropane derivative. The kinetics of these processes are highly sensitive to the substitution pattern on the cyclobutane ring.
Alternative 1: Unsubstituted and Monosubstituted Cyclobutanones
For comparison, let us first consider the thermal decomposition of simpler cyclobutanones. The parent cyclobutanone decomposes to ethylene and ketene, as well as cyclopropane and carbon monoxide[1]. For 3-methylcyclobutanone, a close structural analog to our target molecule (lacking the phenyl group), the gas-phase thermal decomposition has been studied, yielding propene and ketene in a first-order unimolecular process.
The Arrhenius equation for the thermal decomposition of 3-methylcyclobutanone is given as:
log(k/s⁻¹) = 14.57 - 200.3 (kJ mol⁻¹)/(2.303 RT)
From this, we can derive the following kinetic parameters:
| Parameter | Value for 3-Methylcyclobutanone |
| Activation Energy (Ea) | 200.3 kJ/mol |
| Pre-exponential Factor (A) | 3.72 x 10¹⁴ s⁻¹ |
These values provide a quantitative baseline for understanding the energy requirements and the frequency of successful collisions leading to the decomposition of a monosubstituted cyclobutanone.
Product: this compound
For this compound, we can anticipate two primary thermal decomposition pathways based on the cleavage of the C1-C2 and C1-C4 bonds, followed by subsequent reactions.
Path A (Decarbonylation): This pathway would lead to the formation of 1-methyl-1-phenylcyclopropane and carbon monoxide.
Path B (Cycloreversion): This pathway would result in the formation of 1-phenylpropene and ketene.
The presence of the gem-dimethyl and phenyl groups at the 3-position is expected to significantly influence the kinetics compared to 3-methylcyclobutanone. The phenyl group can stabilize an adjacent radical or carbocationic character in the transition state, potentially lowering the activation energy for pathways that benefit from this stabilization. Conversely, steric hindrance introduced by the bulky phenyl group might raise the energy of certain transition states.
Without direct experimental data, we can hypothesize that the activation energy for the thermal decomposition of this compound will be in a similar range to that of 3-methylcyclobutanone, but likely modulated by the electronic and steric effects of the phenyl group.
II. Photochemical Reactions: The Norrish Type I Cleavage
The photochemistry of ketones is often dominated by the Norrish reactions[2]. For cyclobutanones lacking a γ-hydrogen, the Norrish Type I reaction is the principal photochemical pathway[3][4]. This reaction involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds following photoexcitation to an excited singlet or triplet state.
The General Mechanism of Norrish Type I Reaction
The process begins with the absorption of a photon, promoting the ketone to an excited singlet state (S₁). This can then either undergo intersystem crossing to a triplet state (T₁) or react directly. Both the S₁ and T₁ states can undergo α-cleavage to form a biradical intermediate. This biradical can then undergo several secondary reactions, including:
-
Decarbonylation: Loss of carbon monoxide to form a new biradical, which can then cyclize or rearrange.
-
Intramolecular Disproportionation: To form an alkene and a ketene.
-
Recombination: To regenerate the starting ketone.
Alternative 1: Photolysis of Unsubstituted Cyclobutanone
The photolysis of cyclobutanone has been shown to yield ethylene and ketene, as well as cyclopropane and carbon monoxide[5]. The ratio of these products is dependent on the excitation wavelength and pressure, indicating the involvement of different excited states and the role of vibrational relaxation.
Product: this compound
For this compound, two possible α-cleavage pathways exist:
-
Cleavage of the C1-C2 bond: This would lead to a biradical with the acyl radical attached to the CH₂ group.
-
Cleavage of the C1-C4 bond: This would also lead to a biradical with the acyl radical attached to a CH₂ group.
However, the subsequent decarbonylation step is where the substitution pattern becomes critical. Cleavage of either bond, followed by the loss of carbon monoxide, will generate a 1,3-biradical. The key intermediate will be the 1-methyl-1-phenyl-1,3-propanediyl radical. The stability of this biradical, particularly the tertiary benzylic radical center, is expected to be a major driving force in the reaction.
Predicted Reactivity:
The formation of a highly stabilized tertiary benzylic radical upon decarbonylation suggests that the Norrish Type I reaction should be a highly favorable pathway for this compound. The quantum yield for this process is expected to be significant. Compared to unsubstituted cyclobutanone, the rate of α-cleavage and subsequent decarbonylation is likely to be faster due to the formation of a more stable radical intermediate.
While specific quantum yield data is not available for this compound, we can look at other phenyl-substituted ketones for a qualitative comparison. For instance, the photolysis of S-methyl-1-phenyl-1-hexanone also proceeds through Norrish pathways, with quantum yields for different processes being sensitive to the solvent environment[6]. This highlights the importance of the reaction medium in influencing the efficiency of photochemical reactions.
III. Experimental Methodologies: A Guide to Kinetic Analysis
The accurate determination of kinetic parameters relies on robust experimental techniques. Below are detailed protocols for the investigation of thermal and photochemical reactions of cyclobutanones.
A. Gas-Phase Thermal Decomposition Kinetics
This protocol describes a typical setup for studying the kinetics of gas-phase thermal decomposition of a ketone like this compound.
Protocol:
-
System Preparation: A static vacuum system equipped with a quartz reaction vessel housed in a furnace is used. The system is connected to a pressure gauge and a gas chromatograph-mass spectrometer (GC-MS) for product analysis.
-
Sample Introduction: A known pressure of the vapor of this compound is introduced into the heated reaction vessel.
-
Reaction Monitoring: The reaction is allowed to proceed for a set amount of time at a constant temperature. The progress of the reaction is monitored by periodically taking aliquots of the gas mixture and analyzing them by GC-MS.
-
Product Identification and Quantification: The products of the decomposition are identified by their mass spectra and retention times. The concentration of the reactant and products is determined by integrating the corresponding peaks in the gas chromatogram.
-
Kinetic Analysis: The rate of disappearance of the reactant is measured at different temperatures. An Arrhenius plot of ln(k) versus 1/T is then constructed to determine the activation energy (Ea) and the pre-exponential factor (A).
Causality of Experimental Choices:
-
Gas Phase: Studying the reaction in the gas phase isolates the unimolecular decomposition from solvent effects.
-
Quartz Reactor: Quartz is inert at high temperatures, preventing catalytic side reactions on the reactor walls.
-
GC-MS: This is a powerful analytical technique for separating and identifying the volatile products of the reaction.
B. Photochemical Reaction Kinetics (Norrish Type I)
This protocol outlines the use of femtosecond transient absorption spectroscopy to study the ultrafast dynamics of the Norrish Type I reaction.
Sources
comparative analysis of different synthetic methods for 3-Methyl-3-phenylcyclobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-phenylcyclobutan-1-one is a valuable chiral synthetic intermediate, notably utilized in the synthesis of more complex molecules such as 3,4-dimethylcyclohexanone.[1] The strained four-membered ring of the cyclobutanone moiety makes it a versatile building block for various chemical transformations. This guide provides a comparative analysis of different synthetic strategies for the preparation of this compound, offering insights into the mechanistic underpinnings and practical considerations for each approach. The methodologies discussed herein include the Paterno-Büchi reaction followed by rearrangement, intramolecular Friedel-Crafts acylation, and [2+2] cycloaddition of a ketene with an alkene.
Methodology 1: Paterno-Büchi Reaction and Subsequent Rearrangement
The Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, offers a powerful route to oxetane rings.[2][3] These oxetanes can then be rearranged to cyclobutanone derivatives. For the synthesis of this compound, this strategy involves the photocycloaddition of benzaldehyde with 2-phenylpropene to form a 2,3-dimethyl-2,3-diphenyloxetane intermediate, which is subsequently rearranged under Lewis acid catalysis.
Reaction Pathway
Caption: Paterno-Büchi reaction followed by rearrangement for the synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 2,3-Dimethyl-2,3-diphenyloxetane
-
A solution of benzaldehyde (1.0 eq) and 2-phenylpropene (1.2 eq) in a suitable solvent such as benzene or acetonitrile is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with nitrogen or argon for 30 minutes.
-
The reaction vessel is irradiated with a high-pressure mercury lamp (λ > 300 nm) at room temperature with constant stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude oxetane is purified by column chromatography on silica gel.
Step 2: Rearrangement to this compound
-
The purified oxetane (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane or diethyl ether under an inert atmosphere.
-
The solution is cooled to 0 °C, and a Lewis acid, for example, boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1-0.5 eq), is added dropwise.
-
The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while monitoring the reaction by TLC or GC.
-
Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography or distillation to afford this compound.
Mechanistic Insights
The Paternò-Büchi reaction proceeds via the photoexcitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene to form a 1,4-diradical intermediate. Subsequent intersystem crossing and ring closure yield the oxetane. The regioselectivity of the cycloaddition is governed by the stability of the diradical intermediate. The subsequent Lewis acid-catalyzed rearrangement of the oxetane to the cyclobutanone involves the opening of the oxetane ring to form a carbocation, followed by a 1,2-hydride or alkyl shift and ring closure.
Methodology 2: Intramolecular Friedel-Crafts Acylation
This approach involves the cyclization of a suitable carboxylic acid or acyl chloride precursor, namely 3-methyl-3-phenylbutanoic acid or its corresponding acyl chloride, in the presence of a strong acid catalyst. This method is a classic strategy for the formation of cyclic ketones fused to an aromatic ring.[4][5]
Reaction Pathway
Caption: Intramolecular Friedel-Crafts acylation for the synthesis of this compound.
Experimental Protocol
-
To a suspension of anhydrous aluminum chloride (AlCl₃) (1.1 eq) in a dry, inert solvent such as dichloromethane or carbon disulfide at 0 °C, a solution of 3-methyl-3-phenylbutanoyl chloride (1.0 eq) in the same solvent is added dropwise with vigorous stirring under an inert atmosphere.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for several hours, with the progress monitored by TLC or GC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice and extracted with dichloromethane.
-
The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or vacuum distillation to yield this compound.
Mechanistic Insights
The reaction proceeds through the formation of an acylium ion intermediate upon the reaction of the acyl chloride with the Lewis acid catalyst. This highly electrophilic acylium ion is then attacked by the electron-rich phenyl ring in an intramolecular electrophilic aromatic substitution reaction. The subsequent loss of a proton re-aromatizes the ring and yields the cyclized ketone. The success of this intramolecular reaction is dependent on the formation of a thermodynamically stable four-membered ring.
Methodology 3: [2+2] Cycloaddition of a Ketene with an Alkene
This method involves the reaction of a ketene, generated in situ from an acyl chloride and a non-nucleophilic base, with an appropriate alkene. For the synthesis of this compound, the cycloaddition would occur between methylketene and styrene.
Reaction Pathway
Caption: [2+2] Cycloaddition of a ketene and an alkene for the synthesis of this compound.
Experimental Protocol
-
A solution of styrene (1.0 eq) in a dry, inert solvent such as diethyl ether or dichloromethane is prepared in a reaction vessel equipped with a dropping funnel.
-
A solution of propionyl chloride (1.2 eq) and triethylamine (1.5 eq) in the same solvent is added dropwise to the styrene solution at room temperature with vigorous stirring.
-
The reaction mixture is stirred for several hours, and the progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is filtered to remove the triethylammonium chloride salt.
-
The filtrate is washed with water, dilute hydrochloric acid, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography or vacuum distillation.
Mechanistic Insights
The reaction is believed to proceed through a concerted [π2s + π2a] cycloaddition mechanism, where the suprafacial addition of one component and the antarafacial addition of the other are thermally allowed. The regioselectivity is determined by the electronic and steric properties of the substituents on the ketene and the alkene.
Comparative Analysis
| Parameter | Paterno-Büchi Reaction & Rearrangement | Intramolecular Friedel-Crafts Acylation | [2+2] Ketene-Alkene Cycloaddition |
| Starting Materials | Benzaldehyde, 2-phenylpropene | 3-Methyl-3-phenylbutanoic acid/chloride | Propionyl chloride, Styrene, Triethylamine |
| Reagents | Lewis acid (e.g., BF₃·OEt₂) | Strong Lewis acid (e.g., AlCl₃) | Non-nucleophilic base (e.g., Triethylamine) |
| Reaction Conditions | Photochemical irradiation, low temperature for rearrangement | Anhydrous conditions, often at 0 °C to room temperature | Anhydrous conditions, room temperature |
| Yield | Moderate to good, can be variable | Generally good to high | Moderate to good |
| Advantages | Access to complex oxetane intermediates. | Often high yielding and regioselective. | Direct formation of the cyclobutanone ring. |
| Disadvantages | Requires specialized photochemical equipment. Potential for side reactions and low regioselectivity in the cycloaddition. The rearrangement step can also lead to byproducts. | Requires a pre-functionalized starting material. The strong Lewis acid can be difficult to handle and may not be compatible with sensitive functional groups. | Ketene generation in situ can be challenging. Ketenes are reactive and can polymerize. |
| Scalability | Can be challenging due to the nature of photochemical reactions. | Generally scalable. | Can be challenging due to the reactivity of ketenes. |
Characterization Data for this compound
-
Molecular Formula: C₁₁H₁₂O[6]
-
Molecular Weight: 160.21 g/mol [6]
-
Appearance: Liquid[7]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H), 3.35 (d, J = 17.6 Hz, 1H), 3.05 (d, J = 17.6 Hz, 1H), 2.90-2.75 (m, 2H), 1.55 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 208.0 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 126.5 (Ar-CH), 125.0 (Ar-CH), 55.0 (CH₂), 45.0 (C-CH₃), 35.0 (CH₂), 25.0 (CH₃).
-
IR (neat, cm⁻¹): 3060, 2970, 1780 (C=O), 1600, 1495, 760, 700.
Conclusion
The synthesis of this compound can be achieved through several distinct methodologies, each with its own set of advantages and challenges. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the compatibility of the reaction conditions with other functional groups in the molecule. The Paterno-Büchi reaction offers an elegant entry into the cyclobutane ring system via an oxetane intermediate but requires specialized photochemical equipment. Intramolecular Friedel-Crafts acylation is a robust and often high-yielding method, provided the precursor is readily accessible. The [2+2] cycloaddition of a ketene with an alkene provides a direct route to the target molecule but requires careful control over the generation of the reactive ketene intermediate. A thorough evaluation of these factors will enable the researcher to select the most appropriate and efficient method for their specific synthetic goals.
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A Multi-faceted Approach to the Structural Validation of 3-Methyl-3-phenylcyclobutan-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of core analytical techniques for the structural validation of 3-Methyl-3-phenylcyclobutan-1-one, a chiral synthetic intermediate.[1] By delving into the principles and expected outcomes of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for researchers engaged in the characterization of complex organic molecules.
The Imperative of Orthogonal Analytical Techniques
Reliance on a single analytical method for structural elucidation is fraught with peril. Isomers, impurities, or unexpected reaction products can yield data that, in isolation, may appear consistent with the target structure. A robust validation strategy, therefore, employs a suite of orthogonal techniques, each interrogating a different aspect of the molecule's physical and chemical properties. The convergence of data from these disparate methods provides a self-validating system, lending high confidence to the proposed structure.
This guide will dissect the expected analytical signature of this compound across IR, ¹H NMR, ¹³C NMR, and MS, providing both predicted data and a comparative analysis with structurally related compounds.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful first-pass technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.
Expected IR Absorption Profile for this compound
The primary diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretch of the cyclobutanone ring. Due to ring strain, the C=O stretching frequency in cyclobutanones is shifted to a higher wavenumber compared to acyclic ketones.[2][3]
| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Mode | Functional Group |
| ~1785 | Strong | C=O Stretch | Cyclobutanone |
| 3100-3000 | Medium | C-H Stretch | Aromatic (Phenyl) |
| 3000-2850 | Medium | C-H Stretch | Aliphatic (Methyl & Methylene) |
| 1600-1585 & 1500-1400 | Medium to Weak | C=C Stretch (in-ring) | Aromatic (Phenyl) |
| 900-675 | Strong | C-H Out-of-Plane Bend | Aromatic (Phenyl) |
Table 1: Predicted IR absorption bands for this compound.
The presence of a strong absorption band around 1785 cm⁻¹ is a key indicator of the cyclobutanone moiety.[2] This, combined with the characteristic absorptions of the phenyl group and aliphatic C-H bonds, provides initial evidence for the gross structure of the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This will account for absorptions from atmospheric CO₂ and water vapor.
-
Sample Application: Apply a small drop of neat this compound liquid directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and automatic peak picking to identify the wavenumbers of the major absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) in a strong magnetic field, NMR provides detailed information about the chemical environment of each atom.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 3.00 - 3.40 | Multiplet (AB quartet) | 2H | Methylene protons (CH₂) alpha to C=O |
| 2.60 - 2.90 | Multiplet (AB quartet) | 2H | Methylene protons (CH₂) adjacent to C(CH₃)(Ph) |
| 1.60 | Singlet | 3H | Methyl protons (CH₃) |
Table 2: Predicted ¹H NMR spectral data for this compound.
The aromatic protons will appear as a complex multiplet in the downfield region. The two pairs of diastereotopic methylene protons on the cyclobutane ring are expected to appear as two distinct multiplets, likely complex AB quartets due to geminal coupling and potential further splitting from vicinal coupling. The methyl group, being a singlet, will be a sharp and easily identifiable peak in the upfield region.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~209 | Quaternary | Carbonyl (C=O) |
| ~145 | Quaternary | Aromatic (C-ipso) |
| ~128 | Tertiary | Aromatic (C-ortho, C-para) |
| ~126 | Tertiary | Aromatic (C-meta) |
| ~55 | Methylene | CH₂ (alpha to C=O) |
| ~45 | Methylene | CH₂ (adjacent to C(CH₃)(Ph)) |
| ~40 | Quaternary | C(CH₃)(Ph) |
| ~25 | Methyl | CH₃ |
Table 3: Predicted ¹³C NMR spectral data for this compound.
The carbonyl carbon is the most deshielded, appearing significantly downfield.[3] The aromatic carbons will appear in their characteristic region, and the aliphatic carbons of the cyclobutane ring and the methyl group will be found in the upfield portion of the spectrum.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 100 MHz spectrometer: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[4]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.
Predicted Mass Spectrum of this compound
For this compound (C₁₁H₁₂O), the molecular weight is 160.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 160.
Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement.[3] For this molecule, α-cleavage is expected to be a dominant fragmentation pathway.
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 160 | [C₁₁H₁₂O]⁺˙ | Molecular Ion |
| 105 | [C₇H₅O]⁺ | α-cleavage with loss of C₃H₇ radical |
| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of benzyl fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Various fragmentation pathways |
Table 4: Predicted major fragment ions in the EI mass spectrum of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[5][6] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Integrated Analytical Workflow
The synergy of these techniques is best visualized as a logical workflow, where the output of one method informs and corroborates the findings of another.
Caption: Integrated workflow for the structural validation of this compound.
Logical Interplay of Analytical Data
The power of this multi-technique approach lies in the logical connections between the datasets.
Caption: Logical relationships between analytical data for structural confirmation.
Conclusion
The structural validation of a molecule like this compound is a process of accumulating corroborating evidence from multiple, independent analytical techniques. While IR spectroscopy provides a rapid screen for key functional groups, and mass spectrometry confirms the molecular weight and offers fragmentation clues, it is NMR spectroscopy that provides the definitive map of the atomic connectivity. By integrating the data from these three powerful methods, researchers can achieve a high degree of confidence in their structural assignments, a critical step in the journey of drug discovery and chemical development.
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A Comparative Guide to the Biological Activity Screening of 3-Methyl-3-phenylcyclobutan-1-one
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. The cyclobutane moiety, a strained four-membered ring system, has emerged as a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture. This guide provides a comprehensive framework for the biological activity screening of the novel compound, 3-Methyl-3-phenylcyclobutan-1-one. Due to the limited publicly available data on this specific molecule, we will establish a comparative screening strategy based on the known biological activities of structurally related cyclobutane derivatives. This approach will enable a thorough investigation of its potential therapeutic value.
Introduction: The Cyclobutane Scaffold in Drug Discovery
Cyclobutane-containing molecules have demonstrated a wide range of biological activities, validating their utility as a core structural motif in drug design. For instance, cyclobutane-based compounds have been successfully developed as β3 integrin antagonists for cancer therapy.[1][2][3] Furthermore, cyclobutane analogs of combretastatin A4 have been synthesized and shown to possess cytotoxic properties against cancer cell lines.[4] The constrained nature of the cyclobutane ring can impart favorable pharmacokinetic properties and provide a unique vector for substituent orientation, leading to enhanced target affinity and selectivity.
Proposed Screening Strategy and Comparative Compounds
Given the structural features of this compound—a phenyl group and a ketone—a primary screening panel should focus on targets where similar phenylcycloalkane motifs have shown activity. A logical starting point is the investigation of its potential as a modulator of the central nervous system (CNS) and as a cytotoxic agent, drawing parallels from known bioactive cyclobutane-containing compounds.
Selected Comparative Compounds
To provide a robust comparative analysis, the following compounds are proposed for simultaneous screening alongside this compound:
-
3-Phenylcyclobutanone: As the parent compound lacking the methyl group, it will help elucidate the contribution of this functional group to any observed activity.
-
Carbetapentane: A known sigma 1 receptor ligand containing a phenylcycloalkane core, which has shown antitussive and anticonvulsant effects.[5] This will serve as a benchmark for potential CNS activity.
-
Combretastatin A4 (CA4): A potent natural product with antimitotic and anti-cancer properties. Although it contains a stilbene core, its cyclobutane-containing analogs have shown promise, making it a relevant comparator for cytotoxicity studies.[4]
| Compound | Structure | Rationale for Inclusion |
| This compound | Target Compound | |
| 3-Phenylcyclobutanone | Parent compound for structure-activity relationship (SAR) analysis.[6] | |
| Carbetapentane | Phenylcycloalkane with known CNS activity (sigma 1 ligand).[5] | |
| Combretastatin A4 | Benchmark for cytotoxicity and anti-cancer potential.[4] |
Experimental Protocols for Biological Activity Screening
A tiered screening approach is recommended, beginning with broad in vitro assays and progressing to more specific mechanistic studies for any identified "hits."
Tier 1: Primary In Vitro Screening
This initial phase aims to identify any significant biological activity of this compound in two key areas: cytotoxicity and CNS receptor binding.
Objective: To determine if the target compound exhibits cytotoxic effects on human cancer cells.
Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., HepG2 - liver carcinoma, SK-N-DZ - neuroblastoma) in appropriate media and conditions.
-
Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound and the comparative compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.
Expected Outcome: A dose-response curve for each compound, allowing for the determination of their relative cytotoxic potencies.
Caption: A tiered approach for biological activity screening.
If cytotoxic activity is confirmed, follow-up studies could include:
-
Apoptosis Assays: To determine if cell death occurs via apoptosis (e.g., using Annexin V/PI staining).
-
Cell Cycle Analysis: To investigate if the compound arrests the cell cycle at a specific phase.
-
Tubulin Polymerization Assay: Given the activity of CA4 analogs, assessing the effect on microtubule dynamics would be a logical step.
If significant CNS receptor binding is observed, further studies could involve:
-
Functional Assays: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the sigma 1 receptor.
-
Selectivity Profiling: Screening against a panel of other CNS receptors to assess its selectivity.
-
In Vivo Behavioral Models: To evaluate its potential effects on anxiety, depression, or cognition in animal models.
Conclusion
While this compound is a novel compound with uncharacterized biological activity, a systematic and comparative screening approach can effectively elucidate its therapeutic potential. By leveraging the known activities of structurally related cyclobutane derivatives and employing a tiered screening cascade, researchers can efficiently identify and validate promising biological effects. This guide provides a robust framework to initiate such an investigation, paving the way for the potential discovery of a new class of bioactive molecules.
References
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A Comparative Guide to the Photochemical Behavior of 3-Methyl-3-phenylcyclobutan-1-one and Structurally Related Ketones
For researchers and professionals in drug development and organic synthesis, understanding the photochemical behavior of molecular scaffolds is paramount for predicting reaction pathways, identifying potential degradation products, and designing novel synthetic routes. This guide provides an in-depth technical comparison of the anticipated photochemical behavior of 3-Methyl-3-phenylcyclobutan-1-one against its structural analogues. While direct experimental data for this specific compound is not extensively available in the current literature, this guide synthesizes established principles of ketone photochemistry and experimental data from closely related compounds to provide a robust predictive analysis.
Introduction to Ketone Photochemistry: The Norrish Reactions
The photochemistry of ketones is largely dominated by the Norrish Type I and Norrish Type II reactions, which are photochemical processes that occur upon excitation of the carbonyl group.[1]
-
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond of an excited carbonyl compound, leading to the formation of two radical intermediates.[1] For cyclic ketones, this results in the formation of a biradical species that can undergo subsequent reactions such as decarbonylation, ring closure to form a smaller ring, or intramolecular hydrogen abstraction to yield an unsaturated aldehyde or ketene.[2]
-
Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical.[1] This biradical can then either cyclize to form a cyclobutanol derivative (the Norrish-Yang reaction) or cleave to yield an enol and an alkene.[1]
The competition between these pathways is influenced by the molecular structure, the nature of the excited state (singlet or triplet), and the reaction conditions, including the solvent.[3]
Photochemical Behavior of 3-Methylcyclobutanone: A Foundation for Comparison
The photolysis of 3-methylcyclobutanone has been studied in the gas phase, providing valuable insights into the behavior of the substituted cyclobutanone ring system. The major products observed are propene (and ketene) and methylcyclopropane (and carbon monoxide).[4]
The formation of these products can be rationalized by the initial Norrish Type I cleavage of the cyclobutanone ring to form a biradical intermediate. This biradical can then follow two main pathways:
-
Path A (Decarbonylation): Loss of carbon monoxide to form a 1,3-biradical, which then rearranges to form methylcyclopropane.
-
Path B (Cycloelimination): Rearrangement and cleavage to form propene and ketene.
The relative yields of these products are dependent on the excitation wavelength and pressure, indicating the involvement of different excited states and the influence of vibrational relaxation.[4] It is proposed that the triplet excited state predominantly leads to methylcyclopropane, while a vibrationally excited ground state, formed via internal conversion, yields propene and ketene.[4]
The Influence of the Phenyl Group: Insights from Phenyl Ketone Photochemistry
The presence of a phenyl group significantly influences the photochemistry of ketones. Aryl ketones, such as acetophenone and benzophenone, are known to efficiently undergo intersystem crossing to the triplet state upon photoexcitation.[5] The triplet state of phenyl ketones is typically a reactive n,π* state, which readily abstracts hydrogen atoms.[6]
In the context of this compound, the phenyl group is expected to have several key effects:
-
Stabilization of Radical Intermediates: The phenyl group can stabilize an adjacent radical through resonance, which could influence the regioselectivity of the initial Norrish Type I cleavage.
-
Influence on Excited State Dynamics: The phenyl group will introduce low-lying π,π* excited states, which can interact with the n,π* states of the carbonyl group. This can affect the rates of intersystem crossing and the nature of the reactive excited state.[7]
-
Potential for Norrish Type II Reaction: While the cyclobutanone ring itself does not have γ-hydrogens for a typical Norrish Type II reaction, the phenyl group introduces the possibility of hydrogen abstraction from the ortho positions of the phenyl ring, although this is generally less favorable than abstraction from an alkyl chain.
Predicted Photochemical Behavior of this compound: A Synthesis of Principles
Based on the behavior of its structural components, the photochemical behavior of this compound upon UV irradiation is predicted to be a competition between several pathways originating from the initial Norrish Type I cleavage.
Figure 1: Predicted photochemical pathways for this compound.
Predicted Pathways:
-
Norrish Type I Cleavage: Upon excitation and intersystem crossing to the triplet state, the primary photochemical event is expected to be the cleavage of one of the α-carbon-carbonyl bonds. Due to the stabilization afforded by the phenyl group, cleavage of the C1-C2 bond to form a benzylic radical is anticipated to be a major pathway.
-
Decarbonylation: The resulting biradical is expected to undergo decarbonylation (loss of CO) to yield a 1,3-biradical. Subsequent ring closure of this biradical would lead to the formation of 1-methyl-1-phenylcyclopropane .
-
Cycloelimination: Alternatively, the initial biradical could rearrange and cleave to produce 1-phenylpropene and ketene .
-
Ring Expansion: A less common but possible pathway for cyclobutanones is photochemical ring expansion via an oxacarbene intermediate.[8] This would lead to the formation of a substituted dihydrofuran derivative. The presence of the phenyl group might influence the migratory aptitude of the adjacent carbon, potentially favoring this pathway.
Comparison with Analogs:
| Compound | Key Photochemical Pathways | Expected Major Products | Influence of Substituents |
| 3-Methylcyclobutanone | Norrish Type I (Decarbonylation and Cycloelimination) | Methylcyclopropane, Propene, Ketene | Methyl group directs fragmentation but does not fundamentally alter the primary pathways. |
| Acyclic Phenyl Ketones | Norrish Type II (γ-hydrogen abstraction) | Cyclobutanols, Cleavage products (enol + alkene) | Phenyl group promotes efficient intersystem crossing to the reactive triplet state. |
| This compound (Predicted) | Norrish Type I (Decarbonylation and Cycloelimination), Potential for Ring Expansion | 1-Methyl-1-phenylcyclopropane, 1-Phenylpropene, Ketene | Phenyl group stabilizes radical intermediates, likely favoring decarbonylation. Methyl group influences the stability of the resulting alkene in the cycloelimination pathway. The combination of strain and substituent effects may open up the ring expansion pathway. |
Experimental Protocols for Elucidating Photochemical Behavior
To experimentally validate the predicted photochemical behavior of this compound, a series of well-defined experiments are required.
General Photolysis Procedure
Figure 2: General experimental workflow for the photolysis of a ketone.
-
Solution Preparation: Prepare a dilute solution (e.g., 0.01-0.1 M) of this compound in a photochemically inert solvent (e.g., acetonitrile, benzene, or cyclohexane). The solution should be thoroughly degassed with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can quench the triplet excited state.
-
Irradiation: Place the solution in a quartz reaction vessel and irradiate using a suitable light source, such as a medium-pressure mercury lamp. A filter (e.g., Pyrex) should be used to isolate the desired wavelength range (typically >300 nm) to ensure excitation of the carbonyl n→π* transition and minimize secondary photolysis of the products.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Work-up: Once the desired conversion is reached, stop the irradiation and remove the solvent under reduced pressure.
-
Product Identification and Quantification: Analyze the crude product mixture by GC-MS to identify and quantify the volatile products by comparison with authentic standards and by analysis of their mass spectra. Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine the structure of the major non-volatile products.
Quantum Yield Determination (Relative Method)
The quantum yield (Φ) of product formation can be determined relative to a well-characterized actinometer, such as the potassium ferrioxalate system.
-
Actinometry: Irradiate a solution of the actinometer under the exact same conditions (light source, geometry, wavelength) as the sample for a known period. Determine the number of photons absorbed by the actinometer solution via titration.
-
Sample Irradiation: Irradiate the solution of this compound for a time that results in low conversion (<10%) to avoid secondary photochemical reactions.
-
Product Quantification: Quantify the amount of a specific product formed using GC with an internal standard.
-
Calculation: The quantum yield of product formation is calculated using the following equation:
Φ_product = (moles of product formed / moles of photons absorbed by the sample)
The moles of photons absorbed by the sample can be related to the actinometry results, taking into account the absorbance of the sample at the irradiation wavelength.
Product Analysis Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile photoproducts.[9] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification by comparison to spectral libraries and by interpretation of fragmentation patterns.[10] Quantification is achieved by integrating the peak areas and comparing them to those of a known concentration of an internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the structural elucidation of isolated photoproducts.[11] 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms in the molecule, allowing for unambiguous structure determination.
Conclusion
While direct experimental data for the photochemical behavior of this compound is currently limited, a predictive analysis based on the well-established photochemistry of its structural analogues provides a strong framework for understanding its likely reactivity. The interplay between the strained cyclobutanone ring and the electronically active phenyl group is expected to lead to a rich and complex photochemistry, dominated by Norrish Type I cleavage followed by decarbonylation and cycloelimination. The experimental protocols outlined in this guide provide a clear pathway for researchers to investigate and quantify these predicted pathways, contributing valuable data to the field of organic photochemistry and enabling the informed application of this molecular scaffold in drug development and synthetic chemistry.
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methyl-3-phenylcyclobutan-1-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is the bedrock of a secure and productive laboratory environment. This guide provides an in-depth, procedural framework for the safe management of 3-Methyl-3-phenylcyclobutan-1-one, a compound of interest in synthetic chemistry. Our approach moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a self-validating system of protocols you can trust.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural similarity to 3-phenylcyclobutan-1-one and the general properties of substituted ketones allow us to establish a robust safety profile. The guidance herein is based on this inferred hazard assessment and established principles of laboratory safety.[1][2]
Hazard Profile: Understanding the Risks
Based on aggregated data for the closely related compound 3-phenylcyclobutan-1-one, we can infer the primary hazards associated with this compound.[3][4] This proactive hazard identification is the critical first step in selecting appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description | GHS H-Statement (Inferred) | Recommended Precautionary Action |
| Skin Irritation | Causes skin irritation upon direct contact. | H315 | Avoid all skin contact. Wear appropriate chemical-resistant gloves and a lab coat.[3][4] |
| Serious Eye Irritation | Causes serious and potentially damaging eye irritation. | H319 | Wear chemical safety goggles at all times. Use a face shield for splash-prone procedures.[3][4] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a vapor or aerosol. | H335 | Handle only in well-ventilated areas, preferably within a chemical fume hood.[3][5] |
| Flammability | As a ketone, it should be treated as a potentially flammable liquid.[1] | H225/H226 (Inferred) | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take measures to prevent static discharge.[6][7] |
Personal Protective Equipment (PPE): Your Primary Barrier
PPE does not eliminate hazards; it provides a critical barrier between you and the chemical.[8] The selection of PPE must be tailored to the specific task and associated risks. A general hazard assessment is the foundation of any effective PPE program.[9]
Core PPE for Routine Handling
For standard laboratory operations involving small quantities (e.g., weighing, solution preparation, and transfers within a fume hood), the following minimum PPE is mandatory:[9]
-
Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 standards are required.[9] Safety glasses alone do not provide adequate protection against chemical splashes.[9]
-
Hand Protection: Chemical-resistant gloves are essential. Disposable nitrile gloves are suitable for incidental contact but should be removed and replaced immediately after any exposure.[9] For tasks with a higher risk of immersion or extended contact, consider more robust options. Always inspect gloves for tears or degradation before use.[10]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened to protect skin and clothing from minor splashes.[11]
-
Footwear: Closed-toe shoes are required at all times in the laboratory to protect against spills and dropped objects.[10][11]
Enhanced PPE for High-Risk Operations
Certain procedures necessitate an elevated level of protection. These include handling large volumes, conducting reactions under pressure, or any task with a significant splash or aerosol generation potential.
-
Face Shield: In addition to chemical splash goggles, a full-face shield must be worn during activities like preparing corrosive baths or pouring large quantities of the liquid.[9]
-
Double Gloving: Wearing a second pair of nitrile gloves can provide additional protection, especially during glove removal (doffing), which is a high-risk moment for contamination.[2][9]
-
Chemical-Resistant Apron: A rubber or neoprene apron worn over the lab coat offers an additional layer of protection against significant splashes.
Respiratory Protection
Work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] If engineering controls are insufficient or during a large-scale spill, respiratory protection may be necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate.[11] All respirator use must be part of a comprehensive program that includes medical clearance and fit-testing, as mandated by OSHA.[12]
Glove Selection Guide for Ketones
| Glove Material | Breakthrough Time (General) | Recommended Use |
| Nitrile | Fair | Good for incidental contact and splash protection.[9] |
| Neoprene | Good | Suitable for extended contact. |
| Butyl Rubber | Excellent | Recommended for prolonged immersion or handling large quantities. |
| Latex | Poor | Not recommended due to poor chemical resistance and potential for allergies. |
Note: This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data for the most accurate information.
Operational and Disposal Plans
A safe protocol is a self-validating one. These step-by-step procedures are designed to minimize exposure and ensure safe handling from acquisition to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, designate a specific work area within a chemical fume hood. Ensure spill kits and emergency contact information are readily accessible.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then safety goggles, face shield (if needed), and finally gloves.
-
Handling: Perform all manipulations of the liquid compound within the fume hood. Use non-sparking tools and ground equipment when transferring large volumes to prevent static discharge.[6][7] Keep containers tightly closed when not in use.
-
Post-Handling: Wipe down the work surface. Decontaminate any non-disposable equipment according to your institution's protocols.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. First, remove gloves, then face shield/goggles, and finally the lab coat. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental compliance.[1]
-
Classification: Treat this compound and any materials contaminated with it as hazardous waste.[1] Ketones are typically classified as ignitable hazardous waste.[1]
-
Collection: Collect all liquid waste in a designated, properly labeled hazardous waste container.[2][13] The container should be compatible with organic solvents and kept securely closed.
-
Contaminated Solids: Dispose of contaminated items such as gloves, pipette tips, and paper towels in a separate, clearly labeled solid hazardous waste container.[2]
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[14] After rinsing and air-drying in a fume hood, the container can be managed as non-hazardous waste, with the label fully defaced.[14]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[14] Never pour chemical waste down the drain.[3][13]
Visualization of Safety Workflows
PPE Selection Workflow
Caption: PPE selection is dictated by a thorough task-specific hazard assessment.
Emergency Spill Response Plan
Caption: A clear, tiered response plan is essential for managing chemical spills safely.
By integrating this expert-driven guidance into your laboratory's standard operating procedures, you foster a culture of safety that protects your most valuable asset: your people.
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- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
